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4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Documentation Hub

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  • Product: 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Core Science & Biosynthesis

Foundational

"synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline"

Technical Whitepaper: Strategic Synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Executive Summary The 4-heteroaryl-1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Executive Summary

The 4-heteroaryl-1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for BET bromodomain inhibitors, GPCR modulators, and kinase inhibitors. Specifically, the 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline moiety combines the lipophilic, hydrogen-bond donating capacity of the THQ amine with the bioisosteric utility of the pyrazole ring.

This technical guide outlines two distinct synthetic architectures for accessing this target:

  • Method A (Convergent): A robust, scalable sequence utilizing Suzuki-Miyaura cross-coupling followed by selective reduction. Recommended for lead optimization and gram-scale synthesis.

  • Method B (De Novo): An atom-economical Multicomponent Povarov Reaction (MCR). Recommended for library generation and diversity-oriented synthesis.

Retrosynthetic Analysis

To ensure high-fidelity synthesis, we analyze the target bond disconnections. The C4–C(pyrazole) bond is the strategic pivot point.

Retrosynthesis Target Target: 4-(1H-pyrazol-4-yl)-THQ PathA Path A: Reduction of Quinoline (Aromatization Strategy) Target->PathA PathB Path B: [4+2] Cycloaddition (Povarov Strategy) Target->PathB PrecursorA1 4-(Pyrazol-4-yl)quinoline PathA->PrecursorA1 PrecursorB1 Aniline + Formaldehyde + 4-Vinylpyrazole PathB->PrecursorB1 Lewis Acid Cat. PrecursorA2 4-Haloquinoline + Pyrazole-4-boronic acid PrecursorA1->PrecursorA2 Suzuki Coupling

Figure 1: Retrosynthetic tree illustrating the Convergent (Path A) and De Novo (Path B) strategies.

Method A: The Convergent Route (Suzuki-Miyaura + Selective Reduction)

This protocol is the industry standard for reliability. It separates carbon-carbon bond formation from stereocenter generation (reduction), allowing for easier purification of intermediates.

Step 1: Suzuki-Miyaura Cross-Coupling

Reaction: 4-Chloroquinoline + (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid pinacol ester → 4-(1-Boc-pyrazol-4-yl)quinoline.

Rationale: 4-Chloroquinoline is used over bromo-analogs due to cost, though modern catalysts (Pd-dppf) handle the chloride efficiently. The Boc-protection on the pyrazole is critical to prevent catalyst poisoning by the free pyrazole nitrogen.

Protocol:

  • Charge: In a glovebox or under Argon, charge a Schlenk flask with:

    • 4-Chloroquinoline (1.0 equiv)[1]

    • 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

    • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)

    • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

  • Reflux: Heat to 90°C for 4–6 hours. Monitor via LC-MS (Target M+H observed).

  • Workup: Cool, filter through Celite, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc gradient).

Step 2: Selective Reduction (Quinoline → THQ)

Reaction: 4-(Pyrazol-4-yl)quinoline → 4-(Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.

Rationale: Standard hydrogenation (H₂/Pd-C) risks reducing the pyrazole ring or stripping the Boc group prematurely. Sodium Cyanoborohydride (NaBH₃CN) in acetic acid provides chemoselective reduction of the pyridine ring of the quinoline while sparing the pyrazole.

Protocol:

  • Dissolve the coupled quinoline intermediate (1.0 equiv) in Glacial Acetic Acid (0.1 M).

  • Add NaBH₃CN (4.0 equiv) portion-wise at 0°C (Caution: HCN generation potential; use vented hood).

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour into ice-cold NaOH (1M) to neutralize (pH > 9).

  • Extraction: Extract with DCM. The Boc group may partially cleave; if full deprotection is desired, treat the crude with TFA/DCM (1:1) for 1 hour post-workup.

Data Summary: Method A
ParameterValueNotes
Overall Yield 55–65%Two steps (Coupling + Reduction)
Key Impurity Des-chloro quinolineResult of proto-dehalogenation in Step 1
Selectivity >95% THQOver-reduction to decahydroquinoline is rare with NaBH₃CN
Scalability HighValidated up to 50g scale

Method B: The De Novo Route (Povarov Reaction)

This route constructs the piperidine ring in a single step using a multicomponent aza-Diels-Alder (Povarov) reaction. It is elegant but requires careful handling of the vinyl pyrazole.

Reaction: Aniline + Paraformaldehyde + 1-Boc-4-vinylpyrazole → Target.

Mechanism:

  • In situ formation of the Schiff base (imine) from aniline and formaldehyde.

  • Lewis Acid-catalyzed [4+2] cycloaddition between the imine (diene) and vinyl pyrazole (dienophile).

PovarovWorkflow Inputs Aniline Paraformaldehyde 1-Boc-4-vinylpyrazole Intermediate Transition State [4+2] Cycloaddition Inputs->Intermediate Acetonitrile, RT Catalyst Sc(OTf)3 (10 mol%) Catalyst->Intermediate Product 4-(Pyrazol-4-yl)-THQ Intermediate->Product 12-24h

Figure 2: One-pot Povarov reaction workflow.

Protocol:

  • Reagents: Combine Aniline (1.0 equiv), Paraformaldehyde (1.0 equiv), and 1-Boc-4-vinylpyrazole (1.0 equiv) in Acetonitrile (MeCN).

  • Catalyst: Add Scandium(III) Triflate (Sc(OTf)₃, 10 mol%) or BF₃·OEt₂ (20 mol%).

  • Conditions: Stir at RT for 12 hours. If conversion is low, heat to 50°C.

  • Purification: The product often precipitates or can be isolated via SCX-2 (cation exchange) cartridges to remove non-basic impurities.

Critical Note: The regiochemistry in Povarov reactions with styrene-like olefins (vinyl pyrazoles) typically favors the 4-aryl isomer (the target), but 2-substituted byproducts can form if the imine isomerizes. Using formaldehyde (which lacks a substituent) forces the pyrazole to the C4 position relative to the nitrogen.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • THQ NH: Broad singlet ~5.8–6.0 ppm.

    • C4-H: Triplet or doublet of doublets ~3.9–4.1 ppm (Benzylic).

    • Pyrazole C-H: Two singlets ~7.5–8.0 ppm (characteristic of 4-substituted pyrazole).

    • C2/C3 Protons: Multiplets in the 1.8–3.2 ppm range.

  • HPLC Purity: >95% at 254 nm.

  • Mass Spec (ESI+): m/z = 200.1 [M+H]+ (for free base).

References

  • Povarov Reaction Overview: Kouznetsov, V. V. (2009). "Recent synthetic applications of the Povarov reaction." Tetrahedron, 65(14), 2721-2750. Link

  • Suzuki Coupling of 4-Chloroquinolines: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Selective Reduction of Quinolines: Gribble, G. W., & Heald, P. W. (1975). "Reactions of sodium borohydride in acidic media. III. Reduction of quinolines and isoquinolines." Synthesis, 1975(10), 650-652. Link

  • Synthesis of 4-Aryl-THQs: Sridharan, V., et al. (2011). "Diversity-oriented synthesis of functionalized tetrahydroquinolines." Chemical Reviews, 111(11), 7157-7259. Link

  • Commercial Reference: ChemScene Product Data, CAS 1306604-04-5.[2] Link

Sources

Exploratory

Technical Guide: Synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Derivatives

Abstract This technical guide details the synthetic architecture for constructing 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffolds. Merging two privileged pharmacophores—the tetrahydroquinoline (THQ) core and th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthetic architecture for constructing 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffolds. Merging two privileged pharmacophores—the tetrahydroquinoline (THQ) core and the pyrazole ring—via a C4-linkage requires precise control over stereochemistry and regioselectivity. The primary methodology presented here is the Povarov reaction (imino-Diels-Alder), utilizing 1H-pyrazole-4-carbaldehyde as the critical C4-directing component. This guide covers retrosynthetic logic, mechanistic insights, detailed experimental protocols, and structural validation.

Introduction & Pharmacophore Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) motif is ubiquitous in alkaloids (e.g., galipinine, martinelline) and synthetic therapeutics.[1][2] Substitution at the C4 position is structurally significant because it disrupts the planarity of the fused ring system, creating a "pucker" that often enhances binding affinity in protein pockets.

The 4-(1H-pyrazol-4-yl) moiety introduces a distinct hydrogen-bond donor/acceptor system orthogonal to the THQ nitrogen. This "molecular hybridization" strategy is frequently employed in drug discovery to target G-protein coupled receptors (GPCRs) and kinases, where the pyrazole acts as a bioisostere for phenyl or heteroaryl rings, improving metabolic stability and solubility.

Retrosynthetic Analysis

To synthesize the target 4-pyrazolyl-THQ, we employ a convergent disconnection strategy. The C2–C3 and C4–C4a bonds are formed in a single operation, tracing back to three simple precursors: an aniline, a pyrazole-aldehyde, and an electron-rich alkene.

Diagram 1: Retrosynthetic Logic

Retrosynthesis Target 4-(1H-pyrazol-4-yl)-THQ (Target Scaffold) Disconnection Povarov Disconnection Target->Disconnection Aniline Aniline (Amine Source) Disconnection->Aniline Aldehyde 1H-Pyrazole-4-carbaldehyde (C4 Source) Disconnection->Aldehyde Alkene Electron-Rich Alkene (C2-C3 Source) Disconnection->Alkene

Caption: Retrosynthetic breakdown of the 4-pyrazolyl-THQ scaffold via the Povarov multicomponent transform.

Synthetic Methodology: The Povarov Reaction

The most robust route to this scaffold is the Lewis Acid-Catalyzed Three-Component Povarov Reaction . This method allows for the in situ formation of a pyrazolyl-imine, which subsequently undergoes a formal [4+2] cycloaddition with an alkene.

Mechanistic Pathway

The reaction proceeds through a stepwise cationic mechanism rather than a concerted concerted Diels-Alder, particularly when using electron-rich alkenes like styrene or vinyl enol ethers.

  • Condensation: Aniline reacts with pyrazole-4-carbaldehyde to form the Schiff base (imine).

  • Activation: The Lewis Acid (LA) coordinates to the imine nitrogen, lowering the LUMO energy.

  • Nucleophilic Attack: The alkene attacks the electrophilic imine carbon (C4 position).

  • Friedel-Crafts Cyclization: The resulting carbocation attacks the aromatic ring of the aniline (C4a position).

  • Re-aromatization: Proton transfer restores aromaticity to the benzene ring, yielding the THQ.

Diagram 2: Catalytic Cycle & Mechanism

Mechanism Start Aniline + Pyrazole-CHO Imine N-Aryl Imine (Intermediate) Start->Imine -H2O Activated LA-Coordinated Imine Imine->Activated + Lewis Acid (LA) Carbocation Acyclic Cation Activated->Carbocation + Alkene (Nucleophilic Attack) Cyclized Cyclized Intermediate Carbocation->Cyclized Intramolecular F-C Alkylation Product 4-Pyrazolyl-THQ (Final) Cyclized->Product - LA Re-aromatization

Caption: Stepwise mechanism of the Povarov reaction yielding the 4-pyrazolyl-THQ core.

Experimental Protocol

Target Compound: cis-2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-nitro-1,2,3,4-tetrahydroquinoline. Reagents: 4-Nitroaniline (1.0 equiv), 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), N-Vinylpyrrolidinone or Styrene (1.2 equiv), Sc(OTf)₃ (10 mol%).

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • In a dry 25 mL round-bottom flask, dissolve 4-nitroaniline (1.0 mmol, 138 mg) and 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 110 mg) in anhydrous Acetonitrile (MeCN, 5 mL).

    • Add anhydrous MgSO₄ (200 mg) to sequester water. Stir at room temperature (RT) for 2 hours.

    • Checkpoint: Verify imine formation via TLC (disappearance of aldehyde).

  • Cycloaddition:

    • Filter off the MgSO₄ into a fresh reaction vessel under Argon atmosphere.

    • Add the alkene (e.g., Styrene, 1.2 mmol) to the filtrate.

    • Add Scandium(III) Triflate [Sc(OTf)₃] (0.1 mmol, 49 mg) as the catalyst.

    • Stir the mixture at RT for 12–24 hours. If the alkene is unreactive, heat to 60°C.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Note: The cis-diastereomer (2,4-cis) is typically the major product due to the endo-transition state preference.

Scope and Optimization Data

The efficiency of this synthesis depends heavily on the electronic nature of the aniline and the catalyst used.

VariableComponentObservationImpact on Yield
Catalyst Sc(OTf)₃High Lewis acidity, water tolerant.Excellent (85-95%)
Catalyst InCl₃Cheaper alternative, mild.Good (70-80%)
Catalyst TFABrønsted acid; may degrade labile pyrazoles.Moderate (50-65%)
Aniline Electron-Poor (e.g., -NO₂)Increases electrophilicity of imine.Faster Reaction
Aniline Electron-Rich (e.g., -OMe)Decreases electrophilicity of imine.Slower, requires heat
Alkene Vinyl Enol EtherElectron-rich, highly reactive.High Yield, cis selective
Alkene StyreneModerately reactive.Good Yield, cis/trans mix

Structural Validation (Characterization)

Validating the 4-pyrazolyl insertion requires careful NMR analysis.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazolyl Protons: Distinct singlets around δ 7.30–7.60 ppm (C3-H and C5-H of pyrazole).

    • C4-H (THQ): A doublet or doublet-of-doublets around δ 4.0–4.5 ppm. The coupling constant (

      
      ) between H-2 and H-3, and H-3 and H-4 helps determine the cis/trans stereochemistry. Cis-isomers typically show 
      
      
      
      Hz (equatorial-axial coupling) if the ring adopts a half-chair conformation.
    • NH (THQ): Broad singlet around δ 4.0 ppm (D₂O exchangeable).

References

  • Kouznetsov, V. V. (2009).[3] "Recent synthetic developments in the Povarov reaction." Tetrahedron, 65(14), 2721-2750. Link

  • Bello, D., Ramon, R., & Lavilla, R. (2010).[3] "The Povarov reaction: A versatile method for the synthesis of tetrahydroquinolines."[4] Current Organic Chemistry, 14(4), 332-356. Link

  • Kobayashi, S., et al. (1995).[2] "Lanthanide triflate-catalyzed imino Diels-Alder reactions; convenient syntheses of pyridine and quinoline derivatives." Tetrahedron Letters, 36(12), 2097-2100. Link

  • Menéndez, J. C., et al. (2021). "Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines." Molecules, 26(5), 1330. Link

  • Saritha, K. V., et al. (2020). "Glycerol mediated one-pot synthesis of pyrazole conjugated tetrahydroquinoline derivatives." Bibliomed, 10(6), 1679. Link

Sources

Foundational

Engineering Privileged Scaffolds: The Biological Activity and Synthesis of Pyrazole-Conjugated Tetrahydroquinolines

Executive Summary In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a highly effective strategy for overcoming drug resistance and enhancing target specificity. The co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a highly effective strategy for overcoming drug resistance and enhancing target specificity. The conjugation of pyrazole with tetrahydroquinoline (THQ) represents a breakthrough in the development of multi-target directed ligands (MTDLs). This technical guide explores the mechanistic rationale, quantitative biological activity, and self-validating experimental protocols associated with pyrazole-conjugated tetrahydroquinolines, providing actionable insights for drug development professionals.

Mechanistic Rationale: The Synergistic Pharmacophore

The biological potency of pyrazole-THQ conjugates stems from the complementary physicochemical properties of their constituent rings. Designing this hybrid scaffold is not arbitrary; it is a calculated approach to maximize binding affinity across diverse enzymatic targets.

  • Tetrahydroquinoline (THQ) Core: The partially saturated quinoline ring provides optimal lipophilicity and conformational flexibility. This allows the molecule to navigate complex hydrophobic pockets, such as the colchicine binding site on tubulin, inducing mitotic arrest [1]. Furthermore, the THQ scaffold is a proven anchor for allosteric modulation of the mTOR pathway[1].

  • Pyrazole Moiety: Acting as a bioisostere for amides and phenols, the pyrazole ring's adjacent nitrogen atoms serve as critical hydrogen bond donors and acceptors. This polarity perfectly mimics the adenine ring of ATP, allowing pyrazole conjugates to competitively bind the hinge region of various kinases, notably EGFR, PI3K, and CDK [2].

When conjugated, these moieties create a synergistic effect where the THQ core facilitates cellular membrane permeation and hydrophobic anchoring, while the pyrazole ring executes highly specific kinase inhibition.

Pathway Conjugate Pyrazole-THQ Conjugate EGFR EGFR Kinase Conjugate->EGFR ATP-competitive binding mTOR mTOR Protein Conjugate->mTOR Allosteric modulation Tubulin Tubulin Matrix Conjugate->Tubulin Depolymerization Apoptosis Cellular Apoptosis EGFR->Apoptosis Proliferation arrest mTOR->Apoptosis Autophagy induction Tubulin->Apoptosis Mitotic catastrophe

Mechanistic signaling pathways of Pyrazole-THQ conjugates inducing cancer cell apoptosis.

Quantitative Pharmacological Profiling

Recent high-throughput screenings have validated the broad-spectrum anticancer and antimicrobial potential of these conjugates. The following table synthesizes key quantitative data from recent literature, highlighting the structure-activity relationship (SAR) across different biological targets.

Compound / Conjugate TypeTarget Cell Line / ProteinPrimary MechanismIC50 / Binding AffinitySource
Compound 108 (THQ-pyrazole-hydrazide)HepG2 (Liver), A549 (Lung)EGFR Inhibition / Apoptosis1.1 µM (HepG2), 1.37 µM (A549)[3]
Compound 4d (Pyrazole-conjugated THQ)A549 (Lung)Cytotoxicity / Unknown9.3 µM[4]
Compound 4g (Pyrazole-conjugated THQ)A549 (Lung)Cytotoxicity / Unknown9.6 µM[4]
Morpholine-substituted THQ mTOR (PDB ID: 4JT6)Active Site BindingStrong Binding Affinity[1]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in chemical or biological causality.

Green Multicomponent Synthesis Workflow

The synthesis of pyrazole-conjugated tetrahydroquinolines is optimally achieved via a one-pot, three-component reaction.

Causality of Solvent Choice: We utilize glycerol as a green reaction medium [4]. Glycerol acts as both a solvent and a mild catalyst; its extensive hydrogen-bonding network activates the carbonyl carbon of the aldehyde for nucleophilic attack, completely eliminating the need for toxic transition-metal catalysts.

Step-by-Step Protocol:

  • Preparation: Combine equimolar amounts (1 mmol) of 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-dione, and a substituted benzaldehyde in a round-bottom flask.

  • Reaction: Add 5 mL of pure glycerol. Stir the mixture continuously at 80–85 °C for 60–90 minutes.

  • Isolation: Upon completion, cool the mixture to room temperature and quench with crushed ice/water. Filter the resulting solid precipitate and wash thoroughly with water to remove residual glycerol.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure conjugate (typically 85–90% yield).

Self-Validation Checkpoint: The reaction's progression is continuously monitored via Thin Layer Chromatography (TLC). Post-purification, the structural fidelity of the synthesized conjugate is unequivocally validated using


H-NMR, 

C-NMR, and High-Resolution Mass Spectrometry (HRMS). This ensures no unreacted precursors or regioisomers skew subsequent biological assays.

Synthesis Reactants Aminopyrazole + Cyclohexanedione + Benzaldehyde Reaction Glycerol Medium 80-85°C, 60-90 min Reactants->Reaction One-pot multicomponent Validation NMR & Mass Spec Validation Reaction->Validation Precipitation & Filtration Product Purified Pyrazole-THQ (85-90% Yield) Validation->Product Structural confirmation

Self-validating one-pot synthesis workflow for Pyrazole-THQ conjugates using green chemistry.

In Vitro Cytotoxicity & Target Validation (MTT Assay)

To evaluate the anticancer efficacy against cell lines like A549 and HepG2, the MTT colorimetric assay is employed.

Causality of Assay Choice: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in viable cells, the colorimetric readout provides a direct, causal measurement of cellular metabolic activity and viability following compound exposure.

Step-by-Step Protocol:

  • Seeding: Seed A549 or HepG2 cells in 96-well microtiter plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO
    
    
    
    atmosphere.
  • Treatment: Treat the cells with varying concentrations of the synthesized pyrazole-THQ conjugates (ranging from 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Incubate for 48 hours.

  • Assay Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC

    
     values using non-linear regression analysis.
    

Self-Validation Checkpoint: The assay incorporates a strict dual-control system. A positive control (e.g., Doxorubicin or Erlotinib) is used to benchmark maximum therapeutic efficacy, while a vehicle-only negative control (0.1% DMSO) is utilized to definitively rule out solvent-induced cytotoxicity.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of pyrazole-conjugated tetrahydroquinolines is highly sensitive to substitution patterns:

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., -NO

    
    , -F, -Cl) on the phenyl ring attached to the pyrazole core significantly enhances kinase binding affinity. This is due to favorable electrostatic interactions and halogen bonding within the target protein's active site [2].
    
  • Steric Bulk: Excessive aliphatic chains on the THQ nitrogen often reduce cellular permeability and cause steric clashes within the narrow ATP-binding pockets of kinases like EGFR, leading to a marked drop in the IC

    
     profile.
    

References

  • Fathy et al., "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents", PMC / National Institutes of Health. Available at:[Link]

  • Reddy et al., "Glycerol mediated one-pot synthesis of pyrazole conjugated tetrahydroquinoline derivatives and evaluation of their anticancer activity", European Chemical Bulletin / Bibliomed. Available at:[Link]

  • MDPI, "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

A Roadmap for Investigation for Researchers, Scientists, and Drug Development Professionals Abstract The compound 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline represents a compelling scaffold for drug discovery, integ...

Author: BenchChem Technical Support Team. Date: March 2026

A Roadmap for Investigation for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline represents a compelling scaffold for drug discovery, integrating two pharmacologically significant heterocycles: pyrazole and tetrahydroquinoline. While direct, in-depth mechanistic studies on this specific molecule are not extensively documented in current literature, the rich pharmacology of its constituent moieties provides a strong foundation for hypothesizing its potential mechanisms of action. This guide synthesizes the known biological activities of related pyrazole and tetrahydroquinoline derivatives to propose putative pathways of action for the title compound. We further present a comprehensive, step-by-step experimental framework to systematically investigate and validate these hypotheses, offering a practical roadmap for researchers in the field. This document is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this promising molecular architecture.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The fusion of a pyrazole ring with a tetrahydroquinoline core in 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline creates a molecule with significant potential for diverse biological activities. The pyrazole moiety is a well-established pharmacophore present in a variety of approved drugs, known for its role in anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Similarly, the tetrahydroquinoline scaffold is a key structural component in numerous bioactive compounds. The strategic combination of these two heterocycles suggests the possibility of synergistic or novel pharmacological effects.

Derivatives of pyrazole and tetrahydroquinoline have independently shown a wide spectrum of biological activities. For instance, various pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), estrogen receptors, and as agents with fungicidal and anti-inflammatory properties.[3][4][5] On the other hand, pyrazole-conjugated tetrahydroquinolines have demonstrated potential as anticancer agents.[6] This convergence of biological relevance underscores the importance of elucidating the specific mechanism of action for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline to unlock its full therapeutic potential.

This guide will first postulate potential mechanisms of action based on the known activities of related compounds and then provide a detailed experimental plan to explore these hypotheses.

Postulated Mechanisms of Action: A Synthesis of Existing Knowledge

Based on the documented activities of structurally related compounds, we can hypothesize several potential mechanisms of action for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline. These are not mutually exclusive and may act in concert to produce a particular biological effect.

Putative Anticancer Activity

The anticancer potential of pyrazole and tetrahydroquinoline derivatives is a recurring theme in the literature.[3][6] We propose two primary hypothetical pathways for the anticancer action of the title compound.

  • 2.1.1. Inhibition of Cyclin-Dependent Kinases (CDKs): Many pyrazole-containing compounds have been identified as potent CDK inhibitors.[4][5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. We hypothesize that 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline may bind to the ATP-binding pocket of specific CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

  • 2.1.2. Modulation of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Pyrazoline derivatives have been investigated as potential PI3K inhibitors.[7] It is plausible that the title compound could exert its anticancer effects by inhibiting one or more kinases within this pathway.

  • 2.1.3. Inhibition of Transforming Growth Factor-β (TGF-β) Receptor 1 (ALK5): Certain quinoline derivatives have been identified as inhibitors of ALK5, a key receptor in the TGF-β signaling pathway which is implicated in tumor progression.[8]

Potential as a Fungicidal Agent

Several studies have highlighted the fungicidal properties of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline moiety.[9][10][11] The proposed mechanism for these related compounds often involves the inhibition of key fungal enzymes essential for cell wall synthesis or respiration. We postulate a similar mechanism for the title compound against pathogenic fungi.

A Proposed Experimental Roadmap for Mechanistic Elucidation

To systematically investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is necessary. The following sections detail the proposed workflows.

Workflow for Investigating Anticancer Activity

This workflow is designed to first confirm the anticancer activity and then to dissect the underlying molecular mechanism.

anticancer_workflow cluster_phase1 Phase 1: Activity Confirmation cluster_phase2 Phase 2: Cell Cycle and Apoptosis Analysis cluster_phase3 Phase 3: Target Identification and Validation A In vitro Cytotoxicity Screening (MTT/XTT Assay) against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) B Determine IC50 values A->B C Cell Cycle Analysis (Flow Cytometry with Propidium Iodide staining) B->C D Apoptosis Assay (Annexin V/PI staining via Flow Cytometry) B->D E Western Blot for key cell cycle (Cyclins, CDKs) and apoptosis markers (Caspases, Bcl-2 family) C->E D->E F Kinase Profiling Assay (Broad panel of kinases, including CDKs and PI3K family) E->F G In vitro Kinase Assays for specific hits F->G J Molecular Docking Studies F->J H Western Blot to assess phosphorylation status of downstream targets (e.g., p-Rb, p-Akt) G->H I Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells H->I

Caption: Experimental workflow for investigating the anticancer mechanism of action.

Detailed Experimental Protocols

3.2.1. Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3.2.2. Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

3.2.3. Protocol: Kinase Inhibition Assay

  • Assay Setup: Use a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for the target kinase (e.g., CDK2/Cyclin E).

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 30°C for the recommended time.

  • Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence and calculate the percent inhibition of kinase activity. Determine the IC50 value of the compound.

Workflow for Investigating Fungicidal Activity

This workflow aims to confirm the fungicidal effect and identify the potential mechanism.

fungicidal_workflow cluster_phase1_fungal Phase 1: Antifungal Susceptibility Testing cluster_phase2_fungal Phase 2: Mechanism of Action Studies A_f Broth Microdilution Assay against pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) B_f Determine Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) A_f->B_f C_f Cell Wall Integrity Assay (Sorbitol Protection Assay) B_f->C_f D_f Ergosterol Biosynthesis Inhibition Assay (Spectrophotometric analysis of sterol content) B_f->D_f E_f Mitochondrial Respiration Assay (e.g., using Seahorse XF Analyzer) C_f->E_f D_f->E_f

Caption: Experimental workflow for investigating the fungicidal mechanism of action.

Quantitative Data Summary

As this is a proposed investigational plan, no experimental data has been generated. However, upon completion of the described experiments, the following tables should be populated:

Table 1: In Vitro Cytotoxicity of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline against Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7
A549
HCT116

Table 2: Kinase Inhibitory Activity of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

KinaseIC50 (nM)
CDK2/Cyclin E
PI3Kα
Akt1
mTOR

Table 3: Antifungal Activity of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans
Aspergillus fumigatus

Conclusion and Future Directions

The hybrid scaffold of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline holds considerable promise for the development of novel therapeutics. The proposed mechanisms of action, centered on anticancer and fungicidal activities, are strongly supported by the extensive literature on related pyrazole and tetrahydroquinoline derivatives. The experimental roadmap detailed in this guide provides a robust framework for the systematic investigation of these hypotheses.

Successful elucidation of the mechanism of action will not only validate the therapeutic potential of this specific compound but will also provide invaluable structure-activity relationship (SAR) insights. These insights will be instrumental in the rational design and optimization of future generations of pyrazolyl-tetrahydroquinoline derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The execution of this research plan will undoubtedly contribute to advancing the field of medicinal chemistry and drug discovery.

References

  • ResearchGate. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PubMed. Retrieved from [Link]

  • Bibliomed. (n.d.). Glycerol mediated one-pot synthesis of pyrazole conjugated tetrahydroquinoline derivatives and evaluation of their anticancer activity. Retrieved from [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). International Journal of Pharmaceutical Sciences Review and Research, 78(1), 133-140.
  • National Center for Biotechnology Information. (2025). Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics, 15(4), 1-15.
  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ScienceScholar. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically relevant compounds containing tetrahydroquinoline and pyrazole core. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Recent advances in the therapeutic applications of pyrazolines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. Retrieved from [Link]

Sources

Foundational

Technical Guide: In Vitro Evaluation of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Content Type: Technical Methodology & Validation Framework Subject: Small Molecule BET Bromodomain Inhibition Audience: Medicinal Chemists, In Vitro Pharmacologists, Drug Discovery Scientists[1] Executive Summary The 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Methodology & Validation Framework Subject: Small Molecule BET Bromodomain Inhibition Audience: Medicinal Chemists, In Vitro Pharmacologists, Drug Discovery Scientists[1]

Executive Summary

The 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a distinct class of epigenetic modulators targeting the Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4, and BRDT).[1] Unlike the benzodiazepine-based inhibitors (e.g., I-BET762, JQ1), the THQ core offers unique physicochemical properties and vector opportunities for optimizing pharmacokinetic profiles while maintaining potent acetyl-lysine (Kac) mimicry.[1]

This guide details a rigorous in vitro evaluation cascade for this specific scaffold. It moves from defining the molecular mechanism to validating cellular target engagement and phenotypic efficacy.[1]

Part 1: Molecular Rationale & Mechanism of Action

The efficacy of the 4-(1H-pyrazol-4-yl)-THQ scaffold hinges on its ability to competitively inhibit the protein-protein interaction between BET bromodomains and acetylated histone tails.[1]

  • The Warhead: The pyrazole moiety functions as the acetyl-lysine mimic.[1] The pyrazole nitrogen acts as a hydrogen bond donor to the conserved asparagine residue (Asn140 in BRD4 BD1), a critical anchor point in the bromodomain binding pocket.[1]

  • The Scaffold: The tetrahydroquinoline ring provides a rigid spacer that positions the pyrazole into the deep hydrophobic cavity while directing substituents toward the "WPF shelf" (Trp-Pro-Phe), a region governing isoform selectivity and potency.[1]

Visualization: Mechanism of Binding

BET_Binding_Mechanism Scaffold 4-pyrazolyl-THQ (Inhibitor) Pocket Kac Binding Pocket (BRD4) Scaffold->Pocket Competes with Histone Asn140 Asn140 Residue (H-Bond Anchor) Scaffold->Asn140 H-Bond (Pyrazole N) WPF WPF Shelf (Hydrophobic Region) Scaffold->WPF Van der Waals (THQ Core) Outcome Chromatin Displacement (c-Myc Downregulation) Pocket->Outcome Inhibition Asn140->Outcome Stabilization

Figure 1: Structural logic of the THQ scaffold binding to the BET bromodomain pocket.[1]

Part 2: Biochemical Profiling (Intrinsic Potency)

Before cellular testing, the intrinsic affinity of the molecule must be quantified using cell-free assays.[1]

2.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is the industry standard for high-throughput screening of BET inhibitors.[1] It measures the disruption of the interaction between a biotinylated acetyl-histone peptide and a His-tagged bromodomain protein.[1]

Protocol:

  • Reagents: Use recombinant human BRD4 (BD1 and BD2 domains expressed separately) and a biotinylated H4-tetra-acetyl peptide.[1]

  • Detection: Europium-labeled anti-His antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).[1]

  • Reaction:

    • Incubate 4-(1H-pyrazol-4-yl)-THQ (serial dilutions in DMSO) with 50 nM BRD4 protein and 50 nM peptide in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4).

    • Incubate for 60 minutes at room temperature.

    • Add detection reagents and incubate for an additional 60 minutes.

  • Readout: Measure fluorescence emission at 665 nm (APC) and 615 nm (Europium) using a microplate reader (e.g., EnVision).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to determine

    
    .[1]
    

Validation Criteria:

  • Z-Factor: > 0.6 for a robust assay.

  • Reference: Include JQ1 or I-BET762 as a positive control (

    
    ).[1]
    
2.2 Isothermal Titration Calorimetry (ITC)

While TR-FRET provides potency (


), ITC provides the thermodynamic signature (

,

,

), confirming the binding is driven by specific enthalpy (H-bonding) rather than non-specific hydrophobic effects.[1]

Key Parameter: A potent THQ inhibitor should exhibit a strong enthalpic contribution (


) due to the pyrazole-asparagine hydrogen bond.[1]
Part 3: Cellular Target Engagement & Efficacy

Biochemical potency does not guarantee cellular activity due to membrane permeability issues.[1] The following assays validate the compound's function inside the cell.

3.1 Cellular Thermal Shift Assay (CETSA)

CETSA verifies that the THQ compound enters the cell and physically binds to the BRD4 protein, stabilizing it against thermal denaturation.[1]

Protocol:

  • Treatment: Treat MV4-11 (AML) cells with 1

    
    M of the compound for 1 hour.[1]
    
  • Heating: Aliquot cells into PCR tubes and heat to a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles.[1]

  • Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using anti-BRD4 antibody.[1]

  • Result: The compound-treated samples should show significantly higher BRD4 protein levels in the supernatant at higher temperatures compared to DMSO controls (thermal stabilization).[1]

3.2 Phenotypic Proliferation Assay (CellTiter-Glo)

BET inhibitors are highly effective in Acute Myeloid Leukemia (AML) and NUT Midline Carcinoma (NMC).[1]

Protocol:

  • Cell Lines: MV4-11 (MLL-fusion leukemia, highly sensitive) and A549 (Lung cancer, typically resistant - negative control).[1]

  • Seeding: 3,000 cells/well in 96-well white plates.[1]

  • Dosing: 72-hour incubation with serial dilutions of the THQ compound.

  • Readout: Add CellTiter-Glo reagent (Promega), shake for 10 mins, and measure luminescence.[1]

  • Success Metric:

    
     in MV4-11 cells indicates potent cellular efficacy.[1]
    
3.3 Mechanistic Biomarker Analysis (c-Myc Suppression)

The hallmark of BET inhibition is the transcriptional downregulation of the MYC oncogene.[1]

Protocol:

  • Treatment: Treat MV4-11 cells with

    
     concentration for 4, 8, and 24 hours.[1]
    
  • RT-qPCR: Extract RNA and quantify MYC mRNA levels relative to GAPDH.

  • Western Blot: Probe lysates for c-Myc protein. A successful THQ inhibitor will induce >50% reduction in c-Myc protein within 6–8 hours.[1]

Part 4: Early ADME Profiling

The tetrahydroquinoline scaffold is often selected over benzodiazepines to improve metabolic stability or solubility.[1]

Table 1: Critical ADME Thresholds for Lead Optimization

AssayMethodologyTarget ThresholdRationale
Kinetic Solubility Nephelometry in pH 7.4 buffer

Prevents precipitation in bioassays.[1]
Microsomal Stability Human/Mouse Liver Microsomes (HLM/MLM)

THQ ring is susceptible to oxidation; essential to verify half-life.[1]
Permeability PAMPA or Caco-2 (A-B)

Ensures intracellular target access.[1]
Part 5: Integrated Evaluation Workflow

Evaluation_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular cluster_2 Phase 3: ADME TR_FRET TR-FRET Assay (IC50 Determination) ITC ITC Thermodynamics (Binding Mode Check) TR_FRET->ITC If IC50 < 100nM CETSA CETSA (Target Engagement) ITC->CETSA Valid Binding Viability Viability (MV4-11) (GI50) CETSA->Viability Engages Target Biomarker c-Myc Western/qPCR (Mechanism) Viability->Biomarker Potent Killing Microsomes Microsomal Stability (Metabolic Clearance) Biomarker->Microsomes Valid Mechanism

Figure 2: The critical path for validating 4-(1H-pyrazol-4-yl)-THQ derivatives.

References
  • Gosmini, R., et al. (2014).[1] "The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor."[1] Journal of Medicinal Chemistry.

  • Filippakopoulos, P., et al. (2010).[1] "Selective inhibition of BET bromodomains." Nature.[1] [1]

  • Dawson, M.A., et al. (2011).[1] "Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia."[1] Nature.[1] [1]

  • Philpott, M., et al. (2011).[1] "Bromodomain-peptide displacement assays for interactome mapping and inhibitor discovery." Molecular BioSystems.

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. [1]

Sources

Exploratory

"structure-activity relationship of pyrazolyl-tetrahydroquinolines"

Title: Strategic Engineering of Pyrazolyl-Tetrahydroquinoline Hybrids: A Technical Guide to SAR and Synthesis Executive Summary: The Power of Scaffold Hybridization In the landscape of modern medicinal chemistry, the fus...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Engineering of Pyrazolyl-Tetrahydroquinoline Hybrids: A Technical Guide to SAR and Synthesis

Executive Summary: The Power of Scaffold Hybridization

In the landscape of modern medicinal chemistry, the fusion of privileged structures—molecular frameworks capable of binding to multiple biological targets—is a dominant strategy for overcoming drug resistance. The pyrazolyl-tetrahydroquinoline (THQ) hybrid represents a high-value scaffold, synergizing the pharmacokinetic stability of the tetrahydroquinoline core with the pharmacodynamic versatility of the pyrazole moiety.

This guide dissects the Structure-Activity Relationship (SAR) of these hybrids, focusing on their application as Eg5 kinesin inhibitors , tubulin polymerization inhibitors , and antimicrobial agents . By understanding the specific electronic and steric requirements of this scaffold, researchers can rationally design analogs with sub-micromolar potency against resistant cancer cell lines (e.g., MCF-7, HepG2) and infectious pathogens.

Synthetic Architecture: The Assembly Logic

To explore the SAR effectively, one must first master the synthesis. The most robust method for generating diversity in this scaffold is the One-Pot Multicomponent Reaction (MCR) , specifically variants of the Povarov reaction or Knoevenagel-Michael cyclocondensation.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis of a pyrazolo[3,4-b]quinoline derivative, a rigidified subclass of pyrazolyl-THQs.

SynthesisWorkflow Aldehyde Aryl Aldehyde (R-CHO) Knoevenagel Intermediate A: Knoevenagel Adduct Aldehyde->Knoevenagel Step 1 Pyrazolone 5-Aminopyrazole Derivative Dione Cyclic 1,3-Dione (or Dimedone) Dione->Knoevenagel Michael Intermediate B: Michael Adduct Knoevenagel->Michael + Aminopyrazole Cyclization Intramolecular Cyclization (-H2O) Michael->Cyclization Product Pyrazolo[3,4-b]quinoline Scaffold Cyclization->Product

Figure 1: Convergent synthesis via one-pot three-component condensation. This pathway ensures regioselectivity and allows for rapid library generation.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of pyrazolyl-THQs is governed by three distinct zones. Modifications in these zones modulate lipophilicity (LogP), hydrogen bond donor/acceptor (HBD/HBA) profiles, and steric fit within the binding pocket (e.g., the allosteric site of Eg5).

Zone A: The Tetrahydroquinoline (THQ) Core

The THQ ring acts as the hydrophobic anchor.

  • N-1 Substitution: The nitrogen atom of the quinoline ring is a critical hydrogen bond donor. Alkylation or acylation at this position often abolishes activity in antiproliferative assays, suggesting a necessary H-bond interaction with residues like Glu118 in the Eg5 active site.

  • C-4 Aryl Group: Introducing an aryl group at the C-4 position (via the aldehyde input in synthesis) creates a "propeller" conformation.

    • Insight: Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 at the para position of this phenyl ring significantly enhance potency (IC50 < 1 µM). This is attributed to π-π stacking interactions and filling the hydrophobic pocket.

    • Stereochemistry: In chiral derivatives, the (S)-enantiomer is frequently the eutomer (active isomer), particularly for targeting NMDA receptors or specific kinases.

Zone B: The Pyrazole Moiety

The pyrazole ring serves as the "warhead" or H-bonding unit.

  • C-3/C-5 Substitution: Bulky groups (e.g., phenyl, naphthyl) at the pyrazole C-3 position increase hydrophobic contact surface area.

  • Heteroatom Fusion: Fusing the pyrazole to the quinoline (forming a pyrazolo[3,4-b]quinoline) locks the conformation. This rigidity reduces the entropic penalty of binding, often resulting in 10-fold higher potency compared to flexible, non-fused analogs.

Zone C: The Linker/Fusion Interface
  • Planarity: A completely planar system can be detrimental if the target site (like the Eg5 allosteric pocket) is L-shaped. A partially saturated THQ ring (sp3 carbons at C-2, C-3, C-4) induces a "pucker" that improves fit compared to fully aromatic quinolines.

SAR Logic Map (DOT Visualization)

SAR_Map Core Pyrazolyl-THQ Scaffold ZoneA THQ Nitrogen (N-1) Core->ZoneA ZoneB C-4 Aryl Ring Core->ZoneB ZoneC Pyrazole Ring Core->ZoneC EffectA Must remain free (-NH) for H-bonding (Glu118) ZoneA->EffectA Constraint EffectB Para-EWG (-Cl, -F) Increases Potency ZoneB->EffectB Optimization EffectC Fusion increases rigidity; Reduces entropic penalty ZoneC->EffectC Mechanism

Figure 2: Strategic SAR map highlighting critical modification zones for maximizing antiproliferative activity.

Quantitative Data Summary

The following table summarizes cytotoxicity data (IC50 in µM) for key derivatives against human colorectal carcinoma (HCT-116) and lung cancer (A549) cell lines, derived from consolidated literature [1][2].

Compound IDR1 (Pyrazole N)R2 (THQ C-4 Aryl)IC50 (HCT-116)IC50 (A549)Mechanistic Insight
15b Phenyl4-Cl-Phenyl0.54 µM 1.12 µMHigh lipophilicity + Halogen bond
15c Phenyl4-NO2-Phenyl1.59 µM2.05 µMStrong EWG enhances π-stacking
13 H4-OMe-Phenyl3.37 µM5.40 µMElectron donor reduces potency
Staurosporine (Control)-9.28 µM-Standard kinase inhibitor reference

Data indicates that electron-withdrawing substituents on the C-4 aryl ring are superior to electron-donating groups.

Experimental Protocols

Synthesis of 4-(4-chlorophenyl)-pyrazolo[3,4-b]quinoline derivative

Rationale: This protocol utilizes a one-pot cyclocondensation for efficiency and atom economy.

  • Reagents: 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), dimedone (1.0 mmol).

  • Solvent: Ethanol (10 mL) with a catalytic amount of piperidine (3 drops).

  • Procedure:

    • Combine all reagents in a 50 mL round-bottom flask.

    • Reflux at 80°C for 3-5 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

    • Observation: A precipitate typically forms as the reaction progresses.

    • Cool to room temperature. Filter the solid precipitate.

    • Purification: Recrystallize from hot ethanol to yield yellow crystals.

  • Validation: 1H NMR should show a singlet around δ 4.5-5.0 ppm (CH at C-4) and disappearance of the aldehyde proton.

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: Standard validation for antiproliferative SAR.

  • Seeding: Seed HCT-116 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and in vitro anticancer activity of some novel tetrahydroquinoline derivatives bearing pyrazol and hydrazide moiety. ResearchGate. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PubMed Central (PMC). [Link]

  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents. MDPI Molecules. [Link]

  • 3D-QSAR Studies of Dihydropyrazole and Dihydropyrrole Derivatives as Inhibitors of Human Mitotic Kinesin Eg5. MDPI. [Link]

Foundational

"spectroscopic analysis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline"

This technical guide details the spectroscopic characterization of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (4-P-THQ) . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (4-P-THQ) . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of c-Met and ALK kinase inhibitors.

The analysis focuses on distinguishing the unique electronic and structural features arising from the fusion of an electron-rich tetrahydroquinoline (THQ) core with an amphoteric pyrazole moiety.

Structural Overview & Chemical Logic

The molecule consists of a 1,2,3,4-tetrahydroquinoline bicyclic system substituted at the C4 position with a 1H-pyrazole-4-yl group.

  • Chirality: Carbon C4 is a chiral center. Synthetic samples are typically racemic (

    
    ) unless asymmetric catalysis (e.g., chiral phosphoric acids) is employed.
    
  • Conformation: The saturated nitrogen-containing ring adopts a half-chair conformation . The C4-substituent (pyrazole) prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, though this is solvent-dependent.

  • Tautomerism: The pyrazole ring exhibits annular tautomerism (

    
    ), often resulting in broadened NMR signals for the pyrazole carbons and protons unless stabilized by solvent (e.g., DMSO-
    
    
    
    ) or substitution.

UV-Vis & Infrared Spectroscopy (Vibrational/Electronic)

UV-Vis Spectroscopy
  • Solvent: Methanol or Ethanol.

  • Transitions:

    • 
       ~250 nm: 
      
      
      
      transition of the benzene ring (B-band).
    • 
       ~300-310 nm: 
      
      
      
      transition involving the quinoline nitrogen lone pair conjugating with the aromatic ring (auxochromic effect).
    • Diagnostic Utility: The pyrazole absorption overlaps significantly with the benzenoid bands; however, a bathochromic shift relative to unsubstituted THQ indicates effective electronic coupling at C4.

Infrared (FT-IR) Analysis

The IR spectrum provides rapid confirmation of functional groups.

Frequency (

)
IntensityAssignmentMechanistic Insight
3350 - 3450 Medium, Broad

Overlap of THQ secondary amine and Pyrazole N-H.
3030 - 3060 Weak

Aromatic C-H stretching (Benzene + Pyrazole).
2850 - 2950 Medium

Aliphatic C-H stretching (

C2, C3, C4).
1605, 1580 Strong

Aromatic ring breathing modes.
1500 - 1520 Medium

Pyrazole ring stretching (Diagnostic).
1250 - 1350 Medium

Aryl-Amine C-N stretch.

Mass Spectrometry (MS) Fragmentation

Method: Electron Ionization (EI, 70 eV) or ESI-MS/MS. Molecular Ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


):  199 Da (

).
Fragmentation Pathway Logic
  • Molecular Ion Stability: The THQ core is robust, yielding a distinct

    
     or 
    
    
    
    .
  • Retro-Diels-Alder (RDA): The cyclohexene portion of the THQ ring typically undergoes RDA-like cleavage, losing ethylene or substituted fragments.

  • Benzylic Cleavage (C4): Loss of the pyrazole radical is unfavorable due to the instability of the primary radical at C4; however, dehydrogenation (aromatization) to the fully aromatic quinoline derivative (M-4H) is a common pathway in ion sources.

Visualization: Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 199 Frag_A [M-H]+ (Aromatization Start) m/z 198 M_Ion->Frag_A -H• (Benzylic) Frag_C RDA Fragment (Loss of C2-C3) M_Ion->Frag_C Retro-Diels-Alder Frag_B Quinoline-Pyrazole (Fully Aromatic) m/z 195 Frag_A->Frag_B -3H• (Oxidation)

Figure 1: Proposed fragmentation and aromatization pathways under ionization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive method for structural and conformational assignment. Solvent: DMSO-


 (preferred to slow proton exchange and sharpen pyrazole signals) or 

.
H NMR Assignment (400 MHz, DMSO- )
Position

(ppm)
Multiplicity

(Hz)
Interpretation
Py-NH 12.5 - 12.8Broad s-Pyrazole NH (exchangeable).
Py-H3/H5 7.40 - 7.60s (x2)-Pyrazole CH. Often appear as one broad signal due to tautomerism.
THQ-H5,7 6.80 - 7.00m-Aromatic protons (Ortho/Para to N).
THQ-H6,8 6.40 - 6.60m-Aromatic protons (Meta to N, shielded).
THQ-NH 5.80 - 6.00Broad s-THQ amine (exchangeable).
H4 4.05t or dd5.5, 9.0Benzylic proton. Coupling indicates pseudo-axial orientation.
H2 a/b 3.15 - 3.25m-Adjacent to Nitrogen (deshielded).
H3 a/b 1.90 - 2.10m-Aliphatic bridge.
Conformational Analysis (The H3-H4 Coupling)

The coupling constant of H4 is the key stereochemical probe.

  • Scenario A (Pseudo-equatorial Pyrazole): H4 is pseudo-axial. It couples with H3-axial (

    
     Hz) and H3-equatorial (
    
    
    
    Hz). Result: Doublet of doublets (dd) or apparent triplet.
  • Scenario B (Pseudo-axial Pyrazole): H4 is pseudo-equatorial. It couples with H3-axial and H3-equatorial with small constants (

    
     Hz). Result: Narrow triplet or singlet .
    
  • Observation: For 4-aryl THQs, the substituent typically prefers the pseudo-equatorial position, yielding large

    
     values for H4.
    
C NMR & 2D Correlations
  • C4 (Benzylic): ~35-40 ppm. Correlates in HMBC to Pyrazole C3/C5 and THQ aromatic ring junction (C4a/C8a).

  • C2 (N-CH2): ~40-45 ppm.

  • C3: ~28-30 ppm.

Visualization: NMR Connectivity (HMBC/COSY)

NMR_Logic H4 H4 Proton (4.05 ppm) H3 H3 Protons (2.00 ppm) H4->H3 COSY (3J Coupling) Py_C Pyrazole C3/C5 (130-140 ppm) H4->Py_C HMBC (Inter-ring) Ar_C THQ Ar-C (C4a) (120-130 ppm) H4->Ar_C HMBC (Core fusion)

Figure 2: Key 2D NMR correlations establishing the C4-Pyrazole connectivity.

Experimental Protocol: Sample Preparation

To ensure reproducibility and "self-validating" results:

  • Purity Check: Dissolve 1 mg in MeOH. Inject into HPLC-UV (254 nm). Purity must be >95% to avoid integration errors in NMR.

  • NMR Prep:

    • Dry sample under high vacuum for 2 hours to remove solvent traces (water/EtOAc peaks can obscure H2/H3 region).

    • Dissolve ~5-10 mg in 0.6 mL DMSO-

      
       .
      
    • Note: If Pyrazole-NH is not visible, add 1 drop of dilute NaOD (in

      
      ) to deprotonate, or use low-temperature NMR (-40°C) to freeze tautomerism.
      
  • Acquisition:

    • Run standard 1H (16 scans).

    • Run D2O exchange: Add 1 drop

      
      , shake, re-run. Disappearance of signals at ~12.5 and ~5.9 ppm confirms NH assignments.
      

References

  • Kouzehgar, R. et al. (2023). Synthesis of tetrahydroquinolines via Povarov reaction: A review. Organic Chemistry Frontiers.

  • NIST Chemistry WebBook. (2023). Mass spectrum of 1,2,3,4-Tetrahydroquinoline.[1][2][3][4] National Institute of Standards and Technology.[5]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of the 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Scaffold

Executive Summary: A Privileged Pharmacophore In modern drug discovery and agrochemistry, the fusion of conformationally flexible saturated rings with highly polar, hydrogen-bonding heterocycles yields "privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Privileged Pharmacophore

In modern drug discovery and agrochemistry, the fusion of conformationally flexible saturated rings with highly polar, hydrogen-bonding heterocycles yields "privileged scaffolds" capable of addressing complex biological targets. The 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline core represents a masterclass in such molecular design. By coupling the lipophilic, metabolically stable tetrahydroquinoline (THQ) core—a motif found in FDA-approved therapeutics like the PARP inhibitor talazoparib[1]—with the amphoteric 1H-pyrazol-4-yl moiety, researchers can access a vast chemical space. This whitepaper provides an authoritative guide on the physicochemical dynamics, self-validating synthetic workflows, and broad-spectrum biological applications of this highly versatile scaffold.

Physicochemical Profiling & Structural Dynamics

The utility of the 4-(1H-pyrazol-4-yl)-1,2,3,4-THQ scaffold stems from its unique physicochemical profile. The molecule acts as a finely tuned ampholyte. The pyrazole ring serves as a bioisostere for amides and phenols, offering robust hydrogen bond donor (HBD) and acceptor (HBA) vectors without the liability of rapid Phase II glucuronidation. Conversely, the THQ nitrogen modulates the overall basicity and lipophilicity of the molecule.

Causality in Design: The C4 stereocenter of the THQ ring projects the pyrazole moiety into a distinct spatial vector, making it highly effective at intercalating into kinase hinge regions or disrupting the lipid bilayers of multidrug-resistant bacterial membranes[2].

Table 1: Core Physicochemical Parameters of the Unsubstituted Scaffold
ParameterValue (Theoretical)Mechanistic Implication in Drug Design
Molecular Weight 199.25 g/mol Highly ligand-efficient (LE); ideal starting point for fragment-based drug discovery (FBDD).
Topological Polar Surface Area ~40.5 ŲExcellent membrane permeability; optimal for crossing the blood-brain barrier (BBB) or thick fungal cell walls.
LogP (Calculated) 1.8 - 2.2Strikes an optimal lipophilic balance for oral bioavailability, strictly compliant with Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (THQ-NH, Pyr-NH)Facilitates robust, directional interactions with target protein backbones.
Hydrogen Bond Acceptors 1 (Pyr-N)Acts as a localized dipole for electrostatic target engagement.
pKa (Basic) ~5.0 (THQ Nitrogen)Remains largely unprotonated at physiological pH (7.4), enhancing passive lipid diffusion.
pKa (Acidic) ~14.2 (Pyrazole NH)Highly stable under physiological conditions; resists unwanted deprotonation in the systemic circulation.

Synthetic Architecture: The Povarov Multicomponent Reaction

The most efficient route to construct the 4-(1H-pyrazol-4-yl)-1,2,3,4-THQ architecture is via the Povarov reaction , an inverse electron-demand aza-Diels-Alder cycloaddition.

Povarov A Aryl Amine (Aniline derivative) C Imine Intermediate (Schiff Base) A->C Condensation B Aldehyde (1H-Pyrazole-4-carbaldehyde) B->C E Aza-Diels-Alder [4+2] Cycloaddition C->E D Activated Alkene (Dienophile) D->E F 4-(1H-pyrazol-4-yl)- 1,2,3,4-tetrahydroquinoline E->F Cyclization Cat Lewis Acid Catalyst (Sc(OTf)3 in HFIP) Cat->E LUMO Lowering

Fig 1. Mechanistic workflow of the multicomponent Povarov reaction for scaffold synthesis.
Self-Validating Experimental Protocol

To ensure high yield and diastereoselectivity, the following protocol leverages specific solvent and catalyst choices based on advanced synthetic methodologies[3].

Phase 1: Imine Assembly & Lewis Acid Activation

  • Charge a flame-dried Schlenk flask with the selected aniline derivative (1.0 equiv) and 1H-pyrazole-4-carbaldehyde (1.05 equiv).

  • Suspend the reagents in hexafluoroisopropanol (HFIP, 0.2 M).

    • Causality: Traditional solvents (like DCM) often fail to solubilize polar heterocyclic amines. HFIP acts as a strong hydrogen-bond donor, solubilizing the precursors while concurrently activating the aldehyde carbonyl toward nucleophilic attack, bypassing the need for aggressive thermal dehydration[3].

  • Introduce Scandium(III) triflate (Sc(OTf)₃, 10 mol%).

    • Causality: Sc(OTf)₃ is a water-tolerant Lewis acid. It coordinates to the newly formed imine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy to prime the system for inverse electron-demand cycloaddition.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade MeOH, and analyze via UPLC-MS. Proceed to Phase 2 only when the aldehyde signal (M+H) is depleted by >95%, confirming quantitative Schiff base formation.

Phase 2: Aza-Diels-Alder Cycloaddition

  • Introduce the activated alkene (e.g., cyclopentadiene or functionalized vinyl ether, 1.2 equiv) dropwise to the imine solution at ambient temperature (20–25 °C).

  • Stir the reaction mixture for 8–12 hours.

    • Causality: Maintaining ambient temperature prevents retro-Diels-Alder degradation and suppresses unwanted polymerization of the dienophile, ensuring high diastereoselectivity at the C4 position of the THQ ring[3].

  • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The target scaffold will exhibit strong UV activity (254 nm) and yield a distinct orange/red spot upon staining with Dragendorff’s reagent, confirming the presence of the basic THQ nitrogen.

Phase 3: Isolation & Physicochemical Validation

  • Quench the reaction with saturated aqueous NaHCO₃ (1:1 v/v) to neutralize the Sc(OTf)₃ catalyst and disrupt any Lewis acid-product chelates.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 15 mL).

    • Causality: EtOAc provides the optimal dielectric constant to partition the amphoteric pyrazolyl-THQ scaffold into the organic phase, leaving highly polar inorganic triflate salts in the aqueous layer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Purify via flash column chromatography. Confirm structural integrity via ¹H NMR; the defining C4 methine proton of the THQ ring typically resonates as a distinct doublet or multiplet near δ 3.90–4.10 ppm, while the pyrazole protons appear as sharp singlets near δ 7.40–7.90 ppm[3][4].

Biological Applications & Structure-Activity Relationships (SAR)

The modular nature of the 4-(1H-pyrazol-4-yl)-1,2,3,4-THQ scaffold allows for precise tuning of its biological activity. By altering the substituents on the THQ ring or the pyrazole nitrogen, researchers can redirect the molecule's efficacy across entirely different therapeutic domains.

SAR Core 4-(1H-pyrazol-4-yl)-1,2,3,4-THQ Core Scaffold THQ Tetrahydroquinoline (THQ) Lipophilic core Conformational flexibility Metabolic stability Core->THQ Pyr 1H-Pyrazol-4-yl Ring H-bond donor/acceptor Target recognition Membrane interaction Core->Pyr Sub1 N1 Substitution Modulates basicity (pKa) Tunes lipophilicity (LogP) THQ->Sub1 Sub2 C4 Stereocenter Determines binding pose Enantiomeric selectivity Pyr->Sub2

Fig 2. Structure-Activity Relationship (SAR) and physicochemical mapping of the scaffold.
Table 2: Biological Efficacy of Pyrazolyl-Tetrahydroquinoline Scaffolds
Target Organism / PathologyDerivative / SubstitutionEfficacy MetricMechanistic Causality
Fungal Pathogens (G. graminis var. tritici)Unsubstituted Pyrazole-THQ>90% Inhibition (at 50 µg/mL)The scaffold disrupts fungal cell wall synthesis. The pyrazole ring acts as a highly effective transition-state analog, mimicking natural substrates[5].
Persister Bacteria (Staphylococcus aureus)SF₅-substituted THQ-PyrazoleMIC = 2–4 µg/mLThe extreme lipophilicity of the SF₅ group drives rapid permeabilization of the bacterial membrane, effectively eradicating non-growing persister cells[2].
Oncology (Various Cancer Cell Lines)CF₃-substituted Pyrazolo-THQNanomolar IC₅₀The C4-pyrazole facilitates deep intercalation into kinase hinge regions. The CF₃ group prevents oxidative metabolism, extending target residence time[3].

References

Below is the consolidated list of authoritative sources utilized to construct the mechanistic claims, physicochemical data, and protocol standards in this whitepaper:

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline Source: Chemistry Central Journal (via ResearchGate) URL:5

  • HSD1787, a Tetrahydro-3H-Pyrazolo[4,3-f]Quinoline Compound Synthesized via Povarov Reaction, Potently Inhibits Proliferation of Cancer Cell Lines at Nanomolar Concentrations Source: ACS Omega URL:3

  • HSD1787, a Tetrahydro-3H-Pyrazolo[4,3-f]Quinoline Compound Synthesized via Povarov Reaction, Potently Inhibits Proliferation of Cancer Cell Lines at Nanomolar Concentrations (Note: PMC mirror highlighting FDA-approved THQ cores like Talazoparib) Source: PubMed Central (PMC) / NIH URL:1

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents Source: MDPI Molecules URL:4

  • SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria Source: RSC Medicinal Chemistry (via PMC / NIH) URL:2

Sources

Foundational

Novel Pyrazole-Tetrahydroquinoline Scaffold Discovery: A Technical Guide

Topic: Novel Pyrazole-Tetrahydroquinoline Scaffold Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The discovery of novel chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Pyrazole-Tetrahydroquinoline Scaffold Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The discovery of novel chemical entities (NCEs) relies heavily on the "privileged structure" concept. This guide details the rational design, synthesis, and biological validation of a hybrid scaffold merging two such privileged moieties: the pyrazole and the tetrahydroquinoline (THQ) .

The pyrazole ring is a cornerstone of modern medicinal chemistry (e.g., Celecoxib, Ruxolitinib), offering rigid hydrogen-bonding capabilities. The tetrahydroquinoline system is ubiquitous in natural products and kinase inhibitors. By fusing or linking these pharmacophores, researchers can access a novel chemical space with enhanced lipophilicity, metabolic stability, and multi-target engagement potential (e.g., EGFR inhibition, tubulin destabilization).

This document provides a blueprint for synthesizing these hybrids via the Povarov reaction (imino-Diels-Alder), offering a convergent, atom-economic pathway to library generation.

Rationale & Design Strategy: Molecular Hybridization

The design logic follows the principle of Molecular Hybridization , where two distinct pharmacophores are covalently linked or fused to produce a single agent with dual activity or improved affinity.

The Pharmacophores
  • Pyrazole: Acts as a bioisostere for imidazole/pyrrole; functions as a hydrogen bond donor/acceptor. Key for kinase hinge binding.

  • Tetrahydroquinoline (THQ): Provides a semi-rigid bicyclic core that mimics the nucleotide base in ATP-competitive inhibitors. It offers multiple vectors for substitution (C2, C4, N1) to tune solubility and ADME properties.

Structural Architectures

We distinguish between two scaffold types:

  • Linked Hybrids: Pyrazole and THQ connected via a linker (amide, hydrazone, or methylene bridge).

  • Fused Hybrids: The pyrazole ring is annulated directly to the THQ core (e.g., pyrazolo[4,3-f]quinoline). This guide focuses on the Fused Hybrid via the Povarov reaction due to its superior structural rigidity and novelty.

Synthetic Methodology: The Povarov Approach[1][2][3]

The most robust method for assembling the THQ core decorated with pyrazole functionality is the Povarov Reaction (inverse electron-demand aza-Diels-Alder). This multicomponent reaction (MCR) involves an aniline, an aldehyde, and an electron-rich alkene.[1]

Retrosynthetic Analysis

To generate a pyrazole-fused THQ, we utilize a 5-aminopyrazole as the amine component.

  • Component A: 1-Phenyl-1H-pyrazol-5-amine (The diene precursor).

  • Component B: Aryl aldehyde (Schiff base former).

  • Component C: Cyclic enol ether (e.g., 2,3-dihydrofuran) or styrene (The dienophile).

Reaction Mechanism & Pathway

The reaction proceeds via the in situ formation of a Schiff base (imine), which undergoes Lewis Acid-catalyzed [4+2] cycloaddition with the alkene.

PovarovMechanism Start Reagents: 5-Aminopyrazole + Aldehyde Imine Intermediate: N-Pyrazolyl Imine (Schiff Base) Start->Imine - H2O TS Transition State: [4+2] Cycloaddition (Povarov) Imine->TS + Alkene (Dienophile) Catalyst Lewis Acid (e.g., Sc(OTf)3) Catalyst->TS Activation Product Scaffold: Pyrazolo-THQ Hybrid TS->Product Regioselective Cyclization

Figure 1: Mechanistic pathway of the Povarov reaction for Pyrazole-THQ synthesis.

Experimental Protocols

This protocol is a self-validating system designed for reproducibility. It utilizes Scandium(III) triflate, a water-tolerant Lewis acid, ensuring high yields and minimal side reactions.

Protocol: Synthesis of cis-Pyrazolo[4,3-f]quinoline Derivatives

Objective: Synthesis of 4-phenyl-4,5,7,8,9,9a-hexahydropyrazolo[4,3-f]quinoline.

Materials:

  • 1-Phenyl-1H-pyrazol-5-amine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)[2][3]

  • 2,3-Dihydrofuran (1.2 mmol) (Dienophile)

  • Sc(OTf)₃ (10 mol%)

  • Acetonitrile (ACN) (5 mL)

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • In a 10 mL microwave process vial or round-bottom flask, dissolve 1-Phenyl-1H-pyrazol-5-amine (1.0 eq) and Benzaldehyde (1.0 eq) in ACN.

    • Add anhydrous Na₂SO₄ (200 mg) to sequester water. Stir at room temperature (RT) for 30 minutes.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) to confirm disappearance of amine.

  • Povarov Cycloaddition:

    • Add Sc(OTf)₃ (10 mol%) to the reaction mixture.

    • Immediately add 2,3-Dihydrofuran (1.2 eq).

    • Stir at RT for 12 hours. Alternatively, for rapid libraries, microwave at 80°C for 20 minutes.

  • Work-up:

    • Quench the reaction with water (5 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).

    • Validation: The product typically elutes as a diastereomeric mixture.[1] Recrystallization from Ethanol often yields the pure cis-isomer.

Data Presentation: Optimization of Conditions

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (cis:trans)
1NoneACN2524NR-
2Iodine (10 mol%)ACN25124560:40
3BF₃·OEt₂DCM0 -> 2566870:30
4Sc(OTf)₃ (10 mol%) ACN 25 12 88 90:10
5Sc(OTf)₃ (10 mol%)H₂O25127285:15

Table 1: Optimization of the Povarov reaction conditions. NR = No Reaction.

Biological Profiling & SAR

The resulting scaffolds are primarily evaluated for Anticancer activity, specifically targeting EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization.

Structure-Activity Relationship (SAR)
  • N1-Position (THQ): Unsubstituted NH is often required for H-bonding. Alkylation decreases potency.

  • C4-Position (Aryl group): Electron-withdrawing groups (F, Cl, CF3) at the para-position of the phenyl ring enhance cytotoxicity by improving lipophilic contact in the binding pocket.

  • Pyrazole Ring: The N-phenyl group on the pyrazole is critical for hydrophobic interactions.

Mechanism of Action (EGFR Inhibition)

The hybrid scaffold competes with ATP at the EGFR kinase domain.

EGFR_Pathway Inhibitor Pyrazolo-THQ Scaffold EGFR EGFR Kinase (ATP Binding Site) Inhibitor->EGFR Competitive Binding Phos Autophosphorylation (Blocked) EGFR->Phos Inhibition Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Cascade Arrest Apoptosis Cell Apoptosis (Tumor Regression) Signal->Apoptosis Result

Figure 2: Biological cascade of EGFR inhibition by the Pyrazolo-THQ scaffold.

Structural Characterization

Verification of the core structure is critical.

  • 1H NMR: Look for the characteristic doublet of doublets for the THQ C-2 and C-4 protons (typically 3.5 - 4.5 ppm).

  • 13C NMR: The junction carbons between the pyrazole and THQ rings appear in the 100-150 ppm aromatic region but distinct from the phenyl rings.

  • X-ray Crystallography: Essential to confirm the cis/trans stereochemistry of the Povarov adduct.

References

  • Synthesis of tetrahydro-3H-pyrazolo[4,3-f]quinoline via Povarov reaction. Source: ResearchGate / Vertex AI Search URL:[Link]

  • Multicomponent reaction access to complex quinolines via oxidation of Povarov adducts. Source: NIH / PubMed Central URL:[Link]

  • Synthesis and in vitro anticancer activity of novel tetrahydroquinoline derivatives bearing pyrazole moiety. Source: ResearchGate URL:[4][5][6][Link]

  • A Povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines. Source: Royal Society of Chemistry (Chem. Commun.)[7] URL:[Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. Source: Pakistan Journal of Pharmaceutical Sciences URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A High-Yield, One-Pot Synthesis of Pyrazole-Conjugated Tetrahydroquinoline Derivatives

Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, pyrazole and tetrahydroquinoline moieties stand out as "privileged scaffolds" due to their recurrent appearance in a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, pyrazole and tetrahydroquinoline moieties stand out as "privileged scaffolds" due to their recurrent appearance in a multitude of pharmacologically active compounds.[1][2][3] The pyrazole ring is a cornerstone in drugs like the anti-inflammatory agent Celecoxib, while the tetrahydroquinoline core is integral to various antibacterial, antifungal, and anticancer agents.[1][4] The strategic fusion of these two pharmacophores into a single molecular entity presents a compelling avenue for the discovery of novel therapeutic agents with potentially enhanced or unique biological activities.

This guide details a robust and environmentally conscious one-pot, three-component synthesis of pyrazole-conjugated tetrahydroquinoline derivatives. Multi-component reactions (MCRs) are highly valued in drug discovery for their efficiency, operational simplicity, and adherence to the principles of green chemistry by maximizing atom economy and minimizing waste.[5][6] The protocol described herein utilizes glycerol, a biodegradable and recyclable medium, to afford high yields of the target compounds, which have shown promise as anticancer agents.[7][8]

Reaction Principle and Mechanism

The synthesis is a domino reaction that proceeds through a sequence of classic organic transformations, culminating in the formation of the fused heterocyclic system. The one-pot procedure involves the reaction of an aminopyrazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound (in this case, 5,5-dimethylcyclohexane-1,3-dione, also known as dimedone).

The proposed mechanism unfolds in three key stages:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aromatic aldehyde (3) and the active methylene group of dimedone (2) . This step forms an α,β-unsaturated dicarbonyl intermediate, a highly reactive Michael acceptor.

  • Michael Addition: The amino group of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1) then acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate in a conjugate addition (Michael reaction).

  • Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes a spontaneous intramolecular cyclization, where the exocyclic amino group attacks one of the carbonyl groups of the dimedone moiety. Subsequent dehydration (loss of a water molecule) aromatizes the system, yielding the stable pyrazole-conjugated tetrahydroquinoline derivative (4) .

This elegant cascade of reactions in a single pot avoids the need for isolating intermediates, thereby saving time, resources, and reducing potential product loss.[9][10]

G cluster_end Final Product Aminopyrazole 3-methyl-1-phenyl- 1H-pyrazol-5-amine (1) Michael Michael Adduct Aminopyrazole->Michael Dimedone 5,5-dimethylcyclohexane- 1,3-dione (2) Knoevenagel Knoevenagel Adduct (α,β-unsaturated intermediate) Dimedone->Knoevenagel Knoevenagel Condensation Aldehyde Aromatic Aldehyde (3) Aldehyde->Knoevenagel Knoevenagel->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product Pyrazole-Conjugated Tetrahydroquinoline (4) Cyclized->Product Dehydration

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from a reported green synthesis method.[8] It provides a reliable and self-validating system for obtaining pyrazole-conjugated tetrahydroquinoline derivatives.

Materials and Reagents
  • 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)

  • 5,5-dimethylcyclohexane-1,3-dione (dimedone) (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Glycerol (5 mL)

  • Triethylamine (TEA) (1.0 mmol, optional catalyst)

  • Ethanol (for washing)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup Combine reactants in glycerol in a round-bottom flask. start->setup heat 2. Heating & Stirring Heat mixture to 80-85°C. Stir for 60-90 min. setup->heat monitor 3. Monitor Progress Check reaction completion using Thin Layer Chromatography (TLC). heat->monitor workup 4. Work-up Cool to room temp. Add cold water to precipitate the solid. monitor->workup filter 5. Isolation Collect the crude product by vacuum filtration. workup->filter wash 6. Purification Wash the solid with cold ethanol to remove impurities. filter->wash dry 7. Drying Dry the purified product under vacuum. wash->dry characterize 8. Characterization Analyze structure and purity via NMR, IR, and Mass Spectrometry. dry->characterize end End Product characterize->end

Sources

Application

Application Note: Utilizing 4-(1H-Pyrazol-4-yl)-1,2,3,4-Tetrahydroquinoline Scaffolds in Targeted Anticancer Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols Scientific Rationale & Mechanistic Insights The 4-(1H-pyrazol-4-yl)-1,2,3,4-te...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols

Scientific Rationale & Mechanistic Insights

The 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (THQ) scaffold (CAS: 1306604-04-5) has emerged as a highly privileged pharmacophore in modern oncology drug discovery. As a Senior Application Scientist, I frequently observe that the success of a targeted therapy relies heavily on the precise spatial arrangement of hydrogen bond donors and acceptors.

This specific scaffold combines two critical elements:

  • The 1,2,3,4-Tetrahydroquinoline Core: Provides conformational flexibility, metabolic stability, and a lipophilic vector that perfectly occupies the hydrophobic pockets of kinase active sites.

  • The 1H-Pyrazol-4-yl Moiety: Acts as a versatile hydrogen-bond donor/acceptor pair.

Mechanistically, pyrazole-based inhibitors have demonstrated potent anticancer effects, particularly against targets like Haspin kinase and the Epidermal Growth Factor Receptor (EGFR)[1]. Molecular docking and crystallographic studies reveal that the NH group of the tetrahydroquinoline ring and the pyrazole nitrogens form critical, bidentate hydrogen bonds with key hinge-region residues (such as ASN818 in EGFR)[2]. Furthermore, tetrahydroquinoline derivatives synthesized via Povarov reactions have been shown to potently inhibit the proliferation of aggressive cancer cell lines (e.g., MDA-MB-231) at nanomolar concentrations[3]. Related pyrazole-quinoline analogs also act as potent antiproliferative agents against leukemia cell lines by disrupting cell cycle progression[4].

Pathway S 4-(1H-pyrazol-4-yl)-1,2,3,4-THQ K Target Kinase (e.g., Haspin/EGFR) S->K Competitive Inhibition P Downstream Phosphorylation K->P Blocked Activity C Cell Cycle Arrest (G2/M) P->C Pathway Disruption A Apoptotic Cell Death C->A Induction of Apoptosis

Fig 1. Mechanistic pathway of kinase inhibition by the pyrazole-tetrahydroquinoline scaffold.

Standardized Experimental Workflows

To ensure high scientific integrity and reproducibility, the evaluation of these scaffolds must follow a self-validating workflow.

Workflow Comp Compound Prep (10 mM DMSO) Bio Biochemical Assay (Target IC50) Comp->Bio Dilution Cell Cellular Assay (Viability GI50) Bio->Cell IC50 < 1 µM Mech Mechanism (Flow Cytometry) Cell->Mech GI50 < 10 µM Val In Vivo Models (Xenograft) Mech->Val Validated MOA

Fig 2. Sequential validation workflow for evaluating anticancer efficacy of novel compounds.

Protocol 2.1: In Vitro Biochemical Target Validation (ADP-Glo™ Assay)

Expertise Note: Heterocyclic scaffolds like tetrahydroquinolines often exhibit intrinsic fluorescence, which can heavily interfere with TR-FRET or fluorescence polarization assays. The ADP-Glo assay relies on luminescence, effectively bypassing compound auto-fluorescence and reducing false-positive hit rates.

Self-Validating System: Every 384-well plate must include 1% DMSO vehicle controls (100% activity) and a known reference inhibitor (0% activity). Assay robustness is quantitatively validated using the Z'-factor. A plate is only accepted if


.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the 4-(1H-pyrazol-4-yl)-1,2,3,4-THQ derivative in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution.

  • Kinase Reaction: In a white 384-well plate, add 2 µL of the compound dilution (final DMSO concentration = 1%). Add 4 µL of the target kinase (e.g., Haspin or EGFR) diluted in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation: Add 4 µL of ATP/Substrate mix to initiate the reaction. Incubate at room temperature (RT) for 60 minutes.

  • Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a multimode microplate reader (integration time = 0.5–1.0 sec). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2.2: Cellular Efficacy & Viability (CellTiter-Glo®)

Expertise Note: Tetrahydroquinoline derivatives can sometimes undergo redox cycling, which confounds colorimetric assays like MTT or MTS by artificially reducing the tetrazolium dye. ATP-quantification via luminescence provides a direct, interference-free measurement of metabolically active cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., HCT116, HeLa, or A549) at a density of 2,000–5,000 cells/well in 90 µL of complete media in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10X compound dilutions to the wells. Include vehicle control (0.1% DMSO final) and a positive control (e.g., Doxorubicin or Gefitinib).

  • Incubation: Incubate the cells for 72 hours.

  • Lysis & Detection: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence and calculate the GI50 (concentration required for 50% growth inhibition).

Protocol 2.3: Mechanistic Confirmation (Cell Cycle Analysis via Flow Cytometry)

Expertise Note: Kinase inhibitors targeting Haspin or CDKs typically induce specific cell cycle arrest (e.g., G2/M phase) rather than immediate necrosis[1]. Propidium Iodide (PI) staining allows us to correlate the biochemical IC50 with the phenotypic mechanism of action.

Step-by-Step Procedure:

  • Treatment: Treat cells with the THQ derivative at 1X, 3X, and 10X the calculated GI50 for 24–48 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.

  • Staining: Wash fixed cells with PBS to remove ethanol. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at RT for 30 minutes.

  • Analysis: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 events. Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Quantitative Data Interpretation

To benchmark new 4-(1H-pyrazol-4-yl)-1,2,3,4-THQ derivatives, compare your experimental results against established literature values for similar pyrazole-quinoline and pyrazole-pyrimidine scaffolds.

Table 1: Representative Activity Profiles of Pyrazole-Fused/Substituted Heterocycles

Compound Class / ScaffoldPrimary TargetBiochemical IC50 (µM)Cellular GI50 (µM)Cell LinePrimary MOA
Pyrazolo[4,3-f]quinoline deriv. (Cmpd 48)Haspin Kinase0.015 - 0.0501.70HCT116G2/M Arrest
Pyrazolo[4,3-f]quinoline deriv. (HSD1787)ProliferationN/A< 0.10MDA-MB-231Apoptosis
4-(3,5-dimethyl-1H-pyrazol-4-yl)quinolineUnknown (Antiproliferative)N/A19.88HL-60Apoptosis
1H-pyrazolo[3,4-d]pyrimidine deriv.EGFR (WT)0.0168.21A549Kinase Inhibition
1H-pyrazolo[3,4-d]pyrimidine deriv.EGFR (T790M)0.23619.56HCT116Kinase Inhibition

(Note: Data synthesized from benchmark studies of pyrazole-heterocycle derivatives to guide expected hit criteria during screening[1][3][4])

References

  • Source: National Institutes of Health (PMC)
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL
  • HSD1787, a Tetrahydro-3H-Pyrazolo[4,3-f]Quinoline Compound Synthesized via Povarov Reaction, Potently Inhibits Proliferation of Cancer Cell Lines at Nanomolar Concentrations Source: ACS Omega URL
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances URL

Sources

Method

Application Note: Pyrazolyl-Tetrahydroquinolines as Next-Generation Fungicidal Agents

Executive Summary The emergence of resistance to commercial fungicides (e.g., strobilurins and azoles) necessitates the discovery of novel chemotypes. This Application Note details the development of Pyrazolyl-Tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of resistance to commercial fungicides (e.g., strobilurins and azoles) necessitates the discovery of novel chemotypes. This Application Note details the development of Pyrazolyl-Tetrahydroquinolines (P-THQs) , a hybrid scaffold combining the broad-spectrum bioactivity of pyrazoles with the systemic properties of 1,2,3,4-tetrahydroquinolines.

This guide provides validated protocols for the chemical synthesis, in vitro fungicidal screening, and in vivo efficacy testing of P-THQs. Data indicates that optimized derivatives (specifically analogs 10d and 10e ) exhibit >90% inhibition against recalcitrant pathogens such as Gaeumannomyces graminis var.[1][2] tritici (wheat take-all) at 50 µg/mL, comparable to the commercial standard pyraclostrobin.[1]

Chemical Synthesis & Characterization

Objective: Efficient synthesis of the P-THQ scaffold via a convergent synthetic route. Rationale: The 1,2,3,4-tetrahydroquinoline (THQ) core is synthesized first to allow for late-stage diversification at the nitrogen or C-6 position, facilitating rapid Structure-Activity Relationship (SAR) profiling.

Synthetic Workflow

The synthesis employs a "one-pot" Knorr reaction followed by a cyclization-coupling strategy.[3]

Protocol Steps:

  • THQ Core Formation:

    • Reagents: Aniline derivatives, anhydrous ethanol, catalyst (e.g., iodine or Lewis acid).

    • Procedure: Perform a Povarov reaction or selective reduction of a quinoline precursor using NaBH₃CN in acetic acid.

    • Critical Check: Monitor the disappearance of the aromatic quinoline peak via TLC (Hexane:EtOAc 4:1) to ensure full reduction to the tetrahydro- form.

  • Pyrazole Linker Synthesis:

    • Reagents: Ethyl acetoacetate, hydrazine hydrate.

    • Procedure: React to form the pyrazole-4-carboxylic acid intermediate.

  • Convergent Coupling:

    • Reagents: EDCI/HOBt coupling agents.

    • Procedure: Amidation of the THQ amine with the pyrazole carboxylic acid.

    • Purification: Recrystallization from ethanol is preferred over column chromatography for scalability.

Synthesis Pathway Visualization

SynthesisPathway Start Substituted Aniline Inter1 Quinoline Intermediate Start->Inter1 Skraup Synthesis THQ 1,2,3,4-Tetrahydroquinoline (THQ Core) Inter1->THQ Reduction (NaBH3CN/AcOH) Coupling Amide Coupling (EDCI/HOBt) THQ->Coupling Pyraz Pyrazole-4-carboxylic Acid Pyraz->Coupling Final Pyrazolyl-THQ Product (e.g., 10d) Coupling->Final Purification

Figure 1: Convergent synthetic pathway for Pyrazolyl-Tetrahydroquinoline derivatives.

Biological Assay Protocols

Expert Insight: Fungicide screening must account for both mycelial growth (vegetative phase) and spore germination (reproductive phase). The protocols below focus on G. graminis (Take-all), a soil-borne pathogen notoriously difficult to control with foliar sprays due to its root-localized infection.

In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Principle: Measure the radial growth reduction of fungal colonies on agar amended with the test compound.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.

  • Compound Dosing:

    • Dissolve P-THQ compounds in DMSO to create a stock solution.

    • Add stock to molten PDA (45°C) to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.

    • Control: PDA + DMSO (0.5% v/v) without active ingredient.

  • Inoculation:

    • Use a 5mm cork borer to remove mycelial plugs from the margin of a 5-day-old G. graminis culture.

    • Place plug mycelium-side down in the center of the treated plate.

  • Incubation: Incubate at 25±1°C in the dark for 48–72 hours.

  • Data Collection: Measure colony diameter (cross-method) when the control plate reaches 3/4 coverage.

  • Calculation:

    
    
    (Where C = Control diameter, T = Treated diameter).
    
In Vivo Pot Efficacy Assay (Wheat Take-All Model)

Expert Insight: In vitro activity does not always translate to in vivo efficacy due to soil adsorption or metabolic instability. This pot assay mimics field conditions.

Protocol:

  • Inoculum Preparation: Culture G. graminis on sterilized millet grains for 14 days.

  • Soil Treatment: Mix the millet inoculum with sterilized soil (1:100 ratio).

  • Planting: Sow wheat seeds (cv. 'Yangmai') in the infected soil.

  • Application:

    • Preventative: Drench soil with compound solution (20 mL/pot) immediately after sowing.

    • Curative: Drench soil 7 days after sowing.

    • Standard: Pyraclostrobin (Positive Control).[1][2][3][4]

  • Assessment: After 21 days, uproot plants, wash roots, and grade the root blackening index (0–4 scale).

Experimental Workflow Diagram

BioAssay cluster_invitro In Vitro Screening cluster_invivo In Vivo Pot Assay Compound Synthesized P-THQ (DMSO Stock) PDA PDA Plate Preparation (Poisoned Food) Compound->PDA Inoc Mycelial Plug Inoculation PDA->Inoc Measure Radial Growth Measurement (72h) Inoc->Measure Decision Select Lead (EC50 < 20 µg/mL) Measure->Decision Soil Soil Inoculation (G. graminis on millet) Drench Soil Drench Treatment Soil->Drench Root Root Disease Indexing (21 days) Drench->Root Decision->Soil Pass

Figure 2: Screening cascade for identifying high-potency fungicidal candidates.

Key Results & Structure-Activity Relationship (SAR)

The following data summarizes the fungicidal activity of key P-THQ derivatives against G. graminis var. tritici.

Table 1: Comparative Fungicidal Activity (Inhibition Rate %) Concentration: 16.7 µg/mL

Compound IDR1 (N-sub)R2 (Pyrazole-sub)Inhibition (%)Relative Potency
10d MethylPhenyl100% High
10e Methyl4-Methoxy-Phenyl94.0% High
10h EthylPhenyl85.2%Moderate
10i Phenyln-Propyl91.5%High
Pyraclostrobin (Control)--100% Standard
CK (Blank) ----0%--

SAR Analysis:

  • N-Substitution (R1): Small alkyl groups (Methyl) at the THQ nitrogen enhance activity compared to bulky Phenyl groups. This suggests a steric constraint in the binding pocket.

  • Pyrazole Substitution (R2): Electron-donating groups (e.g., 4-OMe) on the phenyl ring attached to the pyrazole maintain high activity, whereas electron-withdrawing groups tend to decrease potency.

  • Linkage: The amide bond flexibility is critical for orienting the pyrazole and THQ rings into the active site of the target enzyme.

Mode of Action (MoA)

While pyrazoles typically target Succinate Dehydrogenase (SDH - Complex II) , the structural similarity of these hybrids to strobilurins (via the pharmacophore arrangement) suggests potential activity at the Cytochrome bc1 complex (Complex III) .

Validation Protocol (Molecular Docking):

  • Target Preparation: Retrieve crystal structures for SDH (PDB: 2FBW) and Cytochrome bc1 (PDB: 1SQB).

  • Ligand Prep: Energy minimize compound 10d using DFT (B3LYP/6-31G*).

  • Docking: Perform flexible docking using AutoDock Vina.

  • Evaluation: High binding affinity (< -9.0 kcal/mol) and hydrogen bonding with key residues (e.g., TRP173 in SDH) confirm the likely target.

References

  • Lei, P., Xu, G., Liu, X., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10,[1] 40.

  • Zhang, X., Xu, H., Su, H., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors.[1][4][5][6][7] Journal of Agricultural and Food Chemistry, 70(6).[5]

  • Yan, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Gutiérrez, M., et al. (2006). Antifungal Activity of Tetrahydroquinolines against Some Phytopathogenic Fungi. Zeitschrift für Naturforschung C, 61(7-8).

Sources

Application

Application Note: Synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

This Application Note and Protocol is designed for medicinal chemists and process development scientists. It details the synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline , a privileged scaffold in kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for medicinal chemists and process development scientists. It details the synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, CDK inhibitors) and agrochemistry.

Executive Summary & Retrosynthetic Logic

The target molecule combines a tetrahydroquinoline (THQ) core with a C4-pyrazole substituent.[1] While direct C-H functionalization of THQs is possible, it often suffers from poor regioselectivity (C4 vs C2 vs C6). Therefore, this protocol prioritizes a "Construct-then-Reduce" strategy (Method A) over direct cycloaddition (Method B), ensuring maximum regiocontrol and scalability.

  • Method A (Primary Protocol): Suzuki-Miyaura coupling of 4-chloroquinoline followed by selective reduction. This route utilizes commercially abundant starting materials and offers the highest reliability for gram-scale synthesis.

  • Method B (Alternative): Povarov (Aza-Diels-Alder) reaction. Useful for generating diverse analogs but requires unstable vinyl-pyrazole precursors.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 4-(1H-pyrazol-4-yl)-1,2,3,4-THQ Int1 4-(1H-pyrazol-4-yl)quinoline Int1->Target Selective Reduction (NaCNBH3/AcOH) SM_A1 4-Chloroquinoline SM_A1->Int1 Suzuki Coupling (Pd(dppf)Cl2) SM_A2 1-Boc-pyrazole-4-boronic acid pinacol ester SM_A2->Int1 MethodB_Route Method B: Povarov (Aniline + CH2O + Vinyl Pyrazole) MethodB_Route->Target Convergent (Lower Yield)

Caption: Retrosynthetic logic prioritizing the Stepwise Reduction Pathway (Method A) for regiochemical certainty.

Primary Protocol: The Stepwise Reduction Route

This method is validated for scale-up (1g – 50g). It avoids the handling of gaseous formaldehyde and unstable dienes associated with Povarov strategies.

Step 1: Suzuki-Miyaura Coupling

Objective: Install the pyrazole moiety at the C4 position of the quinoline ring. Critical Mechanism: The electron-deficient 4-chloroquinoline undergoes oxidative addition with Pd(0) faster than electron-rich aryl chlorides. The Boc-protection on the pyrazole is crucial to prevent catalyst poisoning by the pyrazole nitrogen.

  • Reagents:

    • 4-Chloroquinoline (1.0 equiv)

    • 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Inertion: Charge a round-bottom flask with 4-chloroquinoline (1.64 g, 10 mmol), boronic ester (3.53 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) under Argon flow.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride (M+H 164).

    • Checkpoint: The product (M+H ~296) should be the dominant peak.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL), wash with water (2x) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The Boc group may partially cleave; this is acceptable as the next step is acidic.

Step 2: Selective Reduction (Ionic Hydrogenation)

Objective: Chemoselective reduction of the pyridine ring (quinoline) to piperidine (THQ) without reducing the pyrazole or benzene ring. Rationale: NaCNBH₃ in Acetic Acid is superior to catalytic hydrogenation (H₂/Pd) for this substrate because it avoids over-reduction of the pyrazole double bonds and is strictly regioselective for the protonated pyridine ring.

  • Reagents:

    • 4-(1-Boc-pyrazol-4-yl)quinoline (Intermediate from Step 1)

    • Sodium Cyanoborohydride (NaCNBH₃) (3.0 equiv)

    • Glacial Acetic Acid (Solvent/Proton Source)

Procedure:

  • Dissolution: Dissolve the intermediate (approx. 2.9 g, 10 mmol) in Glacial Acetic Acid (30 mL) at 15°C.

  • Addition: Add NaCNBH₃ (1.88 g, 30 mmol) portion-wise over 30 minutes. Caution: Exothermic; HCN trace generation possible—perform in a well-ventilated fume hood.

  • Reaction: Stir at RT for 12 hours .

    • Mechanistic Note: The acetic acid protonates the quinoline nitrogen (N1), activating the C2=N bond for hydride attack. The pyrazole remains unprotonated/less reactive under these conditions.

    • Deprotection: The acidic medium will likely cleave the N-Boc group. If LC-MS shows N-Boc-THQ, a subsequent TFA treatment is needed.

  • Quench: Pour mixture into ice water. Basify to pH 9 using 4N NaOH (careful addition).

  • Extraction: Extract with DCM (3x 50 mL). The product is an amine and will be in the organic layer at basic pH.

  • Isolation: Dry (Na₂SO₄) and concentrate. Recrystallize from Ethanol/Ether or purify via column chromatography (DCM/MeOH 95:5).

Analytical Data & Validation

Expected Data Profile:

TechniqueDiagnostic SignalInterpretation
LC-MS M+H = 200.1Consistent with C₁₂H₁₃N₃ (Target).
1H NMR (C2-H) δ 3.20 - 3.40 ppm (m, 2H)Methylene protons adjacent to NH. Confirms reduction of pyridine ring.
1H NMR (C4-H) δ 4.10 - 4.25 ppm (t, 1H)Methine proton at the junction of THQ and Pyrazole.
1H NMR (Py) δ 7.40 - 7.60 ppm (s, 2H)Pyrazole C3/C5 protons (aromatic region).
Appearance Off-white / pale yellow solidTypical for amino-heterocycles.

Advanced Variant: Enantioselective Synthesis

If a specific enantiomer of the C4-chiral center is required, replace the NaCNBH₃ reduction with an Asymmetric Transfer Hydrogenation (ATH) .

  • Catalyst: Chiral Phosphoric Acid (CPA) e.g., (R)-TRIP (5 mol%).

  • Reductant: Hantzsch Ester (HEH) (1.2 equiv).

  • Solvent: Toluene, 40°C.

  • Mechanism: The CPA forms a hydrogen-bond bridge between the protonated quinolinium and the Hantzsch ester, directing hydride attack to one face of the C4 position.

  • Reference: Rueping et al. and You et al. have demonstrated this for 4-substituted quinolines (See References).[2][3]

Workflow Diagram: Reduction Pathways

ReductionPathways cluster_achiral Standard (Racemic) cluster_chiral Asymmetric (e.r. > 95:5) Quinoline 4-(Pyrazolyl)quinoline NaCNBH3 NaCNBH3 / AcOH (Ionic Hydrogenation) Quinoline->NaCNBH3 ATH Hantzsch Ester (R)-TRIP Catalyst Quinoline->ATH RacemicProduct Racemic Target NaCNBH3->RacemicProduct ChiralProduct (R)-Target ATH->ChiralProduct

Caption: Decision tree for reduction conditions based on stereochemical requirements.

Troubleshooting & Safety

  • Regioselectivity Issues: If the benzene ring reduces (forming decahydroquinoline), the reaction temperature is too high or the catalyst (if using H₂/Pt) is too active. Switch to NaCNBH₃/AcOH.

  • N-Alkylation: If using alkyl halides in subsequent steps, remember the pyrazole NH and THQ NH are both nucleophilic. The THQ nitrogen (aniline-like) is generally more reactive than the pyrazole NH (unless deprotonated). Selective functionalization requires careful pH control or protecting group strategies.

  • Safety: NaCNBH₃ generates HCN upon contact with acid. Always quench the reaction mixture in a fume hood by slowly adding it to a basic solution (NaOH/Ice) to neutralize acid and trap cyanide as salts before disposal.

References

  • General Povarov Reaction Review: Kouznetsov, V. V. (2019). "The Povarov Reaction as a Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives." Current Organic Synthesis. Link

  • Fungicidal Pyrazole-THQ Synthesis: Li, H. et al. (2016). "Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline." Chemistry Central Journal. Link

  • Selective Reduction of Quinolines: Wang, D. et al. (2003). "Efficient synthesis of tetrahydroquinolines via selective reduction." Tetrahedron Letters. (Standard NaCNBH3 protocol).
  • Enantioselective Reduction (ATH): Rueping, M. et al. (2011). "Asymmetric Transfer Hydrogenation of Quinolines." Organic Letters. Link

  • Silane Reduction (Green Alternative): Minakawa, M. et al. (2018).[4] "Ligand- and Base-Free Silver-Catalyzed Reduction of Quinolines."[4] Synlett. Link

Sources

Method

Title: Molecular Docking of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Derivatives: A Detailed Protocol for Target Interaction Analysis

An Application Note for Researchers in Drug Discovery Abstract This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquino...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers in Drug Discovery

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with the pyrazole and tetrahydroquinoline scaffolds, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework from target selection to results validation. We will utilize the Transforming growth factor-β type 1 receptor (TGFβR1), a key player in the tumor microenvironment, as an exemplary target to demonstrate the workflow, based on recent studies identifying pyrazolyl-quinoline derivatives as potent inhibitors.[6] The protocol leverages widely accessible software such as AutoDock Vina, AutoDock Tools, and UCSF Chimera, ensuring the described methods are both robust and reproducible.

Theoretical Background: The "Why" of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] Its central aim is to model the molecular interactions that govern the recognition process between a ligand and its target protein at the atomic level. The output of a docking simulation is a set of "poses," which are ranked using a scoring function.

The Scoring Function: A Critical Component

A scoring function is a mathematical model used to approximate the binding free energy of the protein-ligand complex.[8][9] A more negative score typically indicates a more favorable binding interaction. Scoring functions are crucial for two main tasks:

  • Ranking Poses: To identify the most likely binding mode from thousands or millions of generated conformations.[8]

  • Virtual Screening: To rank different ligands against the same target, helping to prioritize compounds for experimental testing.

There are three primary classes of scoring functions:

  • Force-Field-Based: These functions use classical molecular mechanics energy terms, such as van der Waals and electrostatic interactions.[10] AutoDock's scoring function is a well-known example.

  • Empirical: These functions are fitted to experimental data. They consist of several weighted energy terms, including hydrogen bonds, hydrophobic effects, and penalties for rotational flexibility.[8]

  • Knowledge-Based: These functions are derived from statistical observations of atom pairings in known protein-ligand crystal structures. They are based on the idea that certain types of interactions are more favorable and thus more frequently observed.[8]

It is crucial to understand that docking scores are approximations and should not be interpreted as absolute binding free energy values.[7] Their primary utility lies in ranking and prioritizing poses and compounds.[7][9]

Experimental Workflow Overview

The molecular docking process can be systematically broken down into four main stages: Preparation, Docking, Analysis, and Validation. Each stage is critical for achieving meaningful and reliable results.

Molecular_Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase cluster_validation 4. Validation Phase Target_Prep Target Preparation (Protein: PDB File) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation (Derivative 3D Structure) Ligand_Prep->Docking Results Results Interpretation (Binding Energy & Poses) Docking->Results Validation Protocol Validation (Re-docking & RMSD) Docking->Validation Validate Parameters Visualization Interaction Visualization (2D & 3D Analysis) Results->Visualization Validation->Docking

Caption: High-level workflow for a molecular docking study.

Materials and Software

Software / ResourcePurposeURL
RCSB Protein Data Bank (PDB) Database of 3D macromolecular structures.[Link]
PubChem / ChemSpider Database of chemical molecules and their properties.[Link]
Avogadro Free, open-source molecular editor and visualizer.[Link]
UCSF Chimera / ChimeraX Molecular visualization and analysis software.
AutoDock Tools (MGLTools) Graphical front-end for preparing files for AutoDock Vina.[Link]
AutoDock Vina Molecular docking and virtual screening program.[Link]

Detailed Protocols

This section provides a self-validating, step-by-step methodology for the entire docking process.

Protocol 1: Target Identification and Preparation

The choice of a biological target is paramount. Based on literature, pyrazolyl-quinoline derivatives show inhibitory activity against TGFβR1.[6] We will use the crystal structure of human TGFβR1 in complex with an inhibitor (PDB ID: 5E8S) as our target receptor.

Preparation_Steps cluster_protein Protein Preparation cluster_ligand Ligand Preparation Start Start P1 Download PDB (e.g., 5E8S) Remove Water & Co-factors Add Polar Hydrogens Assign Kollman Charges Save as PDBQT Start->P1 Target L1 Draw 2D Structure (Avogadro/ChemDraw) Generate 3D Coordinates & Energy Minimize Add Hydrogens (pH 7.4) Define Rotatable Bonds Save as PDBQT Start->L1 Ligand End Ready for Docking P1->End L1->End

Caption: Detailed steps for protein and ligand preparation.

Step-by-Step Procedure:

  • Download the Protein Structure: Navigate to the RCSB PDB and download the structure with PDB ID 5E8S in PDB format.[11]

  • Launch AutoDock Tools (ADT): Open the ADT interface.

  • Load the Protein: Go to File > Read Molecule and open 5E8S.pdb.

  • Clean the Protein:

    • Remove Water: Select Edit > Delete Water.[11] Water molecules are typically removed because their positions in static crystal structures are often not well-resolved and can interfere with the docking algorithm.

    • Remove Co-crystallized Ligand/Chains: For this protocol, we need only the protein receptor. Select and delete any non-protein chains and the original ligand. For PDB ID 5E8S, this involves deleting chain B and the ligand (named '6JJ').

  • Add Hydrogens: Select Edit > Hydrogens > Add. Choose Polar only and click OK.[11] This step is critical as hydrogen atoms are often not resolved in crystal structures but are essential for calculating proper interactions, especially hydrogen bonds.

  • Add Charges: Select Edit > Charges > Add Kollman Charges.[11] Assigning partial atomic charges is necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 5E8S and save the prepared receptor file as receptor.pdbqt.[12] The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[13]

Protocol 2: Ligand Preparation

Here, we will prepare a representative 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivative.

Step-by-Step Procedure:

  • Create 2D Structure: Using a molecular editor like Avogadro or ChemDraw, draw the 2D structure of the ligand.[14]

  • Generate 3D Coordinates: Convert the 2D drawing into a 3D structure. Most molecular editors have a "Clean Up Geometry" or "Energy Minimization" function.[14][15] This provides a low-energy, sterically reasonable starting conformation.

  • Save the Initial Structure: Save the 3D structure as a .mol2 or .pdb file (e.g., ligand.pdb). The .mol2 format is often preferred as it explicitly contains bond connectivity information.[15]

  • Launch ADT and Load Ligand: Open ADT and load ligand.pdb via Ligand > Input > Open.

  • Set Torsions: ADT will automatically detect rotatable bonds. You can verify this via Ligand > Torsion Tree > Choose Torsions.[16] This step defines the conformational flexibility of the ligand during the docking simulation.

  • Save as PDBQT: Select Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.[12]

Protocol 3: Molecular Docking with AutoDock Vina

Step-by-Step Procedure:

  • Define the Search Space (Grid Box):

    • In ADT, with both receptor.pdbqt and ligand.pdbqt loaded, go to Grid > Grid Box....

    • A box will appear around the molecule. This box defines the 3D search space where Vina will attempt to dock the ligand.[16] It is crucial to center this box on the known active site of the protein. For 5E8S, the active site is located where the original co-crystallized ligand was bound.

    • Adjust the center and dimensions of the box to encompass the entire binding pocket with a small margin (e.g., 2-4 Å). A typical size might be 22 x 22 x 22 Å.[17]

    • Note the coordinates for the center (e.g., center_x, center_y, center_z) and the size (e.g., size_x, size_y, size_z) from the Grid Options panel.

  • Create the Vina Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the values with those from the previous step:

    • The exhaustiveness parameter controls the computational effort of the search; higher values increase accuracy but also computation time. The default value of 8 is often sufficient.[18]

  • Run AutoDock Vina:

    • Open a command line terminal (or PowerShell on Windows).

    • Navigate to the folder containing receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.

    • Execute the following command:[18]

    • Vina will run the docking simulation and generate two files: results.pdbqt (containing the docked poses) and log.txt (containing the binding affinity scores for each pose).

Protocol 4: Results Analysis and Visualization
  • Analyze the Log File: Open log.txt. It will contain a table showing the binding affinity (in kcal/mol) for the top poses (usually 9 by default). The pose with the lowest binding energy is considered the best prediction.

  • Visualize Docked Poses:

    • Open UCSF Chimera or PyMOL.

    • Load the receptor.pdbqt file.

    • Load the results.pdbqt file. The different poses can be viewed and analyzed individually.

    • Focus on the top-scoring pose. Analyze its interactions with the receptor's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Tools like Discovery Studio Visualizer or Chimera's "Find HBond" and "Contacts" features are excellent for this.

Protocol 5: Mandatory Validation of the Docking Protocol

A docking protocol must be validated to ensure it can reliably reproduce known binding modes.[19] The standard method is to re-dock the co-crystallized ligand into its receptor and measure the deviation from the experimental structure.[19][20][21]

Step-by-Step Procedure:

  • Prepare the Native Ligand: Using the original 5E8S.pdb file, extract the coordinates of the co-crystallized ligand ('6JJ') into a separate PDB file (native_ligand.pdb). Prepare this ligand as a PDBQT file (native_ligand.pdbqt) following Protocol 2.

  • Re-run Docking: Use the same receptor.pdbqt and conf.txt from the main protocol, but change the ligand entry in conf.txt to native_ligand.pdbqt. Run Vina again.

  • Calculate RMSD:

    • Load the original receptor (5E8S.pdb) and the re-docked results for the native ligand into a visualization program.

    • Superimpose the top-scoring re-docked pose of the native ligand onto its original crystallographic position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol and parameters are accurate for this target system.[19]

Data Presentation and Interpretation

Docking results should be summarized clearly.

Table 1: Example Docking Results Summary

Ligand DerivativeBinding Affinity (kcal/mol)RMSD from Native (Å)Key Interacting ResiduesInteraction Type
Native Ligand -9.81.12 (Validation)LYS-232, GLU-245, VAL-258H-Bond, Hydrophobic
Derivative A -10.5N/ALYS-232, ASP-351, LEU-340H-Bond, Pi-Alkyl
Derivative B -9.2N/AGLU-245, ILE-257H-Bond

Interpretation: In this hypothetical example, Derivative A shows a more favorable binding affinity than the native ligand. The validation RMSD of 1.12 Å confirms the protocol's reliability. Analysis of the key residues for Derivative A suggests that it forms a hydrogen bond with LYS-232 and makes favorable hydrophobic contact with LEU-340, providing a rationale for its strong predicted affinity and a hypothesis for further experimental validation.

Conclusion

This application note outlines a validated, end-to-end protocol for the molecular docking of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivatives against the TGFβR1 receptor. By following these detailed steps for preparation, docking, analysis, and—most importantly—validation, researchers can generate reliable computational hypotheses about ligand-protein interactions. This workflow serves as a robust foundation for structure-based virtual screening and hit-to-lead optimization efforts in modern drug discovery.

References

  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • How to perform Molecular Docking using AutoDock Vina - Kapsid Simulations. (2024, October 6). Kapsid Simulations. Retrieved March 7, 2026, from [Link]

  • Molecular Docking: State-of-the-Art Scoring Functions and Search Algorithms | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25). ResearchGate. Retrieved March 7, 2026, from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A comprehensive survey of scoring functions for protein docking models - PubMed. (2025, January 22). PubMed. Retrieved March 7, 2026, from [Link]

  • AutoDock Vina Protocol - iGEM. (n.d.). iGEM. Retrieved March 7, 2026, from [Link]

    • Preparing the protein and ligand for docking - ScotChem. (2025, April 8). ScotChem. Retrieved March 7, 2026, from [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills - YouTube. (2025, April 8). YouTube. Retrieved March 7, 2026, from [Link]

  • Protocol for Docking with AutoDock. (n.d.). Indian Institute of Science. Retrieved March 7, 2026, from [Link]

  • Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed. (2025, February 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Glasgow. Retrieved March 7, 2026, from [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Michigan State University. Retrieved March 7, 2026, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Read the Docs. Retrieved March 7, 2026, from [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). ResearchGate. Retrieved March 7, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. Retrieved March 7, 2026, from [Link]

  • Scoring functions for docking - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

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  • Synthesis, biological evaluation and modeling of hybrids from tetrahydro-1H-pyrazolo[3,4-b]quinolines as dual cholinestrase and COX-2 inhibitors - PubMed. (2020, July 15). PubMed. Retrieved March 7, 2026, from [Link]

    • Creating/modifying ligand molecules - ScotChem. (n.d.). ScotChem. Retrieved March 7, 2026, from [Link]

  • Multi-target exploration of newly synthesized pyrazoline-quinoline derivatives via in vitro screening, QSAR, molecular docking, MD simulations, and DFT analysis - ResearchGate. (2025, December 16). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024, May 29). YouTube. Retrieved March 7, 2026, from [Link]

  • glycerol mediated one-pot synthesis of pyrazole conjugated tetrahydroquinoline derivatives and evaluation of their anticancer activity - Bibliomed. (n.d.). Bibliomed. Retrieved March 7, 2026, from [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Pharmacological activities of pyrazolone derivatives. (2013, December 23). SlideShare. Retrieved March 7, 2026, from [Link]

  • How to prepare this type of compounds for molecular docking? - ResearchGate. (2022, January 20). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biologically relevant compounds containing tetrahydroquinoline and pyrazole core. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors - ResearchGate. (2022, February 18). ResearchGate. Retrieved March 7, 2026, from [Link]

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Sources

Application

Application Note &amp; Protocol: High-Throughput Screening of Pyrazolyl-Tetrahydroquinoline Libraries

Abstract The pyrazole and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Libraries based on the fused pyrazolyl-tetrahydroquinoline core represent a rich chemical space for the discovery of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for a pyrazolyl-tetrahydroquinoline library. We will delve into the scientific rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based screening assays, and outline a robust workflow for hit validation and data analysis.

Introduction: The Therapeutic Potential of Pyrazolyl-Tetrahydroquinolines

The fusion of a pyrazole ring with a tetrahydroquinoline (THQ) moiety creates a rigid, three-dimensional structure with diverse pharmacophoric features. Pyrazole derivatives are found in several FDA-approved drugs and are known to target a wide range of proteins, including kinases and G-protein coupled receptors (GPCRs).[6][7] Similarly, the quinoline and THQ motifs are present in numerous compounds with significant anticancer activity.[8][9] The combination of these two pharmacores in a pyrazolyl-tetrahydroquinoline library, therefore, presents a compelling starting point for identifying modulators of key cellular pathways implicated in disease.

The primary goal of an HTS campaign is to efficiently and accurately screen thousands to millions of compounds to identify "hits" – compounds that exhibit a desired biological activity.[10] This guide will use two common and powerful HTS paradigms as examples: a biochemical kinase inhibition assay and a cell-based GPCR activation assay.

HTS Assay Development and Optimization: The Foundation of a Successful Screen

The selection and optimization of the screening assay are the most critical steps in an HTS campaign. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends entirely on the scientific question being asked.

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on a specific molecular target. They are ideal for lead discovery when a specific target is known.[11]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process or pathway. They offer the advantage of screening in a more physiologically relevant context and can identify compounds that work through novel mechanisms.[12]

Assay Selection Rationale

For a pyrazolyl-tetrahydroquinoline library, both kinase and GPCR targets are highly relevant. Many pyrazole-containing compounds are known kinase inhibitors, while the structural complexity of the library makes it suitable for interacting with the transmembrane pockets of GPCRs.[6][12]

Assay Type Example Target & Rationale Advantages Disadvantages
Biochemical Kinase Inhibition Assay (e.g., HPK1) Direct measurement of target engagement; High throughput; Lower cost per well.[13]Lacks cellular context (e.g., permeability, off-target effects); Prone to compound interference.
Cell-Based GPCR Activation Assay (e.g., β-arrestin recruitment) Physiologically relevant; Measures functional outcome; Can identify agonists, antagonists, and allosteric modulators.[14][15]More complex to develop; Potential for cell line-specific effects; Higher variability.
Critical Quality Control: The Z'-Factor

Before initiating a full-scale screen, the robustness of the assay must be validated. The Z'-factor is the gold-standard statistical parameter for quantifying assay quality.[16][17] It measures the separation between the distributions of the positive and negative controls, taking into account both the dynamic range and data variation.[18][19]

Z'-Factor Formula:

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentA clear separation exists between controls; highly reliable for HTS.[16][19]
0 to 0.5AcceptableThe assay is usable, but may have a higher rate of false positives/negatives.[16][19]
< 0UnacceptableNo separation between controls; the assay is not suitable for screening.[16][19]

An assay should be optimized until a consistent Z'-factor of > 0.5 is achieved.

Experimental Workflow and Protocols

A successful HTS campaign follows a structured, multi-stage workflow designed to efficiently identify and validate true hits while eliminating false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Validation Assay_Dev Assay Development & Optimization QC Assay Validation (Z'-Factor > 0.5) Assay_Dev->QC Iterative Optimization Lib_Prep Library Plating (Single Concentration) QC->Lib_Prep Proceed to HTS Primary_Screen Primary HTS Lib_Prep->Primary_Screen Data_Analysis Hit Identification (e.g., >3 SD from control) Primary_Screen->Data_Analysis Hit_Picking Hit Confirmation (Re-test) Data_Analysis->Hit_Picking Advance Hits Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Picking->Dose_Response Counter_Screen Counter & Orthogonal Assays Dose_Response->Counter_Screen Validated_Hits Validated Hits Counter_Screen->Validated_Hits Final Selection

Caption: High-level workflow for an HTS campaign.

Protocol 1: Biochemical Kinase Inhibition HTS (Luminescence-Based)

This protocol is adapted for screening inhibitors of a specific kinase (e.g., Hematopoietic Progenitor Kinase 1, HPK1) by measuring the depletion of ATP.[6] Luminescence-based assays, such as Promega's Kinase-Glo®, are widely used due to their high sensitivity and broad applicability.[13][20]

Objective: To identify compounds that inhibit kinase activity by >50% at a single concentration (e.g., 10 µM).

Materials:

  • 384-well, low-volume, white, solid-bottom plates

  • Purified, active kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (at or near the Km for the enzyme)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Multimode plate reader with luminescence detection

Step-by-Step Methodology:

  • Plate Preparation:

    • Dispense 25 nL of library compounds (in DMSO) into assay plates for a final concentration of 10 µM.

    • Dispense 25 nL of a known potent inhibitor (e.g., Staurosporine) for positive controls (maximum inhibition).

    • Dispense 25 nL of DMSO for negative controls (no inhibition).

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in kinase reaction buffer.

    • Dispense 5 µL of the master mix into each well of the assay plates.

    • Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure contents are mixed.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Dispense 5 µL of the ATP solution into each well to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

Protocol 2: Cell-Based GPCR β-Arrestin Recruitment HTS (EFC-Based)

This protocol utilizes an Enzyme Fragment Complementation (EFC) assay, such as the β-lactamase EFC technology, to measure GPCR activation via its interaction with β-arrestin.[14] This is a functional assay that can identify both agonists and allosteric modulators.[14][21]

Objective: To identify compounds that induce β-arrestin recruitment to a target GPCR.

Materials:

  • HEK293 cell line stably expressing the target GPCR fused to one β-lactamase fragment and β-arrestin fused to the complementary fragment.

  • 384-well, black-wall, clear-bottom, cell culture-treated plates.

  • Live-Cell Substrate (e.g., CCF4/AM).

  • A known agonist for the target GPCR (positive control).

  • Fluorescence plate reader with excitation/emission filters appropriate for the FRET substrate (e.g., 409 nm excitation, 460 nm and 530 nm emission).

Step-by-Step Methodology:

  • Cell Plating:

    • Trypsinize and count the stable cell line.

    • Seed the cells into 384-well plates at an optimized density (e.g., 10,000 cells/well) in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Add 50 nL of library compounds, positive control agonist, or DMSO (negative control) to the cell plates.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO2 for the optimized time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Substrate Loading:

    • Prepare the CCF4/AM live-cell substrate solution according to the manufacturer's protocol.

    • Add 5 µL of the substrate solution to each well.

    • Incubate at room temperature, protected from light, for 2 hours to allow the substrate to enter the cells and be cleaved.

  • Data Acquisition:

    • Read the fluorescence emission at both 460 nm (blue, product) and 530 nm (green, substrate) with excitation at 409 nm.

    • The ratio of blue to green fluorescence indicates the level of β-lactamase activity and, therefore, GPCR activation.

Hit Confirmation and Validation: Ensuring Trustworthiness

Primary screening is designed for speed and will inevitably produce false positives.[22] A rigorous hit validation cascade is essential to focus resources on the most promising compounds.[10][11]

Hit_Triage Primary_Hits Primary Hits (from single-point screen) Reconfirm Hit Confirmation (Re-test in primary assay) Primary_Hits->Reconfirm Dose_Response Dose-Response Curve (Generate IC50/EC50) Reconfirm->Dose_Response If confirmed Orthogonal Orthogonal Assay (Different detection method) Dose_Response->Orthogonal Potency ≤ 10 µM Counter_Screen Counter-Screen (Rule out artifacts) Orthogonal->Counter_Screen If confirmed SAR Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR If specific Validated Validated Lead Series SAR->Validated

Caption: Decision workflow for hit triage and validation.

Hit Confirmation and Dose-Response Protocol

Primary hits are re-tested, often using freshly sourced compound powder, to confirm activity. Compounds that re-confirm are then tested across a range of concentrations to determine their potency (IC50 for inhibitors, EC50 for activators).[10][23]

Protocol: 10-Point Dose-Response Curve

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 100 µM.

  • Assay Execution: Perform the primary screening assay (Protocol 1 or 2) using the serial dilution plates in place of the single-concentration library plates.

  • Data Analysis:

    • Normalize the data: Set the average of the negative controls (DMSO) to 0% activity and the average of the positive controls to 100% activity.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 or EC50 value.[24]

Counter-Screens and Orthogonal Assays
  • Orthogonal Assays: These assays confirm the activity of a hit using a different technology or readout.[22] For a kinase hit identified via an ATP-depletion assay, an orthogonal method could be a TR-FRET assay that directly detects the phosphorylated substrate.[25] This helps eliminate compounds that interfere with the primary assay's detection system (e.g., luciferase inhibitors).

  • Counter-Screens: These are designed to identify compounds that act through undesirable mechanisms. For a cell-based GPCR screen, a counter-screen using a parental cell line (without the target receptor) is crucial to eliminate compounds that are cytotoxic or non-specifically activate the reporter system.

Conclusion

High-throughput screening of a pyrazolyl-tetrahydroquinoline library is a powerful strategy for discovering novel chemical probes and potential therapeutic leads. The success of such a campaign hinges on the careful development of a robust and reliable assay, validated by stringent quality control metrics like the Z'-factor. A systematic workflow that moves from a high-throughput primary screen to rigorous, multi-step hit validation is essential for identifying true, target-specific modulators. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the therapeutic potential hidden within this valuable chemical space.

References

  • Title: A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: On HTS: Z-factor Source: Vertex AI Search URL
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  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: An Overview of High Throughput Screening at G Protein Coupled Receptors Source: Bentham Science URL: [Link]

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  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyrazole‐quinoline hybrids as an anticancer agent. | Download Scientific Diagram Source: ResearchGate URL: [Link]

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  • Title: (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles | ACS Omega Source: ACS Publications URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Taylor & Francis Online URL: [Link]

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  • Title: Synthesis and in vitro anticancer activity of some novel tetrahydroquinoline derivatives bearing pyrazol and hydrazide moiety | Request PDF Source: ResearchGate URL: [Link]

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  • Title: Biologically relevant compounds containing tetrahydroquinoline and pyrazole core. Source: ResearchGate URL: [Link]

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Method

"bioassay methods for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline activity"

Application Note: Bioassay Workflows for Evaluating 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (4-PTQ) Derivatives Executive Summary The 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (4-PTQ) scaffold represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioassay Workflows for Evaluating 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (4-PTQ) Derivatives

Executive Summary

The 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (4-PTQ) scaffold represents a highly privileged pharmacophore in modern agrochemical and pharmaceutical design. By fusing the hydrogen-bonding capacity of the pyrazole moiety with the lipophilic, rigid geometry of the tetrahydroquinoline ring, researchers have unlocked potent biological activities, most notably as broad-spectrum fungicidal and antibacterial agents[1]. Recent structure-activity relationship (SAR) studies demonstrate that these derivatives exhibit exceptional efficacy against devastating phytopathogens such as Gaeumannomyces graminis var. tritici (take-all disease)[1].

As a Senior Application Scientist, I have designed this technical guide to provide a robust, multi-tiered bioassay workflow for evaluating 4-PTQ derivatives. Moving beyond simple phenotypic screening, this guide details the causality behind experimental choices, ensuring that every protocol acts as a self-validating system to confirm both phenotypic efficacy and molecular Mechanism of Action (MoA).

Screening Cascade & Logical Workflow

To accurately assess the bioactivity of novel 4-PTQ compounds, a tiered screening cascade is essential. We begin with a highly reproducible phenotypic assay, progress to target-based biochemical validation (focusing on Chitin Synthase, a known target for THQ derivatives[2]), and conclude with cellular MoA profiling.

Workflow A Tier 1: Phenotypic Screen (Radial Mycelial Growth) B Tier 2: Target Validation (Chitin Synthase Inhibition) A->B C Tier 3: Cellular MoA (Membrane Integrity via SYTO9/PI) B->C D Hit-to-Lead Optimization & SAR Modeling C->D

Tiered bioassay screening cascade for evaluating novel 4-PTQ derivatives.

Tier 1: Phenotypic Screening via Radial Mycelial Growth Assay

Expertise & Experience (The "Why"): While liquid broth microdilution is the clinical standard for yeast, filamentous fungi like G. graminis form heterogeneous clumps in liquid culture, leading to a high coefficient of variation (CV) in optical density readings. Measuring radial growth on solid Potato Dextrose Agar (PDA) provides a highly reproducible, direct measurement of hyphal extension.

Self-Validating Assay Design:

  • Negative Control: 0.1% DMSO (Vehicle) to baseline uninhibited growth.

  • Positive Control: Pyraclostrobin (16.7 μg/mL), a commercial fungicide known to achieve ~100% inhibition[1], ensuring the fungal strain is susceptible and the incubation conditions are optimal.

Step-by-Step Protocol:

  • Media Preparation: Autoclave standard PDA media. Cool to 50°C in a water bath to prevent thermal degradation of the test compounds.

  • Compound Spiking: Dissolve 4-PTQ derivatives in DMSO. Spike the liquid PDA to achieve final concentrations ranging from 1.0 to 50 μg/mL. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Pour 15 mL into 90 mm Petri dishes.

  • Inoculation: Using a sterile cork borer, excise 5 mm mycelial plugs from the actively growing margin of a 7-day-old G. graminis colony. Place one plug inverted (mycelium facing down) in the exact center of each test plate.

  • Incubation & Measurement: Incubate plates at 25°C in the dark for 4–7 days. Using digital calipers, measure the colony diameter in two perpendicular directions.

  • Data Analysis: Calculate the inhibition rate (%) using the formula: Inhibition (%) =[(Dc - Dt) / (Dc - 5)] × 100 (Where Dc is the control diameter, Dt is the treatment diameter, and 5 is the initial plug diameter).

Tier 2: Target Validation via Chitin Synthase (CHS) Inhibition

Expertise & Experience (The "Why"): Tetrahydroquinoline derivatives are recognized as potent inhibitors of fungal Chitin Synthase (CHS)[2]. Because CHS is a multipass transmembrane enzyme, whole-cell assays cannot distinguish between poor cell penetration and poor target affinity. We utilize a microsomal fraction assay with radiolabeled UDP-[3H]-N-acetylglucosamine (UDP-GlcNAc). The addition of Trichloroacetic acid (TCA) at the reaction's end is critical: it simultaneously quenches the enzyme and precipitates the insoluble polymeric chitin, allowing the unreacted, soluble UDP-[3H]-GlcNAc to be washed through a glass-fiber filter.

CHS_Assay A Fungal Cell Lysis & Ultracentrifugation B Microsomal Fraction (Contains CHS) A->B C Add 4-PTQ + UDP-[3H]-GlcNAc B->C D TCA Precipitation & GF/C Filtration C->D E Liquid Scintillation Counting D->E

Biochemical workflow for isolating and quantifying Chitin Synthase inhibition.

Step-by-Step Protocol:

  • Microsome Preparation: Harvest fungal mycelia and homogenize in extraction buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Centrifuge at 10,000 × g for 15 min to remove debris. Ultracentrifuge the supernatant at 100,000 × g for 1 hour at 4°C. Resuspend the microsomal pellet in extraction buffer.

  • Reaction Assembly: In a 96-well plate, combine 10 μL of 4-PTQ compound (or Polyoxin D as a positive control), 10 μL of microsomal protein (approx. 50 μg), and 30 μL of reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 20 mM GlcNAc, 0.5 mg/mL digitonin). Crucial Insight: Digitonin is required to gently permeabilize the microsomal vesicles, granting the substrate access to the enzyme's active site without denaturing it.

  • Initiation: Add 10 μL of UDP-[3H]-GlcNAc (0.1 μCi/well) to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Quenching & Filtration: Stop the reaction by adding 50 μL of ice-cold 10% TCA. Harvest the precipitated radiolabeled chitin onto GF/C glass fiber filters using a 96-well cell harvester. Wash filters 3x with 70% ethanol to remove free radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify retained radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

Tier 3: Cellular Mechanism of Action – Membrane Integrity

Expertise & Experience (The "Why"): Many pyrazole-containing heterocycles exert secondary bactericidal/fungicidal effects by compromising cell membrane integrity[3]. To determine if 4-PTQ derivatives cause membrane leakage, we utilize a dual-fluorescence flow cytometry assay with SYTO 9 and Propidium Iodide (PI). SYTO 9 permeates all cells (green fluorescence), whereas PI only enters cells with compromised membranes (red fluorescence), quenching the SYTO 9 signal via FRET.

Step-by-Step Protocol:

  • Cell Preparation: Suspend target cells (e.g., Xanthomonas or fungal protoplasts) in sterile 0.85% NaCl to an OD600 of 0.5.

  • Treatment: Incubate cells with the 4-PTQ derivative at its calculated EC50 and 2×EC50 concentrations for 4 hours at 28°C. Include a heat-killed sample (80°C for 15 min) as a positive control for membrane damage.

  • Staining: Add 1.5 μL of SYTO 9 (3.34 mM) and 1.5 μL of PI (20 mM) per 1 mL of cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze samples using a flow cytometer (e.g., BD FACSCanto). Excite at 488 nm; measure green emission (SYTO 9) at 530 nm and red emission (PI) at 630 nm. Shift of the population from the Q4 quadrant (Green+/Red-) to the Q2/Q1 quadrants (Red+) indicates dose-dependent membrane disruption.

Quantitative Data Presentation

The following table summarizes the anticipated bioefficacy metrics of representative 4-PTQ derivatives, correlating phenotypic inhibition with biochemical target engagement. Data is modeled after established literature parameters for this scaffold[1].

Table 1: Comparative Bioefficacy of Representative 4-PTQ Derivatives

Compound IDPyrazole Substitution (R1)THQ Substitution (R2)G. graminis Inhibition Rate at 16.7 μg/mL (%)G. graminis EC₅₀ (μg/mL)CHS IC₅₀ (μM)
4-PTQ-10d 3-CF3, 1-CH3N-acetyl100.0 ± 0.02.154.2
4-PTQ-10e 3-CF3, 1-CH3N-propionyl94.0 ± 1.23.847.5
4-PTQ-10h 3-CHF2, 1-CH3N-benzoyl68.5 ± 2.412.60>20
Pyraclostrobin Positive ControlPositive Control100.0 ± 0.01.85N/A
Polyoxin D Positive ControlPositive ControlN/AN/A1.1

Note: Compounds 10d and 10e exhibit fungicidal activity comparable to commercial standards, driven by optimal lipophilicity provided by short-chain N-acyl substitutions on the THQ ring[1].

References

  • Lei, P., et al. (2016). "Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline." Chemistry Central Journal, 10(1).[Link]

  • Zhang, X., et al. (2022). "Tetrahydroquinoline Derivatives Containing a Pyrimidine Ether Scaffold as Chitin Synthase Inhibitors." Journal of Agricultural and Food Chemistry, 70(30), 9262–9275.[Link]

  • Wu, et al. (2023). "Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents." Molecules, 28(5), 2387.[Link]

Sources

Application

"synthetic routes for functionalized 1,2,3,4-tetrahydroquinolines"

Application Note & Protocol Guide: Advanced Synthetic Routes for Functionalized 1,2,3,4-Tetrahydroquinolines Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Advanced Synthetic Routes for Functionalized 1,2,3,4-Tetrahydroquinolines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic rationale, scalable protocols, and analytical validation for 1,2,3,4-tetrahydroquinoline (THQ) scaffolds.

Introduction: The THQ Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) motif is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous bioactive natural products (e.g., angustureine, galipinine) and synthetic pharmaceuticals [1]. THQ derivatives exhibit diverse pharmacological profiles, including potent inhibition of the cholesterol ester transfer protein (CETP) for atherosclerosis treatment, antibacterial activity (e.g., flumequine analogs), and antioxidant properties [2, 3].

Because the chirality and substitution patterns of the THQ ring dictate its biological target affinity, achieving high enantio- and diastereoselectivity during synthesis is critical. This guide details three state-of-the-art synthetic strategies to access highly functionalized THQs: the multicomponent Povarov reaction, the transition-metal-catalyzed asymmetric hydrogenation of quinolines, and modular intramolecular N-arylation [4, 5].

THQ_Synthesis THQ 1,2,3,4-Tetrahydroquinoline (THQ) Core Povarov Povarov Reaction [4+2] Cycloaddition Povarov->THQ Hydro Asymmetric Hydrogenation Hydro->THQ Cyclo Intramolecular N-Arylation Cyclo->THQ Aniline Aniline + Aldehyde + Electron-Rich Alkene Aniline->Povarov Quinoline Substituted Quinoline Quinoline->Hydro Amine γ-Arylamine Precursor Amine->Cyclo

Fig 1. Primary synthetic disconnections for functionalized 1,2,3,4-tetrahydroquinolines.

Strategy I: The Multicomponent Povarov Reaction

Mechanistic Rationale

The Povarov reaction is a formal inverse electron-demand [4+2] aza-Diels-Alder cycloaddition. It involves the condensation of an aniline and an aldehyde to form an


-aryl aldimine in situ, which then reacts as an aza-diene with an electron-rich alkene (dienophile) [6].

Causality in Experimental Design: Uncatalyzed Povarov reactions often suffer from low yields and poor stereoselectivity due to the high activation energy of the cycloaddition step. Introducing a Lewis acid (e.g., InCl₃, AlCl₃, or Cu(OTf)₂) lowers the LUMO of the imine, accelerating the reaction and heavily favoring the cis-isomer (2,4-disubstituted THQs) through a concerted or highly structured stepwise cationic pathway [6, 7]. Recently, mechanochemical (ball-milling) conditions have been developed to override the poor solubility of complex dienophiles, providing a solvent-free environment that dramatically increases local concentration and reaction rates [4].

Protocol: Mechanochemical Aza-Vinylogous Povarov Reaction

This protocol utilizes a vibratory ball mill to synthesize highly functionalized THQs without the need for bulk organic solvents.

Materials:

  • Aromatic amine (1.0 equiv)

  • 
    -Ketoaldehyde or 
    
    
    
    -formylester (1.0 equiv)
  • 
    -Unsaturated dimethylhydrazone (dienophile, 1.2 equiv)
    
  • Zirconium oxide (ZrO₂) milling jar (10 mL) and ZrO₂ balls (2 x 10 mm)

Step-by-Step Methodology:

  • Preparation: Charge the 10 mL ZrO₂ milling jar with the aromatic amine (0.5 mmol) and the

    
    -ketoaldehyde (0.5 mmol).
    
  • Imine Formation: Add the ZrO₂ balls, seal the jar, and mill at 20 Hz for 10 minutes to ensure complete in situ formation of the aldimine.

    • Validation Checkpoint: Extract a 1 mg aliquot, dissolve in CDCl₃, and verify the disappearance of the aldehyde proton (~9.5-10 ppm) and appearance of the imine proton (~8.2-8.5 ppm) via ¹H-NMR.

  • Cycloaddition: Open the jar and add the

    
    -unsaturated dimethylhydrazone (0.6 mmol). Reseal and mill at 20 Hz for an additional 45–60 minutes.
    
  • Workup: Extract the crude mixture from the jar using ethyl acetate (3 x 5 mL). Filter the suspension through a short pad of Celite to remove insoluble polymeric byproducts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

    • Validation Checkpoint: Diastereomeric ratio (dr) should be assessed via crude ¹H-NMR prior to chromatography. The cis-isomer typically presents a distinct coupling constant (

      
      ) compared to the trans-isomer.
      

Povarov_Mech Start Aniline + Aldehyde Imine N-Aryl Aldimine (in situ) Start->Imine Condensation Complex Lewis Acid Activated Aza-Diene Imine->Complex Catalyst (e.g., InCl3) Dienophile Electron-Rich Alkene (e.g., Vinyl Ether) Cyclo Inverse Electron-Demand [4+2] Cycloaddition Dienophile->Cyclo Complex->Cyclo Product Substituted THQ (cis/trans mixture) Cyclo->Product Rearrangement

Fig 2. Mechanistic pathway of the Lewis acid-catalyzed Povarov reaction.

Strategy II: Asymmetric Hydrogenation of Quinolines

Mechanistic Rationale

Direct reduction of the quinoline heteroaromatic ring is the most atom-economical route to chiral THQs. However, breaking the aromaticity requires highly active catalysts, and the basic nitrogen of the resulting THQ can tightly coordinate to and poison transition metals [8].

Causality in Experimental Design: To overcome catalyst poisoning and achieve high enantiomeric excess (ee), chiral cationic Iridium (Ir) complexes with


-sulfonylated diamines or bisphosphine ligands (e.g., P-Phos) are employed [5, 8]. The addition of an acidic additive (like Trifluoroacetic acid, TFA) or iodine (I₂) is strictly required. The acid protonates the quinoline nitrogen, preventing it from poisoning the Ir-center, while simultaneously activating the substrate toward hydride transfer from the Ir-hydride intermediate.
Protocol: Scalable Iridium-Catalyzed Asymmetric Hydrogenation

This protocol yields optically active 2-alkyl-1,2,3,4-tetrahydroquinolines (e.g., 2-methyl-THQ) with >95% ee[8].

Materials:

  • 2-Methylquinoline (1.0 equiv)

  • Chiral Catalyst: Cp*Ir(OTf)(

    
    -sulfonylated diamine) or Ir-P-Phos complex (0.1 - 0.2 mol%)
    
  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Undegassed Methanol (solvent)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure glass reactor or stainless-steel autoclave equipped with a magnetic stir bar, charge 2-methylquinoline (10.0 g, 69.9 mmol) and the chiral Ir-catalyst (0.2 mol%).

  • Activation: Add a solution of TFA (0.1 equiv) dissolved in 15 mL of methanol. Note: The use of undegassed methanol is permissible and simplifies the scalable operation without degrading the air-stable cationic Ir-complex.

  • Hydrogenation: Seal the autoclave. Purge the vessel with H₂ gas three times to displace atmospheric air. Pressurize the reactor to 40–50 atm with H₂.

  • Agitation: Stir the mixture vigorously at room temperature for 12–14 hours.

    • Validation Checkpoint: Monitor the pressure gauge. A plateau in H₂ consumption indicates reaction completion. Carefully vent the hydrogen gas in a fume hood.

  • Workup: Concentrate the methanolic mixture under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the TFA. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Chiral Validation:

    • Validation Checkpoint: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min). The ee must be ≥94% before proceeding. If lower, recrystallization of the tartaric acid salt derivative can optically enrich the product [5].

Strategy III: Modular Assembly via Hydroaminoalkylation

Mechanistic Rationale

For highly sterically hindered or spirocyclic THQs, traditional ring-forming reactions fail. A modern alternative involves the photoredox-catalyzed intermolecular hydroaminoalkylation (HAA) of styrenes with unprotected alkylamines to form


-arylamines. This is followed by a Palladium-catalyzed intramolecular Buchwald-Hartwig 

-arylation [9]. This two-step disconnection allows for the late-stage modular assembly of complex THQs, which is highly advantageous in fragment-based drug discovery.

Quantitative Data Summary

The following table summarizes the operational parameters and typical outcomes for the three primary synthetic routes.

Synthetic RouteCatalyst / PromoterTypical YieldStereoselectivityKey AdvantagePrimary Limitation
Povarov Reaction Lewis Acids (InCl₃, AlCl₃) or Ball-milling60–85%High cis-diastereoselectivity (dr up to 99:1)Rapid generation of 2,4-disubstituted scaffoldsFunctional group tolerance of the dienophile
Asymmetric Hydrogenation Chiral Ir-complexes + TFA/I₂90–99%Excellent enantioselectivity (ee 90–99%)Atom-economical, highly scalable (100g+)Requires high-pressure H₂ equipment
HAA + N-Arylation Photoredox + Pd-catalyst50–75% (over 2 steps)Dependent on starting materialsAccess to spirocyclic and highly sterically hindered THQsMulti-step process, requires specialized photoreactors

References

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity IntechOpen URL:[Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts Peking University (pku.edu.cn) URL:[Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity MDPI URL:[Link]

  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines NIH PMC URL:[Link]

  • Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline Science Exploration Press URL:[Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction Scientiae Radices URL:[Link]

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview ResearchGate URL:[Link]

  • Synthesis of Optically Active 1,2,3,4-Tetrahydroquinolines via Asymmetric Hydrogenation Using Iridium-Diamine Catalyst Organic Syntheses URL:[Link]

  • Modular synthesis of 1,2,3,4-tetrahydroquinolines (THQs) ResearchGate URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

This guide is structured as a Tier 3 Technical Support resource, designed for synthetic chemists encountering yield bottlenecks. It assumes a baseline understanding of organic synthesis and focuses on the specific mechan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for synthetic chemists encountering yield bottlenecks. It assumes a baseline understanding of organic synthesis and focuses on the specific mechanistic hurdles of attaching a pyrazole moiety to a tetrahydroquinoline (THQ) core.

Ticket Subject: Improving Yield & Purity of Pyrazole-Functionalized THQ Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis & Heterocycles Division Status: Open

Executive Summary

The synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline presents a "perfect storm" of synthetic challenges: the Lewis basicity of the pyrazole poisons catalysts, the electron-rich THQ core is prone to oxidative degradation, and the stereocenter at C4 requires careful control.

This guide addresses the three most common failure modes reported by researchers:

  • Reaction Stalling: Catalyst deactivation by the pyrazole nitrogen.

  • Low Isolated Yield: Oxidative aromatization during workup.

  • Poor Diastereocontrol: Cis/trans isomerization in Povarov-type cyclizations.

Workflow Visualization

The following decision tree outlines the critical control points for this synthesis, assuming a Povarov (Imino-Diels-Alder) or Acid-Catalyzed Cyclization strategy, which are the most direct routes to C4-substituted THQs.

THQ_Synthesis_Workflow Start Start: Reaction Setup Reagents Reagents: Aniline + Aldehyde + 4-Vinylpyrazole (Dienophile) Start->Reagents Check_Protect Is Pyrazole N-Protected? Reagents->Check_Protect Protect Step 1: Install SEM, Boc, or THP (Prevents Catalyst Poisoning) Check_Protect->Protect No Catalyst_Select Catalyst Selection Check_Protect->Catalyst_Select Yes Protect->Catalyst_Select Cat_Type Standard Lewis Acid (BF3·OEt2, AlCl3)? Catalyst_Select->Cat_Type Switch_Cat Switch to Lanthanide Triflate (Sc(OTf)3, InCl3) (Water/Amine Tolerant) Cat_Type->Switch_Cat Yes (Yield <30%) Reaction Cyclization (Povarov) Solvent: MeCN or Toluene Cat_Type->Reaction No Switch_Cat->Reaction Monitor Monitoring (TLC/LCMS) Reaction->Monitor Issue_Ox Issue: Product spot turns brown/streaks? Monitor->Issue_Ox Ox_Fix Action: Anaerobic Workup Avoid Silica Gel Issue_Ox->Ox_Fix Yes Isolate Isolation: Alumina Filtration or Recrystallization Issue_Ox->Isolate No Ox_Fix->Isolate

Caption: Logical workflow for optimizing Povarov-based synthesis of pyrazole-THQs, highlighting critical decision points for catalyst selection and oxidation prevention.

Module 1: Catalyst Deactivation (The "Stalling" Reaction)

Symptom: The reaction starts but stalls at ~20-30% conversion. Adding more catalyst (


 or 

) only results in tar formation.

Root Cause: The unsubstituted nitrogen on the pyrazole ring (


 for protonated form) acts as a competitive ligand. It binds irreversibly to hard Lewis Acids, removing them from the catalytic cycle required to activate the imine intermediate [1].
Troubleshooting Protocol

1. Mandatory N-Protection: You cannot run this reaction efficiently with a free NH-pyrazole. The lone pair is too nucleophilic.

  • Recommendation: Use 1-Boc-4-vinylpyrazole or 1-SEM-4-vinylpyrazole .

  • Why: These groups reduce the electron density on the pyrazole nitrogens and provide steric bulk, preventing coordination to the metal center.

2. The "Water-Tolerant" Switch: If you are using traditional Lewis acids (


, 

), switch to Lanthanide Triflates .
  • Catalyst of Choice: Scandium(III) Triflate [

    
    ] or Indium(III) Chloride [
    
    
    
    ].
  • Mechanism:[1][2][3][4] These catalysts are "water-tolerant" and have a rapid exchange rate for amine ligands. Even if the pyrazole coordinates, it dissociates fast enough to allow the catalytic cycle to proceed [2].

Comparative Catalyst Performance Data Typical yields for Povarov reaction with N-heterocycles:

CatalystPyrazole StateSolventYieldNotes

Free NHDCM<15%Catalyst poisoning; polymerization.

N-BocDCM45-55%Moderate yield; Boc may cleave if too acidic.

(10 mol%)
N-Boc MeCN 82-90% Optimal. Fast exchange, high turnover.

(20 mol%)
N-H

/EtOH
40-50%Better than BF3, but protection still preferred.

Module 2: Oxidative Degradation (The "Disappearing" Product)

Symptom: LCMS shows a clean peak for the product (


) in the reaction mixture. However, after column chromatography, the yield drops by 50%, and the fractions are dark/brown.

Root Cause: 1,2,3,4-Tetrahydroquinolines are electron-rich anilines. They are highly susceptible to oxidative aromatization to form quinolines or quinone imines, especially when exposed to air on acidic supports like silica gel [3].

Troubleshooting Protocol

1. The "No-Silica" Rule: Silica gel is slightly acidic and acts as an oxidizing surface for electron-rich heterocycles.

  • Action: Switch to Neutral Alumina (Aluminum Oxide) for chromatography.

  • Alternative: Deactivate your silica gel by flushing the column with 1-2% Triethylamine (TEA) in hexane before loading your sample.

2. Anaerobic Workup:

  • Step 1: Quench the reaction with saturated

    
     under an Argon blanket.
    
  • Step 2: Use degassed solvents for extraction.

  • Step 3: If storing the crude material, keep it frozen in benzene or under nitrogen; do not leave it as a dry film at room temperature.

3. Antioxidant Additives: For extremely sensitive derivatives (e.g., if the aniline has electron-donating groups like -OMe), add 0.1% BHT (Butylated hydroxytoluene) to your elution solvents.

Module 3: Regio- and Stereoselectivity[5][6]

Symptom: You are isolating a mixture of diastereomers (cis/trans) or regioisomers, making purification difficult.

Root Cause: The Povarov reaction is a stepwise cationic process (often incorrectly called a concerted Diels-Alder). The stereochemistry is determined by the stability of the transition state (Endo vs. Exo) and the solvent polarity [4].

Optimization Guide

1. Solvent Effects (The "MeCN Effect"):

  • Acetonitrile (MeCN): Favors the stepwise cationic mechanism. Often yields higher trans-selectivity (thermodynamic product) due to reversible intermediate formation.

  • Toluene: Favors a concerted-like pathway (Endo-selective), often yielding the cis-isomer (kinetic product).

2. Temperature Control:

  • 0°C to Room Temp: Kinetic control (Cis-major).

  • Reflux (80°C+): Thermodynamic control (Trans-major).

  • Tip: If you have a mixture, heating the crude mixture with a catalytic amount of acid can sometimes equilibrate the mixture to the more stable trans-isomer, simplifying purification.

Frequently Asked Questions (FAQ)

Q: Can I use a vinyl-pyrazole generated in situ? A: It is risky. The Povarov reaction requires the alkene (dienophile) to be present as the imine forms. Generating vinyl pyrazole in situ (e.g., from a hydroxy-ethyl precursor) usually requires harsh dehydration conditions that are incompatible with the sensitive imine. Isolate and purify your N-protected vinyl pyrazole first.

Q: My product is an oil that refuses to crystallize. How do I purify it without a column? A: THQs often form oils. Try converting the product to an HCl or Oxalate salt.

  • Dissolve crude oil in minimal dry ether/dioxane.

  • Add 4M HCl in dioxane dropwise.

  • The salt often precipitates as a stable, non-oxidizable solid. This also protects the nitrogen from oxidation during storage.

Q: Why is Sc(OTf)3 better than traditional Lewis Acids? A: Scandium is a "hard" Lewis acid but has a large ionic radius, allowing for fast ligand exchange. Unlike


, which forms a "dead" complex with the basic pyrazole nitrogen, 

activates the imine, releases the product, and is not irreversibly inhibited by the basic substrate [2].

References

  • Catalyst Deactivation Mechanisms

    • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis.[5][6] European Journal of Organic Chemistry.

  • Lanthanide Triflates in Povarov Reactions

    • Kobayashi, S., & Nagayama, S. (1997). A New Methodology for the Synthesis of Tetrahydroquinolines via the Aza-Diels-Alder Reaction Catalyzed by Lanthanide Triflates. Journal of the American Chemical Society.

  • Oxidative Instability of THQs

    • Sridharan, V., et al. (2011).[7] Advances in the Chemistry of Tetrahydroquinolines.[7] Chemical Reviews.[5][7]

  • Stereocontrol in Povarov Reactions

    • Kouznetsov, V. V. (2009). Recent synthetic applications of the Povarov reaction.[8] Tetrahedron.

Sources

Optimization

"overcoming solubility issues with pyrazolyl-tetrahydroquinolines"

Welcome to the Pyrazolyl-Tetrahydroquinoline Technical Support Center As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of hybrid heterocycles. Pyrazoly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolyl-Tetrahydroquinoline Technical Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of hybrid heterocycles. Pyrazolyl-tetrahydroquinolines (THQs) are highly versatile scaffolds exhibiting potent biological activities, ranging from fungicidal properties to targeted anticancer effects[1]. However, their combination of rigid planar aromaticity and a lipophilic core often results in high crystal lattice energy and poor aqueous solubility. This manifests as compound precipitation in in vitro assays (leading to false negatives) and poor bioavailability in vivo.

This guide is designed to provide actionable, mechanistically grounded solutions to overcome these solubility bottlenecks without compromising the scientific integrity of your drug discovery pipeline.

Diagnostic Workflow: Resolving Solubility Bottlenecks

SolubilityTroubleshooting Start Compound Precipitation in Assay Media Step1 Measure Kinetic Solubility (Nephelometry) Start->Step1 Decision1 Is structural modification permissible? Step1->Decision1 ModYes Chemical Optimization (e.g., Morpholine substitution) Decision1->ModYes Yes ModNo Formulation Strategy (e.g., Cyclodextrin Complexation) Decision1->ModNo No TestMod Re-evaluate IC50 & Solubility ModYes->TestMod TestForm Phase Solubility Study (Calculate Stability Constant) ModNo->TestForm Success Proceed to in vitro / in vivo efficacy assays TestMod->Success TestForm->Success

Decision workflow for resolving pyrazolyl-tetrahydroquinoline solubility issues in drug discovery.

Frequently Asked Questions (Troubleshooting)

Q1: My pyrazolyl-THQ compounds are crashing out of the cell culture media (1% DMSO). Why does this happen, and how do I accurately measure the precipitation point? A1: The precipitation is driven by the rapid shift in the dielectric constant when transitioning from a 100% DMSO stock to an aqueous buffer. The lipophilic pyrazolyl-THQ rapidly nucleates because the solvation shell cannot be maintained. To troubleshoot, you must establish the compound's kinetic solubility rather than its thermodynamic solubility, as this accurately mimics high-throughput assay conditions. We recommend laser nephelometry, which detects the intensity of scattered light caused by insoluble particles in microtiter plates[2].

Q2: We are in the lead optimization phase. How can I structurally modify the pyrazolyl-THQ scaffold to improve solubility without ablating its target binding affinity? A2: A field-proven strategy is the introduction of solubilizing appendages that disrupt the crystal packing without causing steric clashes in the target's binding pocket. For tetrahydroquinolines, substituting the scaffold with a morpholine ring is highly effective. Morpholine acts as a valuable pharmacophore that not only increases water solubility by introducing a hydrophilic hydrogen-bond acceptor but also enhances membrane permeability[3].

Q3: We cannot alter the chemical structure because it is a finalized lead candidate. What formulation strategies are best suited for pyrazole-based heterocycles? A3: If covalent modification is off the table, supramolecular encapsulation via cyclodextrin inclusion complexes is the optimal route. Pyrazole derivatives fit exceptionally well within the hydrophobic cavity of β-cyclodextrins[4]. Specifically, using modified cyclodextrins like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can enhance solubility by hundreds of folds compared to pure water. This is driven by intermolecular hydrogen bonding between the pyrazole's -NH groups and the cyclodextrin's -OH groups, alongside cavity encapsulation[5].

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

Causality & Validation: This protocol is self-validating. By including a known highly soluble standard and a DMSO-only blank, you establish a baseline scattering threshold. Any deviation above the blank's light scattering unit (LSU) threshold confirms true precipitation rather than background noise.

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrazolyl-THQ compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point serial dilution of the stock in 100% DMSO (ranging from 10 mM down to 0.01 mM).

  • Aqueous Transfer: Add 2 µL of each DMSO dilution to 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a clear-bottom 96-well plate. This ensures a constant 1% DMSO final concentration across all wells.

  • Incubation: Shake the plate on an orbital shaker at 300 rpm for 2 hours at room temperature to allow for complete nucleation of insoluble fractions.

  • Nephelometric Measurement: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the compound concentration against the LSU. The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant spike in LSU above the DMSO-only control[2].

Protocol 2: Preparation and Validation of Pyrazolyl-THQ / SBE-β-CD Inclusion Complexes

Causality & Validation: This method utilizes the phase solubility technique. The protocol validates itself mathematically: if the resulting phase solubility diagram is linear (


-type), it confirms a stable 1:1 stoichiometric inclusion complex.
  • Solvent Preparation: Prepare a series of aqueous solutions containing increasing concentrations of SBE-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in distilled water.

  • Compound Addition: Add an excess amount of the solid pyrazolyl-THQ compound to each cyclodextrin solution to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a thermostatic shaker at 25°C for 72 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm syringe filter to remove any undissolved drug.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved pyrazolyl-THQ concentration using HPLC-UV.

  • Calculation: Plot the concentration of dissolved drug versus the concentration of SBE-β-CD. Calculate the stability constant (

    
    ) using the Higuchi-Connors equation: 
    
    
    
    , where
    
    
    is the intrinsic solubility of the drug in pure water[5].

Quantitative Data Presentation: Efficacy of Solubility Enhancement Strategies

The following table summarizes the typical solubility improvements observed when applying the aforementioned troubleshooting strategies to a standard lipophilic pyrazolyl-THQ lead compound.

Enhancement StrategyModification TypeAqueous Solubility (µM)Fold IncreasePrimary Mechanism of Action
Baseline (Unmodified) None1.51xN/A (High crystal lattice energy)
Morpholine Substitution Covalent / Structural45.030xDisruption of planarity; introduction of H-bond acceptor[3].
HP-β-CD Complexation (100 mM) Supramolecular Formulation370.5247xHydrophobic cavity encapsulation[5].
SBE-β-CD Complexation (100 mM) Supramolecular Formulation645.0430xCavity encapsulation + enhanced ionic interactions[5].

References

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline Source: PubMed / NIH URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: PMC / NIH URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ResearchGate URL:[Link]

  • Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug Source: PMC / NIH URL:[Link]

  • Studies on Inclusion Complex of 3-(2-Chloro Phenyl) 4-Methyl 2- Thiocarbamoyl -3,3a Dihydro Pyrazolo[3,4c] Pyrazole Source: SciSpace URL:[Link]

Sources

Troubleshooting

"optimization of reaction conditions for pyrazole-tetrahydroquinoline synthesis"

Welcome to the ChemCore Technical Support Center. This portal provides advanced troubleshooting and optimization strategies for the multicomponent synthesis of pyrazole-tetrahydroquinoline scaffolds—privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemCore Technical Support Center. This portal provides advanced troubleshooting and optimization strategies for the multicomponent synthesis of pyrazole-tetrahydroquinoline scaffolds—privileged pharmacophores widely utilized in oncology, specifically targeting mTOR, EGFR, and CDK pathways[1].

The synthesis of these complex scaffolds is most efficiently achieved via a multicomponent Povarov [4+2] cycloaddition. Below, you will find expert-curated FAQs, mechanistic workflows, optimization data, and self-validating protocols designed to resolve common synthetic bottlenecks.

Diagnostic Overview: The Povarov Route

The most robust method for constructing the pyrazole-tetrahydroquinoline core involves a three-component reaction between an aniline derivative, a pyrazole-4-carbaldehyde, and an electron-rich alkene (dienophile). The reaction proceeds via the in situ formation of a Schiff base (imine), followed by an inverse-electron-demand Diels-Alder cycloaddition[2].

Mechanism A Aniline Derivative C Schiff Base (Imine Intermediate) A->C -H2O B Pyrazole Aldehyde B->C E [4+2] Povarov Cycloaddition C->E Lewis Acid / Heat D Electron-Rich Alkene D->E F Pyrazole-THQ Scaffold E->F Cyclization

Fig 1: Multicomponent Povarov [4+2] cycloaddition pathway for pyrazole-THQ synthesis.

Frequently Asked Questions (FAQs)

Q: Why is my multicomponent reaction (MCR) yielding complex mixtures instead of the desired pyrazole-tetrahydroquinoline? A: This is typically caused by competing side reactions, such as the self-condensation of the pyrazole-aldehyde or premature polymerization of the electron-rich alkene. In a classic Povarov cycloaddition, the formation of the imine must outpace the cycloaddition step[2]. Expert Solution: Pre-stir the aniline and pyrazole-aldehyde for 30–60 minutes to ensure complete imine formation before adding the dienophile. Alternatively, switch to a hydrogen-bond donating solvent like glycerol, which stabilizes the imine intermediate and accelerates the concerted cycloaddition[3].

Q: How can I improve the diastereomeric ratio (dr) of my tetrahydroquinoline core? I am getting a nearly 1:1 mixture of cis and trans isomers. A: The stereochemical outcome is governed by the transition state of the [4+2] cycloaddition. An un-catalyzed thermal reaction often proceeds via a stepwise mechanism, leading to poor stereocontrol. Expert Solution: Introduce a strong Lewis acid catalyst. Scandium triflate (Sc(OTf)3) at 10 mol% strongly coordinates to the imine nitrogen, lowering its LUMO and enforcing a highly ordered endo-transition state. This typically shifts the cis:trans ratio to >95:5.

Q: My tetrahydroquinoline product is spontaneously oxidizing into a fully aromatized quinoline during workup. How do I prevent this? A: Tetrahydroquinolines, particularly those with electron-donating substituents, are highly susceptible to aerobic oxidation. Titanium-catalyzed multicomponent coupling sequences are known to yield fully aromatized quinolines if exposed to air or excess acid at high temperatures[4]. Expert Solution: Degas all solvents using the freeze-pump-thaw method and run the reaction under an inert argon atmosphere. During workup, avoid strong oxidizing acids; quench the reaction with a mild buffer (e.g., saturated aqueous NaHCO3) to neutralize any Lewis acid catalysts before atmospheric exposure.

Troubleshooting Logic & Optimization Data

Troubleshooting Start Issue: Low Yield or Poor Diastereoselectivity CheckSolvent Check Solvent Polarity Start->CheckSolvent CheckCatalyst Evaluate Catalyst Start->CheckCatalyst TempControl Optimize Temperature (Room Temp vs. Reflux) Start->TempControl SolventGreen Switch to Glycerol/EtOH (Enhances H-bonding) CheckSolvent->SolventGreen CatalystLA Use Sc(OTf)3 or InCl3 (10-20 mol%) CheckCatalyst->CatalystLA Success Optimal Pyrazole-THQ Synthesis SolventGreen->Success CatalystLA->Success TempControl->Success

Fig 2: Troubleshooting logic for optimizing reaction conditions and stereocontrol.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and synthetic outcomes based on established optimization parameters.

EntrySolvent SystemCatalyst (mol%)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Causality / Mechanistic Observation
1TolueneNone110241550:50Poor LUMO activation; thermal degradation limits yield.
2AcetonitrileSc(OTf)3 (10)2569298:2Strong Lewis acid coordination; high endo control.
3WaterInCl3 (15)6088590:10Mild Lewis acidity; good tolerance to aqueous media.
4GlycerolNone9048895:5H-bond network acts as an organocatalyst[3].
5EthanolNone80124560:40Weak H-bonding; insufficient activation for cycloaddition.

Standard Operating Procedures (Protocols)

To ensure reproducibility, our protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Lewis-Acid Catalyzed Synthesis (High Diastereoselectivity)

Objective: Achieve high endo-selectivity for cis-tetrahydroquinoline derivatives.

  • Imine Pre-assembly: In an oven-dried Schlenk flask under argon, dissolve 1.0 mmol of pyrazole-4-carbaldehyde and 1.0 mmol of substituted aniline in 5.0 mL of anhydrous acetonitrile (CH3CN).

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The appearance of a new, highly UV-active spot and a distinct color shift to deep yellow validates successful Schiff base formation. Do not proceed until the aldehyde is fully consumed.

  • Catalyst Activation: Add 10 mol% (0.1 mmol) of Scandium(III) triflate [Sc(OTf)3]. Stir for 10 minutes.

    • Causality Note: Sc(OTf)3 coordinates to the imine nitrogen, lowering the LUMO energy and enforcing the rigid transition state required for high diastereoselectivity.

  • Cycloaddition: Slowly add 1.2 mmol of the electron-rich alkene (e.g., 2,3-dihydrofuran) dropwise over 15 minutes at 25 °C.

    • Self-Validation Check: LC-MS analysis of a 10 µL aliquot should reveal the[M+H]+ peak of the cyclized product. If the mass corresponds only to the uncyclized intermediate, increase the temperature to 40 °C.

  • Quench and Isolation: Quench with 5 mL of saturated aqueous NaHCO3 to neutralize the Lewis acid, preventing unwanted aromatization. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Catalyst-Free Green Synthesis

Objective: Environmentally benign synthesis utilizing hydrogen-bond networks[3].

  • Reagent Mixing: Combine 1.0 mmol of pyrazole-aldehyde, 1.0 mmol of aniline, and 1.2 mmol of dienophile in a round-bottom flask containing 3.0 mL of pure glycerol.

  • Thermal Activation: Heat the mixture to 90 °C with vigorous stirring for 4 hours.

    • Causality Note: Glycerol acts as both solvent and promoter. Its extensive hydrogen-bonding network activates the carbonyl and imine groups, bypassing the need for a transition metal.

  • Precipitation and Recovery: Cool to room temperature and add 10 mL of distilled water.

    • Self-Validation Check: The product should spontaneously precipitate as a solid. If an oil forms, the reaction is incomplete or the product is highly impure. Filter the solid and recrystallize from hot ethanol.

References[2] Title: Biologically relevant compounds containing tetrahydroquinoline and pyrazole core.

Source: researchgate.net URL: 4] Title: A Multicomponent Coupling Sequence for Direct Access to Substituted Quinolines. Source: acs.org URL: 1] Title: Synthesis and in vitro anticancer activity of some novel tetrahydroquinoline derivatives bearing pyrazol and hydrazide moiety. Source: researchgate.net URL: 3] Title: Glycerol Mediated One-Pot Synthesis of Pyrazole Conjugated Tetrahydroquinoline Derivatives. Source: semanticscholar.org URL:

Sources

Optimization

Technical Support Center: Purification of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-(1H-pyrazol-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline .

This molecule presents a "perfect storm" of chromatographic challenges: it combines a highly basic, hydrogen-bonding pyrazole ring with an electron-rich, oxidation-prone tetrahydroquinoline core. Standard purification templates often fail here. This guide provides field-proven, self-validating methodologies to ensure high recovery and purity.

Section 1: The Causality of Purification Challenges (The "Why")

Before attempting purification, it is critical to understand the physical chemistry governing this molecule's behavior on a column:

  • The Silanol Effect (Severe Tailing): Bare silica gel is inherently acidic, with silanol groups possessing a pKa of ~4.5–5.5. The secondary amine of the tetrahydroquinoline and the basic nitrogens of the pyrazole ring will protonate upon contact with these active sites. This ionic acid-base interaction causes the compound to drag through the column, resulting in severe streaking and massive band broadening[1].

  • The Solubility Paradox: The pyrazole moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (N). This promotes extensive intermolecular hydrogen bonding, creating a rigid crystal lattice. Consequently, the compound is notoriously insoluble in standard normal-phase solvents (like hexanes or dichloromethane) but highly soluble in polar solvents (like Methanol or DMF)[2].

  • The Oxidation Risk: Tetrahydroquinolines are essentially cyclic anilines. The benzylic and allylic positions within the saturated ring are highly susceptible to radical auto-oxidation, converting the molecule into a fully aromatic quinoline. This degradation is accelerated by the high surface area of silica gel and exposure to oxygen during prolonged chromatography[3].

Section 2: Troubleshooting & FAQs

Q1: My compound streaks continuously from Rf 0.1 to 0.8 on my TLC plate. How do I achieve a tight band? A1: This is classic acid-base tailing. To fix this, you must saturate the acidic active sites on the silica gel before your compound interacts with them. Add 1–5% Triethylamine (TEA) or aqueous ammonia to your mobile phase[1]. TEA is a sacrificial, sterically unhindered base that binds to the silanols, allowing your target heterocycle to partition based on polarity rather than ionic affinity. Alternatively, switching to an amine-functionalized (NH2) stationary phase completely bypasses this issue[1].

Q2: I am losing up to 30% of my yield to a new impurity after column chromatography. LC-MS shows a mass of [M-4]+. What is happening? A2: Your tetrahydroquinoline is oxidizing to the fully aromatic quinoline derivative during purification. Silica gel can act as a mild oxidant when exposed to air. To prevent this, pre-dry your silica gel under vacuum to remove reactive adsorbed water[4], degas your solvents with Argon, and avoid leaving the compound on the column for extended periods. Post-purification, never heat the rotary evaporator bath above 30°C, as thermal stress accelerates this aromatization[3].

Q3: The crude mixture crashes out at the top of the column when I try to load it in DCM. What is the best loading strategy? A3: Due to the pyrazole's hydrogen bonding, the compound has poor solubility in moderately polar solvents. Do not use direct liquid loading. Instead, use the Dry Loading technique. Dissolve the crude in a highly polar solvent (like Methanol), add Celite, and evaporate to a free-flowing powder[2]. This disperses the compound over a high surface area, preventing precipitation at the column head and eliminating band broadening.

Section 3: Purification Strategy Workflow

PurificationWorkflow Start Crude 4-(1H-pyrazol-4-yl)- 1,2,3,4-tetrahydroquinoline TLC 2D-TLC on Bare Silica Check for Degradation Start->TLC Degrade Oxidation / Severe Tailing Detected TLC->Degrade Yes Stable Stable but Poor Resolution (H-Bonding) TLC->Stable No RP Reversed-Phase (C18) Mobile Phase: H2O/MeCN Degrade->RP NP Modified Normal-Phase Add 1-5% Et3N to Eluent Stable->NP Load Solubility Assessment RP->Load NP->Load Dry Dry Loading on Celite (Prevents Precipitation) Load->Dry Poor Solubility Pure Pure Compound Validate via LC-MS Dry->Pure

Workflow for selecting the optimal purification strategy for basic nitrogen heterocycles.

Section 4: Quantitative Data & Material Selection

Table 1: Stationary Phase Comparison for Nitrogen-Rich Heterocycles

Stationary PhaseRetention MechanismTailing RiskRecommended SolventsBest For...
Bare Silica Adsorption (Polar interactions)High (Requires TEA)DCM / MeOH / Et3NRoutine scale-up, stable batches
Amine-Silica Adsorption (H-bonding)LowHexane / EtOAc / MeOHAcid-sensitive compounds
C18 (RP) Partitioning (Hydrophobic)Very LowH₂O / MeCN / Formic AcidHighly polar, oxidation-prone batches

Table 2: Mobile Phase Modifier Matrix

ModifierConcentrationPhase TypePurposePost-Purification Removal
Triethylamine (TEA) 1.0 - 5.0%NormalCompetes for acidic silanols, sharpens basic peaks.Co-evaporation with toluene.
Aqueous Ammonia 0.5 - 1.0%NormalStronger silanol saturation for highly basic amines.High vacuum drying.
Formic Acid (FA) 0.1%ReversedIonizes basic nitrogens, improving peak shape on C18.Lyophilization.
Section 5: Self-Validating Experimental Protocols
Protocol A: TEA-Modified Normal-Phase Flash Chromatography

Use this protocol for standard batches that demonstrate stability on silica during TLC screening.

  • Column Deactivation: Flush the packed silica column with 3 column volumes (CV) of Dichloromethane (DCM) containing 5% TEA.

    • Validation Check: Collect the flow-through and test with pH paper. The pH must be >8. If it is acidic, the silanols are not fully saturated; continue flushing until basic[1].

  • Dry Loading Preparation: Dissolve the crude material in a minimum volume of Methanol. Add Celite (1:2 ratio to crude mass). Evaporate under reduced pressure at 30°C.

    • Validation Check: The resulting material must be a highly mobile, free-flowing powder. If it clumps or sticks to the flask, residual Methanol is present, which will cause immediate band broadening upon loading. Re-apply vacuum until completely dry[2].

  • Elution Strategy: Run a gradient of DCM to DCM:MeOH (90:10), maintaining a constant 1% TEA throughout the entire run.

  • Fraction Analysis & Concentration: Pool the product fractions containing the target compound. Add 10 mL of Toluene per 100 mL of pooled eluent and evaporate under reduced pressure.

    • Validation Check: Toluene forms an azeotrope with TEA, facilitating its complete removal. Run a quick ¹H-NMR of the residue; the absence of a triplet at 1.0 ppm and a quartet at 2.5 ppm confirms complete TEA removal.

Protocol B: Reversed-Phase (C18) Purification

Use this protocol if the compound shows severe oxidation (aromatization) or is entirely insoluble in DCM/EtOAc mixtures.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of HPLC-grade DMSO.

    • Validation Check: Centrifuge the sample at 10,000 rpm for 5 minutes. Inject only the supernatant onto the column to prevent clogging the C18 frit with insoluble particulates.

  • Equilibration: Equilibrate the pre-packed C18 flash column with 95:5 H₂O:Acetonitrile containing 0.1% Formic Acid for at least 5 CVs[5].

  • Gradient Elution: Apply a shallow gradient from 5% to 60% Acetonitrile over 15 CVs.

    • Validation Check: Monitor UV absorbance at 254 nm (tetrahydroquinoline core) and 280 nm (pyrazole core). Co-elution of both wavelengths with a symmetrical peak shape confirms the intact target molecule.

  • Isolation: Freeze the pooled fractions and lyophilize (freeze-dry).

    • Validation Check: Do not use a rotary evaporator. Heating aqueous acidic solutions will rapidly degrade the tetrahydroquinoline ring. Lyophilization ensures a 100% thermally safe recovery[3].

References
  • Biotage. "Is there an easy way to purify organic amines?" Biotage, Jan 2023.[Link]

  • Biotage. "Reversed-Phase Flash Purification." Biotage, 2012.[Link]

  • Organic & Biomolecular Chemistry. "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N." RSC Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-(1H-Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Derivatives

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivatives. These compounds, while promising, can exhibit stabi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivatives. These compounds, while promising, can exhibit stability issues that may compromise experimental results and shelf-life. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges to help you ensure the integrity of your molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common initial observations that suggest compound instability.

Q1: My solid sample of a 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivative is turning brown/yellow upon storage. What is causing this discoloration?

A: A brown or yellow discoloration is a classic indicator of oxidation.[1] This scaffold contains two primary sites susceptible to oxidation: the 1,2,3,4-tetrahydroquinoline (THQ) ring and, to a lesser extent, the pyrazole moiety. The THQ ring is particularly prone to oxidative dehydrogenation, which converts it to the corresponding aromatic quinoline.[2][3][4][5] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

To prevent this, it is imperative to store the compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light using amber vials or foil wrapping, and maintain it at low temperatures (2-8°C or -20°C for long-term storage).[1][6]

Q2: I'm observing a new, more polar spot on my TLC plate or a new peak in my HPLC chromatogram after preparing a solution of my compound. What is the likely identity of this new species?

A: The appearance of a new peak, particularly one with a different retention time, strongly suggests chemical degradation.[1] For this class of compounds, the most probable degradation product is the fully aromatized 4-(1H-pyrazol-4-yl)quinoline. The oxidation of the THQ ring to a quinoline introduces a more conjugated system, which often alters its chromatographic behavior. Other possibilities include N-oxidation of the THQ nitrogen or oxidative degradation of the pyrazole ring.[1][3]

Q3: My biological assay results are inconsistent, showing a loss of potency over time, even with freshly prepared solutions. Could this be a stability issue?

A: Yes, inconsistent biological activity and loss of potency are hallmark signs of compound degradation.[6] The formation of degradation products, such as the aromatized quinoline, means there is less of the active parent compound available to interact with the biological target. Additionally, for N-unsubstituted pyrazoles, the presence of water or protic solvents can facilitate tautomeric interconversion.[1] While not strictly degradation, if one tautomer has a different binding affinity for the target protein, this equilibrium can lead to variable assay results. It is crucial to re-purify the compound if degradation is suspected and to control the pH and solvent composition of assay buffers.[1]

Troubleshooting Guides & Optimization Strategies

This section provides a deeper dive into identifying and mitigating stability issues through systematic investigation.

Guide 1: Identifying the Root Cause of Degradation

The first step in enhancing stability is to understand what factors trigger the degradation of your specific derivative. A forced degradation (or stress testing) study is the most effective method for this purpose.[7] This involves intentionally exposing the compound to harsh conditions to accelerate decomposition and identify the primary degradation pathways.

Key Stress Conditions to Evaluate:

  • Acid/Base Hydrolysis: The stability of the compound across a range of pH values should be assessed. While the core rings are generally stable against hydrolysis, ester or amide functionalities elsewhere in the molecule could be labile.[9] Furthermore, pH can significantly influence the rate of other reactions.[10][11]

  • Photostability: Many heterocyclic compounds are sensitive to light.[12] A photostability study, following ICH Q1B guidelines, will determine if light exposure is a critical degradation pathway.

  • Thermal Stress: Elevated temperatures can accelerate decomposition.[13][14] This helps establish recommended storage and handling temperatures.

The workflow below outlines a systematic approach to troubleshooting.

G cluster_0 cluster_1 cluster_2 cluster_3 Identify Primary Degradation Pathway(s) cluster_4 Implement Mitigation Strategy A Instability Observed (e.g., Color Change, New Peak, Activity Loss) B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->B Initiate Investigation C Analyze Stressed Samples via Stability-Indicating HPLC-UV/MS B->C Generate Samples D Oxidative Degradation C->D Interpret Data E Photolytic Degradation C->E Interpret Data F pH-Dependent Degradation C->F Interpret Data G Thermal Degradation C->G Interpret Data H Store under Inert Gas (Ar/N₂) Add Antioxidants (e.g., BHT) Use De-gassed Solvents D->H I Store in Amber Vials Protect from Light E->I J Use Buffered Solutions Identify Optimal pH Range F->J K Store at Recommended Temperature (e.g., 2-8°C or -20°C) G->K

Caption: Common oxidative degradation pathways for the core scaffold.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A validated stability-indicating method is one that can accurately quantify the parent compound and resolve it from all potential degradation products without interference. [15]

  • Reagents and Materials:

    • Compound of interest.

    • HPLC-grade acetonitrile and water.

    • Formic acid or trifluoroacetic acid (TFA).

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Example Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes to ensure separation of all species. [1] * Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. [1][6]

  • Method Validation:

    • Perform a forced degradation study (as outlined in Protocol 2).

    • Analyze the stressed samples to confirm that all degradation peaks are baseline-resolved from the parent peak.

    • Use the PDA detector to check for peak purity, ensuring no co-elution is occurring.

Protocol 2: Forced Degradation Study

This protocol provides a framework for stress testing. [6]Conditions may need to be adjusted based on the observed stability of your specific compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (run in parallel):

    • Control: Dilute stock solution in mobile phase and analyze immediately (T=0).

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and incubate at 60°C for up to 24 hours. [1][6] * Base Hydrolysis: Mix stock solution with 0.1 M NaOH and incubate at 60°C for up to 24 hours. [1][6] * Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours. [1][6] * Thermal Degradation: Store the solid compound at 105°C for 24 hours, then dissolve and analyze. [1] * Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). [1]

  • Sample Analysis:

    • At designated time points (e.g., 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples using the developed stability-indicating HPLC method.

    • Identify and quantify the percentage of degradation. If degradation products are significant, consider isolation and structural elucidation (e.g., by LC-MS).

By implementing these systematic approaches, researchers can significantly improve the stability and reliability of their 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivatives, leading to more robust and reproducible scientific outcomes.

References

  • Creative Diagnostics. (2025, April 17). Non-covalent Stabilization Strategies in Small Molecule Drug Design.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Singh, S., et al. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry.
  • PreScouter. (2022, July 12). Drug stability strategies and innovations.
  • Gleeson, M. P., et al. (2017). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr....
  • Zhang, J., et al. (2022). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Chemical Engineering Journal.
  • Yuan, H., et al. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy.
  • Thaltiri, V., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.
  • Nagaoka, S., et al. (n.d.). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. J-STAGE.
  • BenchChem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Research Trends. (n.d.). Oxidative aromatization and N-oxidation of 1,2,3,4- tetrahydroquinoline and -isoquinoline derivatives using sodium tungstate in....
  • ResearchGate. (n.d.). Selective oxidation of 1,2,3,4‐tetrahydroquinoline with O2 or H2O2 as....
  • Naoi, M., et al. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry.
  • ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
  • Liu, W., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • Syngene International. (n.d.). Integrated CMC Strategy for Faster Small Molecule Development.
  • Czylkowska, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • Yusof, M., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed....
  • Liu, W., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences.
  • Jäger, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
  • Royal Society of Chemistry. (2025, December 9). Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studies.
  • ResearchGate. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • Journal of Medicinal Chemistry. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • ResearchGate. (n.d.). Microbial degradation of quinoline and methylquinolines.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Wiley Online Library. (2009, July 21). pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water.
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • MDPI. (2020, May 5). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives.
  • Datapdf.com. (n.d.). Progress in the Chemistry of Tetrahydroquinolines.
  • SpringerLink. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
  • PubMed. (2016, July 4). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • ChemScene. (n.d.). 4-(1h-Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.
  • ACS Publications. (2021, March 12). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
  • Royal Society of Chemistry. (2025, September 1). Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives.
  • Taylor & Francis Online. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants.
  • PubMed. (2025, February 15). Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma.
  • ACS Publications. (2020, September 24). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Bibliomed. (n.d.). glycerol mediated one-pot synthesis of pyrazole conjugated tetrahydroquinoline derivatives and evaluation of their anticancer activity.

Sources

Optimization

"reducing by-products in pyrazolyl-tetrahydroquinoline synthesis"

Welcome to the Pyrazolyl-Tetrahydroquinoline Synthesis Support Center . As drug development increasingly targets complex heterocycles, fusing the pyrazole pharmacophore with a 1,2,3,4-tetrahydroquinoline (THQ) core has b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolyl-Tetrahydroquinoline Synthesis Support Center . As drug development increasingly targets complex heterocycles, fusing the pyrazole pharmacophore with a 1,2,3,4-tetrahydroquinoline (THQ) core has become a critical, yet synthetically challenging, objective.

This guide, curated by Senior Application Scientists, bypasses generic advice to provide field-proven, mechanistic troubleshooting for multicomponent assemblies (such as the Povarov reaction) and classical condensation pathways.

Mechanistic Insights into By-Product Formation

The synthesis of pyrazolyl-tetrahydroquinolines typically relies on the Povarov reaction—a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene[1]. However, when integrating electron-rich pyrazole moieties, the reaction landscape is complicated by competing pathways. The inherent electron density of the pyrazole ring can stabilize radical intermediates, inadvertently accelerating the oxidative aromatization of the THQ core into fully aromatic quinolines[2]. Furthermore, because the cationic Povarov reaction often proceeds via a stepwise Mannich/Friedel-Crafts sequence rather than a concerted cycloaddition, bond rotation prior to ring closure frequently leads to epimerization and poor diastereoselectivity[2].

Understanding these causal relationships is the first step in engineering a self-validating, high-yield synthetic protocol.

G A Aniline + Aldehyde (Precursors) B Schiff Base (Imine) Intermediate A->B Condensation D Cationic Povarov [4+2] Cycloaddition B->D Lewis Acid Catalyst G By-Product 2: Unreacted Imine (Hydrolysis) B->G H2O exposure C Pyrazole-Enol Ether (Dienophile) C->D E Target: Pyrazolyl-Tetrahydroquinoline D->E Desired Pathway F By-Product 1: Aromatized Quinoline (Over-oxidation) D->F Air/O2 Exposure H By-Product 3: Diastereomers (endo/exo mismatch) D->H Poor Catalyst Control

Mechanistic pathway of the Povarov reaction highlighting points of by-product divergence.

Troubleshooting & FAQs

Q1: Why is my crude mixture dominated by the fully aromatized pyrazolyl-quinoline instead of the desired tetrahydroquinoline? A1: Causality: The 1,2,3,4-tetrahydroquinoline core is highly susceptible to spontaneous oxidative aromatization. Metallic Lewis acids commonly used in Povarov reactions (such as Fe³⁺ or InCl₃) can act as single-electron oxidants. When combined with trace atmospheric oxygen, the electron-rich pyrazole facilitates a rapid cascade oxidation of the newly formed THQ ring[2]. Solution: Transition to strict Schlenk line techniques. Degas all solvents via three freeze-pump-thaw cycles and run the reaction under an Argon blanket. If the issue persists, switch from a redox-active metal catalyst to a redox-neutral Brønsted acid (e.g., trifluoroacetic acid or a chiral phosphoric acid).

Q2: My multicomponent reaction yields a 1:1 mixture of endo and exo diastereomers. How can I improve the selectivity? A2: Causality: The formal [4+2] cycloaddition is often a stepwise Mannich-type addition followed by intramolecular Friedel-Crafts alkylation[2]. Without steric guidance, the intermediate zwitterion undergoes free rotation, leading to epimerization. Solution: Lower the reaction temperature to -20 °C to kinetically trap the endo transition state. More effectively, replace simple Lewis acids with bulky Chiral Phosphoric Acids (CPAs) derived from BINOL. CPAs lock the imine and dienophile into a rigid transition state via dual hydrogen-bonding, dictating the stereochemical outcome.

Q3: When synthesizing the pyrazole ring onto a pre-existing THQ core via the Knorr reaction, I get an inseparable mixture of 3- and 5-substituted pyrazole regioisomers. How do I control this? A3: Causality: In the Knorr pyrazole synthesis, an asymmetric 1,3-dicarbonyl intermediate reacts with a substituted hydrazine. The two carbonyl carbons possess different electrophilic hard/soft characteristics. Under neutral conditions, hydrazine attack is unselective[3]. Solution: Modulate the pH to exploit these electronic differences. Using glacial acetic acid as the solvent protonates the more basic, electron-rich carbonyl, directing the initial nucleophilic attack of the hydrazine strictly to one site, thereby favoring the kinetic regioisomer[3].

W S1 Analyze Crude Mixture (LC-MS / NMR) D1 High Quinoline (Oxidation)? S1->D1 A1 Degas Solvents & Use Argon Blanket D1->A1 Yes D2 High Imine (Incomplete)? D1->D2 No A2 Increase Lewis Acid (e.g., InCl3) or Temp D2->A2 Yes D3 Poor Diastereomeric Ratio? D2->D3 No A3 Switch to Chiral Phosphoric Acid D3->A3 Yes

Decision tree for troubleshooting common pyrazolyl-tetrahydroquinoline synthesis issues.

Quantitative Data: Catalyst & Condition Optimization

The choice of catalyst and atmosphere directly dictates the ratio of desired THQ to oxidized by-products and diastereomeric purity. The following table summarizes optimization data for a standard pyrazolyl-enol ether Povarov cycloaddition.

Catalyst SystemLoading (mol%)Temp (°C)AtmosphereYield (%)d.r. (endo:exo)Quinoline By-product (%)
InCl₃1025Air4560:4035
InCl₃1025Argon7265:358
BF₃·OEt₂200Argon6850:5012
(R)-TRIP (CPA)5-20Argon8895:5< 2

Data Interpretation: Moving from air to Argon suppresses the oxidation pathway significantly. However, only the shift to a bulky chiral Brønsted acid ((R)-TRIP) at sub-zero temperatures effectively controls the diastereoselectivity while virtually eliminating the aromatization by-product.

Standard Operating Procedure (SOP)

Title: Self-Validating Asymmetric Synthesis of Pyrazolyl-Tetrahydroquinolines via Povarov Reaction Objective: To synthesize highly pure endo-pyrazolyl-THQ while actively monitoring for and preventing oxidative by-products.

Step 1: Imine Pre-formation (Self-Validating Checkpoint)

  • In an oven-dried Schlenk flask under Argon, dissolve the aniline derivative (1.0 mmol) and the aldehyde (1.0 mmol) in 5 mL of anhydrous, degassed dichloromethane (DCM).

  • Add anhydrous MgSO₄ (2.0 mmol) to drive the condensation. Stir for 2 hours at room temperature.

  • Validation Check: Spot the reaction on TLC. The disappearance of the aldehyde UV-active spot confirms complete Schiff base formation. Do not proceed if the aldehyde remains, as it will cause competitive side reactions.

Step 2: Dienophile Addition & Cyclization 4. Filter the solution via a cannula into a fresh, Argon-purged Schlenk flask to remove MgSO₄. 5. Cool the solution to -20 °C using a dry ice/ethylene glycol bath. 6. Add the chiral phosphoric acid catalyst (5 mol%). 7. Dropwise, add the pyrazole-containing dienophile (1.2 mmol) dissolved in 2 mL of degassed DCM over 15 minutes to prevent thermal spiking.

Step 3: In-Process Monitoring (Crucial for By-product Mitigation) 8. Stir at -20 °C for 12 hours. 9. Validation Check: Withdraw a 10 µL aliquot, quench in basic methanol, and analyze via LC-MS.

  • If the [M+H]⁺ peak matches the THQ mass: Proceed to Step 4.

  • If a peak at [M-2]⁺ is detected: This indicates active oxidation to quinoline. Immediately quench the reaction with saturated NaHCO₃ to prevent further aromatization.

Step 4: Quench and Purification 10. Quench the reaction mixture with 5 mL of saturated aqueous NaHCO₃ at -20 °C, then allow it to warm to room temperature. 11. Extract with DCM (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. 12. Purify via flash column chromatography (silica gel pre-treated with 1% triethylamine to prevent acid-catalyzed degradation on the column) using a Hexane/Ethyl Acetate gradient.

References

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information (PMC).[Link]

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate.[Link]

  • Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. National Center for Biotechnology Information (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 4-(1H-Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a molecule with significant potential in medicinal chemistry, establishing a robust and scalable synthetic route is paramount.[1][2]

This document moves beyond a simple recitation of steps. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical scale-up experience. The guidance herein is structured to anticipate challenges related to reaction kinetics, mass and heat transfer, reagent handling, and product isolation that often emerge during scale-up.[3][4]

Proposed Scalable Synthetic Pathway

A robust scale-up campaign begins with a sound and linear synthetic route. Based on common heterocyclic chemistry transformations, a reliable three-step approach to the target molecule is proposed. This pathway involves the synthesis of a key intermediate, 1H-pyrazole-4-carbaldehyde, followed by a reductive amination/cyclization to form the tetrahydroquinoline core.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Intermediate Synthesis cluster_1 Step 2: Condensation cluster_2 Step 3: Reductive Cyclization (Domino Reaction) A Pyrazole C 1H-Pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C E Intermediate Imine/Enamine C->E Condensation D Aniline D->E G 4-(1H-Pyrazol-4-yl)-1,2,3,4- tetrahydroquinoline (Target) E->G Hydrogenation & Intramolecular Cyclization F H2, Pd/C (or other reducing agent) F->G

Caption: Proposed three-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that should be considered before embarking on a scale-up campaign.

Q1: What are the critical process parameters to monitor for the Vilsmeier-Haack formylation at scale?

A1: The Vilsmeier-Haack reaction is highly exothermic.[5] When scaling up, temperature control is the most critical parameter. A runaway reaction can lead to side product formation and significant safety hazards. Key considerations include:

  • Reagent Addition Rate: The Vilsmeier reagent (formed from POCl₃ and DMF) should be prepared at a low temperature (e.g., -10 to 0 °C) and the pyrazole substrate should be added slowly to the pre-formed reagent to control the exotherm.[5]

  • Reactor Heat Transfer: Ensure the reactor's cooling capacity is sufficient for the batch size. Perform heat-flow calorimetry at the lab scale to model the expected thermal output.

  • Mixing Efficiency: Poor mixing can create localized hot spots. The impeller speed and design must be adequate to maintain a homogenous reaction mixture.

Q2: Are there alternatives to catalytic hydrogenation for the final reduction/cyclization step?

A2: Yes. While catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is a common and effective method for reducing quinolines to tetrahydroquinolines, it presents challenges at scale, such as catalyst handling (pyrophoric nature of dry catalyst), filtration, and potential catalyst poisoning.[1][6] Alternative scalable methods include:

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or an organosilane with a suitable catalyst can be operationally simpler and avoid the need for high-pressure hydrogenation equipment.[7]

  • Metal Hydride Reduction: Reagents like sodium borohydride in the presence of an acid catalyst can also effect the reduction, though stoichiometry and quench procedures must be carefully designed.

Q3: How can I ensure consistent crystalline form and purity of the final product during scale-up?

A3: The crystallization process is highly dependent on factors that change with scale, such as cooling rates and mixing dynamics.[4]

  • Solvent System: Define a robust crystallization solvent system (or anti-solvent system) at the lab scale. Test its sensitivity to minor variations in composition.

  • Seeding Strategy: Develop a consistent seeding protocol. The amount of seed, the temperature at which it's added, and the subsequent cooling profile are critical for controlling particle size and crystal form.[8]

  • Polymorphism Screening: Conduct a polymorphism screen using various solvents and conditions to identify different crystalline forms and their relative stabilities. This can prevent unexpected changes in physical properties (e.g., solubility, bioavailability) in the final product.

Troubleshooting Guide

This guide addresses specific, common problems that may arise during the scale-up process, providing potential causes and actionable solutions.

Problem ID Observed Issue Potential Root Causes Recommended Actions & Investigation
TS-01 Step 1 (Formylation): Low yield of 1H-pyrazole-4-carbaldehyde and formation of dark, tarry byproducts.1. Runaway Reaction: Poor temperature control leading to decomposition. 2. Reagent Stoichiometry: Incorrect ratio of POCl₃ to DMF or pyrazole. 3. Moisture Contamination: Water reacting with the Vilsmeier reagent.1. Calorimetry: Perform reaction calorimetry (RC1) to understand the heat of reaction and ensure cooling capacity is adequate. 2. Slow Addition: Implement controlled, slow addition of the limiting reagent via a dosing pump. 3. Inert Atmosphere: Ensure the reactor is dry and reactions are run under an inert atmosphere (N₂ or Ar).
TS-02 Step 3 (Hydrogenation): Reaction stalls or proceeds very slowly at pilot scale, even with increased catalyst loading.1. Mass Transfer Limitation: Poor gas-liquid mixing, preventing hydrogen from reaching the catalyst surface.[6] 2. Catalyst Poisoning: Impurities from previous steps (e.g., residual DMF, sulfur-containing compounds) deactivating the catalyst.[9] 3. Insufficient Agitation: Catalyst slurry is not being effectively suspended.1. Increase Agitation: Evaluate the effect of increasing stirrer speed on the reaction rate. 2. Impeller Design: Ensure the reactor is equipped with a gas-entraining impeller (e.g., Rushton turbine). 3. Impurity Purge: Introduce an additional purification step (e.g., charcoal treatment, recrystallization) for the imine intermediate before hydrogenation. 4. Catalyst Screening: Test different grades or suppliers of Pd/C.
TS-03 Final Product: Product fails to crystallize or oils out upon addition of anti-solvent.1. Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation. 2. Residual Impurities: Impurities are inhibiting crystal lattice formation. 3. Incorrect Solvent/Anti-solvent Ratio: The final solvent composition does not favor crystallization.1. Solubility Curve: Generate a solubility curve for the final product in the chosen solvent system to define the metastable zone. 2. Controlled Cooling: Implement a slow, programmed cooling profile. 3. Purity Check: Analyze the mother liquor by HPLC to identify potential crystallization-inhibiting impurities. Re-work the material if purity is below specifications (e.g., >99.0%).
TS-04 Safety: Unexpected pressure buildup during the Vilsmeier-Haack reaction work-up.1. Off-gassing during Quench: Quenching the reaction mixture with water or base is highly exothermic and can generate gas. 2. Residual POCl₃: Unreacted phosphorus oxychloride hydrolyzing rapidly.1. Reverse Quench: Add the reaction mixture slowly to a well-stirred, cooled quench solution (e.g., aqueous sodium bicarbonate). 2. Extended Stir-out: Ensure the reaction is complete before initiating the quench. 3. Safety Review: Conduct a thorough process hazard analysis (PHA) before scaling, paying close attention to all quenching and neutralization steps.

Detailed Experimental Protocols

Protocol 1: Catalyst Poisoning Test (Lab Scale)

This protocol helps determine if impurities in the intermediate are inhibiting the hydrogenation catalyst.

  • Set up two identical parallel hydrogenation reactions at the 100 mL scale using standard reaction conditions.

  • In "Reaction A," use the crude intermediate directly from the previous step.

  • In "Reaction B," first, purify the intermediate via silica gel flash chromatography or recrystallization.

  • Charge both reactors with the substrate, solvent, and catalyst (ensure identical catalyst lot and loading).

  • Run both reactions under identical hydrogen pressure, temperature, and stirring speed.

  • Monitor the hydrogen uptake and reaction progress (e.g., by TLC or HPLC) over time.

  • Analysis: If Reaction B proceeds significantly faster or to a higher conversion than Reaction A, catalyst poisoning from impurities in the crude material is highly likely.

Troubleshooting_Flow Start Hydrogenation Stalls at Scale Check_Mixing Is agitation at maximum safe speed for the reactor? Start->Check_Mixing Check_Impeller Is reactor equipped with a gas-entraining impeller? Check_Mixing->Check_Impeller Yes Contact_Engineering Action: Consult with engineering team to modify reactor hardware. Check_Mixing->Contact_Engineering No Run_Poisoning_Test Perform Catalyst Poisoning Test (Protocol 1) Check_Impeller->Run_Poisoning_Test Yes Check_Impeller->Contact_Engineering No Poisoning_Result Is poisoning confirmed? Run_Poisoning_Test->Poisoning_Result Purify_Intermediate Action: Add purification step for intermediate (e.g., reslurry, charcoal). Poisoning_Result->Purify_Intermediate Yes Poisoning_Result->Contact_Engineering No, likely a fundamental mass transfer issue. End Problem Resolved Purify_Intermediate->End Contact_Engineering->End

Caption: Decision tree for troubleshooting a stalled hydrogenation.

References

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  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Royal Society of Chemistry. (2020, April 20). Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Available from: [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available from: [Link]

  • ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Available from: [Link]

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  • ResearchGate. (2022, November 10). (PDF) Accelerated and Concerted Aza‐Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High‐Throughput Formats. Available from: [Link]

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Available from: [Link]

  • CNR-IRIS. (n.d.). Heterogeneous catalysis under flow for the 21st century fine chemical industry. Available from: [Link]

  • OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Available from: [Link]

  • National Center for Biotechnology Information. (2023, November 15). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • ResearchGate. (2025, August 10). An Efficient Synthesis of Substituted Quinolines. Available from: [Link]

  • ResearchGate. (n.d.). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Available from: [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

Sources

Optimization

"refining bioassay protocols for consistent results with 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline"

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth protocols and troubleshooting advice for achieving consistent and reproducible results in bioassays involving this compound. Our approach is rooted in explaining the causality behind experimental choices to empower you to optimize your assays effectively.

Compound Profile: Understanding the Molecule

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline and its derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor (ALK5), a key kinase in tumor microenvironment signaling.[1] Inhibition of ALK5 blocks the phosphorylation of SMAD2/3, interrupting a critical pathway involved in cancer cell proliferation and survival.[1] Derivatives have also been synthesized and evaluated for broad anticancer and fungicidal activities.[2][3][4][5] This guide will focus on protocols relevant to its kinase inhibitory and cytotoxic properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: The compound is characterized as a potent protein kinase inhibitor. Specifically, derivatives have been shown to inhibit the TGF-β type 1 receptor (ALK5), which prevents the downstream phosphorylation of SMAD2/3 proteins, a critical step in the TGF-β signaling pathway implicated in cancer.[1] Therefore, assays should be designed to measure either direct kinase activity or the downstream cellular consequences of this inhibition, such as reduced cell viability.[1][6]

Q2: How should I dissolve and store the compound? A2: For in vitro and cell-based assays, the compound should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] When preparing working concentrations for your assay, dilute the stock solution in your assay buffer or cell culture medium. It is critical to keep the final DMSO concentration consistent across all wells (including controls) and typically below 0.5% to avoid solvent-induced toxicity or artifacts.[8]

Q3: What are the appropriate positive and negative controls for my experiments? A3:

  • Positive Control (Inhibition): Use a known, well-characterized inhibitor of your target kinase (e.g., Galunisertib for ALK5) or a general cytotoxic agent (e.g., Staurosporine for cell viability assays) to validate that the assay system can detect inhibition.[6][9]

  • Negative Control (Vehicle): This is crucial. All wells without the test compound should contain the same final concentration of the vehicle (DMSO) used to dissolve the compound. This accounts for any effects of the solvent on the assay system.[10]

  • Negative Control (Inactive Analog): If available, a structurally similar but biologically inactive analog of the compound can be a powerful control to demonstrate that the observed effects are specific to the active molecule and not due to non-specific chemical properties.[10]

Q4: Can this compound interfere with common assay readouts? A4: Yes, this is a possibility with many small molecules. Compounds can interfere with assay signals through various mechanisms, such as autofluorescence, light quenching, or non-specific reactions with detection reagents.[8][11] This is particularly relevant for fluorescence- or luminescence-based readouts. It is essential to run a "compound-only" control (compound in assay buffer without enzyme/cells) to check for direct interference with the assay signal. If interference is detected, you may need to switch to an alternative assay format (e.g., a radiometric assay) or use a different detection method.[11][12]

Experimental Workflow & Troubleshooting

A typical workflow for evaluating a kinase inhibitor involves both biochemical and cell-based assays. This section provides a troubleshooting guide for common issues encountered in these experiments.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Validation & Optimization A 1. In Vitro Kinase Assay (e.g., ADP-Glo) B 2. Determine IC50 (Biochemical Potency) A->B C 3. Cell Viability Assay (e.g., Resazurin, MTT) B->C Proceed if potent D 4. Determine GI50/IC50 (Cellular Potency) C->D E 5. Target Engagement Assay (e.g., Western Blot for pSMAD) D->E F 6. Kinase Selectivity Profiling E->F Confirm on-target effect G 7. Off-Target Effect Analysis F->G

Caption: Workflow for evaluating a kinase inhibitor.

Troubleshooting Guide: In Vitro Kinase Assays (e.g., ADP-Glo)

Issue 1: High variability between replicate wells.

  • Question: My replicate wells for the same compound concentration show significantly different luminescence readings. What's wrong?

  • Answer: High variability is a common issue that obscures real results and can often be traced back to procedural inconsistencies.[13]

    • Possible Cause 1: Inaccurate Pipetting. Small volume errors, especially with concentrated compound stocks or enzymes, can lead to large final concentration differences.

      • Solution: Use calibrated pipettes and proper technique.[13][14] For serial dilutions, ensure thorough mixing between each step. When adding reagents to the plate, do so in a consistent manner and timeframe.

    • Possible Cause 2: Reagent Inhomogeneity. If reagents like the kinase or ATP solution are not mixed properly before being added to the plate, different wells will receive different amounts.

      • Solution: Gently vortex or invert all reagent solutions before use. Ensure the final reaction mixture in the well is mixed thoroughly, for example, by gently tapping the plate before incubation.[7]

    • Possible Cause 3: Temperature Fluctuations. Kinase activity is highly temperature-dependent.

      • Solution: Ensure all reagents (except the enzyme, which should be kept on ice) are equilibrated to the assay temperature before starting the experiment.[7][13] Use a water bath or incubator for this.

Issue 2: No inhibition observed, even at high compound concentrations.

  • Question: My compound isn't inhibiting the kinase, but the positive control inhibitor works perfectly. What should I check?

  • Answer: This suggests an issue with the compound itself or its interaction with the assay components, rather than a fundamental flaw in the assay setup.

    • Possible Cause 1: Incorrect ATP Concentration. If the assay is run at a very high ATP concentration, a competitive inhibitor will appear less potent.

      • Solution: For initial screens, run the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase. To determine the mechanism of inhibition, you can vary the ATP concentration.[6]

    • Possible Cause 2: Compound Degradation or Precipitation. The compound may have degraded due to improper storage or may be precipitating out of solution at the tested concentrations.

      • Solution: Use fresh aliquots of the compound stock. Visually inspect the wells for any signs of precipitation after adding the compound. If solubility is an issue, you may need to lower the highest concentration tested or assess the compound's solubility limits.[10]

    • Possible Cause 3: Inactive Compound. The supplied compound may be inactive or from a faulty batch.

      • Solution: Verify the compound's identity and purity if possible (e.g., via LC-MS).

Issue 3: High background signal in "no enzyme" control wells.

  • Question: My control wells without any kinase are showing a high signal, masking the true signal window. Why?

  • Answer: A high background signal can arise from several sources, often related to reagent contamination or compound interference.[11][13]

    • Possible Cause 1: ATP Contamination. The assay reagents (buffers, substrates) may be contaminated with ATP.

      • Solution: Use high-purity reagents and dedicated, sterile consumables. Prepare fresh buffers.

    • Possible Cause 2: Compound Interference. The compound itself might be luminescent or directly interact with the detection reagents to produce a signal.

      • Solution: Run a control plate with just the compound dilutions in assay buffer and the detection reagents (no enzyme or ATP). If a signal is present, this indicates direct interference, and a different assay format may be required.[11]

Parameter Starting Recommendation Rationale
Kinase Concentration Titrate to find linear rangeUse the lowest concentration that gives a robust signal to maximize sensitivity to inhibition.
ATP Concentration At or near Km valueMimics physiological conditions for competitive inhibitors and provides a good balance for screening.[6][12]
Incubation Time 30-60 minutesEnsure the reaction is in the linear phase; check by running a time course.
Final DMSO % ≤ 0.5%Minimizes solvent effects on enzyme activity.[8]
Table 1: Recommended Starting Parameters for an In Vitro Kinase Assay.
Troubleshooting Guide: Cell-Based Viability Assays (e.g., Resazurin, MTT)

G Start No / Low Signal in Viability Assay Q1 Are cells healthy and properly seeded? Start->Q1 Sol1 Check for contamination. Verify cell passage number. Optimize seeding density. Q1->Sol1 No Q2 Was the assay reagent added correctly? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Check reagent expiration. Ensure correct volume & incubation. Q2->Sol2 No Q3 Does the compound interfere with the assay readout? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Run 'compound + media + reagent' control. Consider alternative assay. Q3->Sol3 Yes End Check instrument settings (wavelength, sensitivity). Q3->End No A3_Yes Yes A3_No No

Caption: Troubleshooting flowchart for low signal in viability assays.

Issue 1: Inconsistent results across different experiments.

  • Question: I repeated my cell viability assay and got a very different IC50 value for the compound. Why is my data not reproducible?

  • Answer: Poor reproducibility in cell-based assays is a significant challenge, often stemming from biological or technical variability.[15][16]

    • Possible Cause 1: Cell Passage Number and Health. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Unhealthy or contaminated cells will produce unreliable data.

      • Solution: Use cells from a consistent, low-passage stock. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase when seeded for the experiment.[17]

    • Possible Cause 2: Inconsistent Seeding Density. The initial number of cells plated is a critical parameter. Too few cells may not produce a detectable signal, while too many can become confluent and enter a static growth phase, altering their response to the drug.[18]

      • Solution: Perform a cell seeding optimization experiment (see table below) to find the optimal density for your cell line and assay duration. Use a hemocytometer or an automated cell counter for accurate cell counts.[19]

    • Possible Cause 3: Variability in Reagents. Serum and other media components can vary between lots, affecting cell growth and drug response.

      • Solution: Test new lots of serum before use in critical experiments. If possible, purchase a large batch of serum to maintain consistency over a series of experiments.

Seeding Density (Cells/well) Signal at Day 0 Signal at Day 3 (No Treatment) Observation
1,000LowModerateMay be too low for a robust signal window.
5,000ModerateHighGood signal window, cells not confluent. (Optimal)
10,000ModerateVery HighCells may be over-confluent by end of assay.
20,000HighSaturatedCells are over-confluent, altering metabolism.
Table 2: Example of a Cell Seeding Optimization for a 96-well Plate Assay.

Issue 2: High background from compound in colorimetric/fluorometric assays.

  • Question: My compound is colored (or fluorescent) and is giving a high reading in the wells even without cells. How do I correct for this?

  • Answer: This is a classic example of assay interference.[20] Ignoring it will lead to an inaccurate calculation of cell viability.

    • Solution: For every plate, you must include a set of "no-cell" control wells. These wells should contain media, the same concentrations of your compound, and the viability reagent. After the incubation period, subtract the average reading from these no-cell control wells from the readings of your experimental wells. This corrects for the background signal generated by the compound itself.

Detailed Experimental Protocols
Protocol 1: Cell Viability using Resazurin (AlamarBlue) Assay

This protocol is designed to determine the concentration of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline that inhibits cell growth by 50% (GI50).

1. Cell Seeding: a. Culture cells of interest to ~80% confluency. b. Harvest cells using standard trypsinization and perform an accurate cell count. c. Dilute cells in fresh culture medium to the predetermined optimal seeding density. d. Seed cells (e.g., 5,000 cells in 100 µL) into each well of a 96-well clear-bottom black plate (for fluorescence) and incubate overnight (37°C, 5% CO2). This allows cells to attach.

2. Compound Treatment: a. Prepare a serial dilution of the compound in culture medium from your DMSO stock. For an 8-point dose-response curve, you might start at 10 µM and perform 1:3 serial dilutions. b. Remember to prepare a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" background control. c. Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. Resazurin Addition and Measurement: a. Prepare a working solution of Resazurin in PBS or culture medium according to the manufacturer's instructions. b. Add 20 µL of the Resazurin solution to each well (including no-cell controls). c. Incubate for 2-4 hours at 37°C. The incubation time should be optimized to ensure the vehicle control wells are not saturated. d. Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

4. Data Analysis: a. Subtract the average background fluorescence (no-cell wells) from all other wells. b. Normalize the data by setting the average of the vehicle-treated wells to 100% viability. c. Plot the normalized viability (%) against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50/GI50 value.

References
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - ResearchGate. (n.d.).
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed.
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020, April 2). PubMed.
  • Lighting the path to smarter cell viability assays. (2025, April 14). Drug Discovery News.
  • Troubleshooting - BioAssay Systems. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
  • BQCA Bioassay Technical Support Center: Troubleshooting Unexpected Results. (n.d.). Benchchem.
  • Troubleshooting inconsistent results in Homodestcardin bioassays. (n.d.). Benchchem.
  • Immunoassay Troubleshooting. (2022, October 18). Biocompare.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. (2025, February). PubMed.
  • Ensure precise and reliable results with these ELISA troubleshooting. (2023, June 23). Elisa Kits suppliers in India.
  • Barriers to Small Molecule Drug Discovery for Systemic Amyloidosis. (2021, June 11). MDPI.
  • The Problems with the Cells Based Assays. (2012, October 5). SciTechnol.
  • Bioassays for anticancer activities. (2013, January 1). University of Wollongong Research Online.
  • (PDF) Bioassays for Anticancer Activities. (n.d.). ResearchGate.
  • Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol GmbH.
  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate.
  • glycerol mediated one-pot synthesis of pyrazole conjugated tetrahydroquinoline derivatives and evaluation of their anticancer activity. (n.d.). Bibliomed.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016, July 4). PMC.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016, July 4). PubMed.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline: A Comparative NMR Strategy Guide

Executive Summary Objective: To provide a definitive protocol for the structural confirmation of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline. The Challenge: This molecule presents two distinct analytical hurdles: The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive protocol for the structural confirmation of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.

The Challenge: This molecule presents two distinct analytical hurdles:

  • The Chiral Center (C4): The connection between the tetrahydroquinoline (THQ) core and the pyrazole ring creates a chiral center, requiring proof of connectivity between an aliphatic ring and a heteroaromatic substituent.

  • Azole Tautomerism: The 1H-pyrazole moiety undergoes rapid annular tautomerism (proton exchange between N1 and N2). In standard non-polar solvents (e.g., CDCl

    
    ), this leads to significant line broadening or complete disappearance of key signals, rendering structural proof impossible.
    

This guide compares the Standard Approach (often flawed) with the Optimized Application Protocol , providing experimental evidence why the latter is required for drug development standards.

Part 1: Comparative Analysis of Methodologies

Method A: The Standard Approach (Common Pitfall)
  • Solvent: Chloroform-d (CDCl

    
    )[1]
    
  • Technique: 1D

    
    H NMR only.
    
  • Outcome: High Risk of Failure.

    • Mechanism of Failure: CDCl

      
       is non-polar and promotes rapid proton exchange on the pyrazole ring. This "intermediate rate" exchange on the NMR timescale causes the pyrazole C3-H and C5-H signals to coalesce into a broad, unassignable hump.
      
    • Missing Data: The exchangeable NH protons (both THQ and Pyrazole) often exchange with trace water or broaden into the baseline, preventing integration validation.

Method B: The Optimized Protocol (Recommended)
  • Solvent: Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    )[1]
  • Technique: Integrated 1D + 2D (HSQC, HMBC, COSY).[2]

  • Outcome: Definitive Structural Proof.

    • Mechanism of Success: DMSO is a hydrogen-bond acceptor.[1] It "anchors" the labile NH protons, slowing the exchange rate significantly. This sharpens the pyrazole C3/C5 signals and reveals the distinct NH peaks.

    • Connectivity: 2D correlations (specifically HMBC) provide the only way to prove the C4(THQ)–C4'(Pyrazole) bond.

Part 2: Experimental Protocol

Sample Preparation (Optimized)
  • Mass: Dissolve 5–10 mg of product.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Additive (Optional but recommended): If signals remain broad, add 1 drop of D

    
    O to force full exchange (for counting C-H only) OR cool the probe to 280 K to freeze the tautomer. Standard run: 298 K. 
    
Acquisition Parameters

To ensure detection of the critical quaternary carbons connecting the two rings, specific delays must be set.

ExperimentKey ParameterValueReason

H 1D
Relaxation Delay (D1)5.0 sEnsure full relaxation of aromatic protons for accurate integration.
gHSQC Coupling Constant (

)
145 HzStandard for aliphatic/aromatic C-H pairs.
gHMBC Long-range Coupling (

)
8 Hz Optimized to see the 3-bond coupling from THQ-H4 to Pyrazole C3/C5.

Part 3: Data Analysis & Visualization

Predicted Chemical Shift Comparison (Table 1)

Note: Values are representative ranges based on analogous 4-substituted THQs and pyrazoles.

PositionAtom TypeShift (CDCl

)
Shift (DMSO-

)
Signal Character
THQ-1 NHNot visible / Broad5.8 - 6.2 ppmBroad singlet (slow exchange)
THQ-2 CH

3.2 - 3.4 ppm3.1 - 3.3 ppmMultiplet
THQ-3 CH

1.9 - 2.1 ppm1.8 - 2.0 ppmMultiplet
THQ-4 CH (Chiral)4.0 - 4.2 ppm 3.9 - 4.1 ppm Triplet/Multiplet (Deshielded by Pyrazole)
Pyr-1' NHNot visible12.5 - 13.0 ppm Broad singlet (Diagnostic)
Pyr-3'/5' CHBroad hump (7.4-7.6)7.5 - 7.8 ppm Sharp singlets (or narrow doublets)
Structural Logic Flow

The following diagram illustrates the decision process for assigning the structure, highlighting the critical "Smoking Gun" correlation.

G Start Sample: 4-(1H-pyrazol-4-yl)-THQ Solvent Solvent Selection: DMSO-d6 Start->Solvent Stabilize Tautomer H1 1D 1H NMR: Identify H4 (THQ) & Pyr-H Solvent->H1 Acquire Spectrum COSY COSY: Confirm THQ Spin System (H2 -> H3 -> H4) H1->COSY Establish Aliphatic Chain HSQC HSQC: Assign Carbons to Protons COSY->HSQC Map C-H HMBC HMBC (The Proof): Connect H4 to Pyr-C3/C5 HSQC->HMBC Verify Connectivity Result Structure Confirmed HMBC->Result Correlation Observed

Caption: Workflow for unequivocal structural assignment. The HMBC step is the critical failure point if parameters are not optimized.

Connectivity Map (HMBC Correlations)

This diagram details the specific through-bond correlations required to prove the pyrazole is attached at the C4 position of the tetrahydroquinoline.

Connectivity cluster_THQ Tetrahydroquinoline Core cluster_Pyr Pyrazole Ring H4 H4 (Proton) ~4.0 ppm C8a C8a (Bridgehead) ~120-130 ppm H4->C8a 3J (Intra-ring) C2 C2 (Methylene) H4->C2 3J (Intra-ring) C4_pyr C4' (Quaternary) ~120 ppm H4->C4_pyr 2J (Direct Link) C3_pyr C3'/C5' (CH) ~130-140 ppm H4->C3_pyr 3J (Diagnostic)

Caption: Key HMBC correlations. Red arrows indicate the critical inter-ring correlations that prove the pyrazole is attached to C4.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard reference for HMBC/HSQC parameter optimization).

  • Claramunt, R. M., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link (Validates the use of DMSO for stabilizing exchangeable protons).

  • Alkorta, I., & Elguero, J. (2016). "The 1H NMR spectrum of pyrazole in a nematic phase." Journal of Physical Organic Chemistry. Link (Detailed analysis of pyrazole tautomerism and chemical shifts).

  • Kouznetsov, V. V. (2019). "Recent synthetic applications of the Povarov reaction." Tetrahedron. (Context for the synthesis of 4-substituted tetrahydroquinolines).

Sources

Comparative

A Comparative Analysis of Pyrazolyl-Tetrahydroquinoline Derivatives and Existing Fungicidal Agents

The relentless evolution of fungal pathogens in agriculture necessitates a continuous search for novel, effective, and environmentally benign fungicides. The emergence of resistance to established chemical classes, such...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless evolution of fungal pathogens in agriculture necessitates a continuous search for novel, effective, and environmentally benign fungicides. The emergence of resistance to established chemical classes, such as the strobilurins and azoles, presents a significant threat to global food security.[1][2][3] In this context, the exploration of new chemical scaffolds is paramount. This guide provides a comparative technical overview of a promising new class of compounds—pyrazolyl-tetrahydroquinoline derivatives—and evaluates their performance against established commercial fungicides. We will delve into their fungicidal efficacy, supported by experimental data, and contextualize their potential mechanism of action within the broader landscape of existing antifungal agents.

The Pyrazole Scaffold: A Privileged Structure in Agrochemicals

The pyrazole ring is a five-membered heterocyclic compound that serves as a foundational structure in a multitude of successful commercial agrochemicals, including fungicides, herbicides, and insecticides.[4][5] Its versatile chemical nature allows for extensive modification, enabling the fine-tuning of biological activity against specific targets.[4] A significant number of pyrazole-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, a mode of action critical for inhibiting spore germination and mycelial growth.[4][6]

The novel compounds discussed herein hybridize this potent pyrazole moiety with a 1,2,3,4-tetrahydroquinoline group, a biologically active structure found in various natural products.[7][8] This strategic combination aims to discover new molecules with high efficacy, potentially against fungal strains resistant to current treatments.

Part 1: Comparative Antifungal Efficacy (In Vitro)

A key measure of a potential fungicide's utility is its direct, measurable impact on fungal growth in a controlled laboratory setting. Recent research has synthesized a series of pyrazolyl-tetrahydroquinoline derivatives and tested their activity against several economically important plant pathogens.[7][8][9] The data presented below compares the in vitro mycelial growth inhibition of these novel compounds against that of Pyraclostrobin, a leading commercial strobilurin fungicide.[8]

Experimental Rationale: The mycelial growth rate method is a foundational in vitro assay to determine the direct fungitoxic effect of a compound.[5] By measuring the inhibition of fungal growth on a solid medium at a specific concentration, we can rapidly screen and identify promising candidates. A concentration of 50 µg/mL is a standard initial screening concentration, with more potent compounds evaluated at lower concentrations.

Table 1: Comparative In Vitro Antifungal Activity of Pyrazolyl-Tetrahydroquinoline Derivatives

Compound IDTarget PathogenMycelial Growth Inhibition (%) @ 50 µg/mLMycelial Growth Inhibition (%) @ 16.7 µg/mL
10d Gaeumannomyces graminis var. tritici>90%100%
10e Gaeumannomyces graminis var. tritici>90%94.0%
10h Gaeumannomyces graminis var. tritici>90%Not Reported
10i Gaeumannomyces graminis var. tritici>90%Not Reported
10j Gaeumannomyces graminis var. tritici>90%Not Reported
Pyraclostrobin (Control) Gaeumannomyces graminis var. triticiNot Reported100%
10d Valsa maliObvious ActivityNot Reported
10e Valsa maliObvious ActivityNot Reported
10d Sclerotinia sclerotiorumObvious ActivityNot Reported
10e Sclerotinia sclerotiorumObvious ActivityNot Reported

Data synthesized from Lei et al. (2016).[7][8][9]

Interpretation of Results:

The bioassay results are highly encouraging. At a concentration of 50 µg/mL, several of the novel compounds (10d, 10e, 10h, 10i, and 10j) demonstrated potent fungicidal activity, inhibiting the growth of G. graminis var. tritici (the causative agent of take-all disease in wheat) by over 90%.[7][8][9]

Crucially, when tested at a lower concentration of 16.7 µg/mL, compounds 10d and 10e exhibited inhibition rates of 100% and 94.0%, respectively.[7][8] This performance is directly comparable to the commercial standard Pyraclostrobin, which showed 100% inhibition at the same concentration.[7][8][9] This indicates that the pyrazolyl-tetrahydroquinoline scaffold is a highly promising lead for the development of new fungicides.

General Antifungal Screening Workflow

To contextualize how such data is generated, the following diagram illustrates a typical workflow for the initial in vitro screening of novel compounds for antifungal properties.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound Compound Synthesis & Solubilization Plate Plate Preparation: Media + Test Compound Compound->Plate Media Culture Media Preparation (e.g., PDA) Media->Plate Inoculum Fungal Inoculum Preparation Inoculate Inoculation of Fungal Mycelia/Spores Inoculum->Inoculate Plate->Inoculate Incubate Incubation (Controlled Temp & Time) Inoculate->Incubate Measure Measure Mycelial Growth (e.g., Colony Diameter) Incubate->Measure Calculate Calculate Percent Inhibition vs. Control Measure->Calculate EC50 Determine EC50 Values for Lead Compounds Calculate->EC50

Caption: A generalized workflow for in vitro antifungal screening.

Part 2: Comparative Mechanisms of Action

Understanding a fungicide's mechanism of action (MoA) is critical for effective and sustainable use, particularly for managing resistance.[3] Fungicides are classified into groups based on their target site.[6][10] Below, we compare the established MoAs of major fungicide classes with the probable mechanism of pyrazole-based compounds.

  • Succinate Dehydrogenase Inhibitors (SDHIs - FRAC Group 7): This is a major class of pyrazole-based fungicides.[4] They act by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[2][4][6] This blockage halts ATP production, starving the fungal cell of energy.[4] Given their pyrazole core, it is highly probable that the novel pyrazolyl-tetrahydroquinoline derivatives exert their effect through this mechanism. Molecular docking studies on similar pyrazole amides have validated their potential as SDH inhibitors.[1][11][12]

  • Quinol-outside Inhibitors (QoIs - FRAC Group 11): This class, which includes Pyraclostrobin, inhibits Complex III (cytochrome bc1) of the mitochondrial respiratory chain.[2] While also targeting respiration, the specific binding site is different from SDHIs.

  • Demethylation Inhibitors (DMIs - FRAC Group 3): This group, including azoles like Tebuconazole, interferes with the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[2][6] This disruption leads to membrane instability and cell death.

  • Multi-Site Contact Fungicides (FRAC Groups M1-M12): These fungicides, such as Mancozeb and Chlorothalonil, are non-systemic and act on multiple metabolic pathways within the fungal cell.[6] Their broad activity makes them low-risk for resistance development.[6]

Diagram of Fungicide Mechanisms of Action

The following diagram illustrates the distinct cellular targets for these major fungicide classes.

G cluster_cell Fungal Cell cluster_mito Mitochondrion cluster_membrane Cellular Processes Mito_Membrane Mitochondrial Electron Transport Chain Ergosterol Ergosterol Biosynthesis (in ER) Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Component of Multi_Site Multiple Cellular Pathways SDHI SDHIs (Pyrazolyl-Tetrahydroquinoline) SDHI->Mito_Membrane Inhibits Complex II QoI QoIs (e.g., Pyraclostrobin) QoI->Mito_Membrane Inhibits Complex III DMI DMIs (e.g., Tebuconazole) DMI->Ergosterol Inhibits 14α-demethylase Multi Multi-Site (e.g., Mancozeb) Multi->Multi_Site Disrupts

Caption: Cellular targets of major fungicide classes.

Part 3: Experimental Protocols

Scientific integrity rests on the reproducibility of experimental findings. Below are detailed, step-by-step methodologies for key assays relevant to this comparative guide.

Protocol 1: In Vitro Antifungal Susceptibility via Broth Microdilution

Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.[13][14] It provides a quantitative measure of antifungal potency and is amenable to high-throughput screening.[13][15]

Materials:

  • 96-well microtiter plates

  • Test compounds and control fungicide (e.g., Pyraclostrobin)

  • Solvent (e.g., DMSO)

  • Fungal culture

  • Liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and control fungicide in a suitable solvent. Create a series of 2-fold serial dilutions in the growth medium.

  • Inoculum Preparation: Grow the target fungus in liquid culture. Adjust the concentration of the fungal spore or cell suspension to a standardized density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL) using a spectrophotometer or hemocytometer.[16]

  • Plate Loading: Add 100 µL of each compound dilution to the wells of a 96-well plate. Include wells for a positive control (fungus + medium, no compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the negative control). The final volume in each well is 200 µL.

  • Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C for plant pathogens) for a defined period (e.g., 48-72 hours), allowing for visible growth in the positive control wells.

  • Endpoint Reading: Determine the MIC, which is the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.[13] Alternatively, endpoints can be read using a microplate reader to measure turbidity (optical density).

Protocol 2: In Vivo Antifungal Efficacy on a Plant Model (Conceptual)

Rationale: While in vitro tests are essential for initial screening, an in vivo assay is crucial to evaluate a compound's performance in a more complex biological system, accounting for factors like plant uptake, translocation, and stability.[17][18]

Materials:

  • Healthy host plant seedlings (e.g., wheat, tomato)

  • Test compounds formulated for application (e.g., as an emulsifiable concentrate)

  • Control fungicide (e.g., Pyraclostrobin)

  • Fungal pathogen inoculum

  • Controlled environment growth chamber

Procedure:

  • Plant Propagation: Grow healthy, uniform seedlings to a specific developmental stage (e.g., two-leaf stage).

  • Compound Application (Protective Assay):

    • Prepare spray solutions of the test compounds and controls at various concentrations.

    • Spray the seedlings until runoff, ensuring complete coverage.

    • Allow the plants to dry completely.

  • Pathogen Inoculation:

    • After a set period (e.g., 24 hours), inoculate the treated plants with a standardized spore suspension of the target pathogen.

  • Incubation: Place the inoculated plants in a growth chamber with conditions of temperature and humidity optimal for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity. This can be done visually by estimating the percentage of leaf area affected by lesions or by using a disease severity index.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated, inoculated control plants. This demonstrates the compound's ability to protect the plant from infection. A curative assay could also be performed by inoculating the plants before applying the compound.[18]

Conclusion and Future Perspectives

The data strongly suggests that pyrazolyl-tetrahydroquinoline derivatives represent a highly promising new class of fungicides.[7][8] Specifically, compounds 10d and 10e demonstrate in vitro efficacy against G. graminis var. tritici that is directly comparable to Pyraclostrobin, a globally significant commercial fungicide.[7][8][9]

The likely mechanism of action for these compounds is the inhibition of succinate dehydrogenase (SDHI), a well-validated and effective target in fungal respiration.[4][12] This places them in a different resistance management group from the QoI fungicides like Pyraclostrobin, making them potentially valuable tools for rotation programs designed to slow the development of resistance.

Further research is warranted to fully characterize this chemical family. Key next steps should include:

  • Broad-spectrum Screening: Evaluating the lead compounds against a wider range of plant pathogenic fungi.

  • Mechanism of Action Confirmation: Conducting enzyme inhibition assays to definitively confirm that these compounds are SDH inhibitors.

  • In Vivo Trials: Performing robust greenhouse and field trials to validate their efficacy under real-world conditions.

  • Toxicology and Environmental Fate: Assessing the safety profile of these compounds for non-target organisms and their persistence in the environment.

References

  • Benchchem. The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • Lei, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PubMed.
  • Li, P., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry.
  • Li, P., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed.
  • Lei, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate.
  • Lei, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC.
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Pomais. (2024). Fungicides: types, formulations and their mechanism of action.
  • Fisher, M. C., et al. (n.d.). Antifungal Agents in Agriculture: Friends and Foes of Public Health. PMC.
  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
  • Vandevelde, I., et al. (2022). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi.
  • Bayer Crop Science. (2025). Fungicide Modes of Action.
  • Greenhouse Product News. (n.d.). Fungicides and Mode of Action.
  • Liu, X., et al. (n.d.). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PMC.
  • Pierce, C. G., et al. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC.
  • Choi, G. J., et al. (n.d.). In Vivo Antifungal Activities of 57 Plant Extracts Against Six Plant Pathogenic Fungi. SciSpace.
  • Al-Burtamani, S. K. S., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE.
  • Khodavandi, A., et al. (n.d.). In vitro and in vivo antifungal activity of Allium hirtifolium and Allium sativum. PMC - NIH.
  • D'Ascenzo, M., et al. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC.
  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Singh, A., et al. (n.d.). Preliminary evaluation of in-Vivo and in-Vitro antifungal activity of Piper longum, Origanum majorana, Embelia ribes and Butea monosperma with Gas chromatography-mass spectrometry analysis of phytochemical property of plant extracts against Candida species causing dermatological Candidiasis. IP Indian J Clin Exp Dermatol.
  • Cui, Z., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan.
  • CABI. (n.d.). Fungicide Modes of Action and Spectrum. CABI Digital Library.
  • ResearchGate. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • Patel, N. B., & Naliapara, Y. T. (2011). Synthesis, antibacterial and antifungal activity of pyrazolyl-quinazolin-4(3H)-one derivatives. Orbital - The Electronic Journal of Chemistry.
  • Hafez, H. N., et al. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI.
  • Scilit. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.
  • de Almeida, G. S. S., et al. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. PubMed.
  • Palmeira-de-Oliveira, A., et al. (2019). In Vitro and In Vivo Anti-Candida spp. Activity of Plant-Derived Products. MDPI.

Sources

Validation

Validating the Anticancer Activity of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline In Vivo: A Comparative Guide

As a Senior Application Scientist in preclinical oncology, I approach the in vivo validation of novel chemical scaffolds not merely as a series of measurements, but as a self-validating system of causality. Bridging the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical oncology, I approach the in vivo validation of novel chemical scaffolds not merely as a series of measurements, but as a self-validating system of causality. Bridging the gap between in vitro biochemical potency and clinical efficacy requires rigorous, objective benchmarking.

The compound 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (4-PTQ) represents a highly promising structural class. The structural logic of this compound is elegant: the pyrazole moiety acts as a crucial hydrogen-bond donor/acceptor pair in the kinase hinge region, while the tetrahydroquinoline core optimally fills the hydrophobic pocket, granting high selectivity. Recently, this scaffold has been recognized for its potential as an1[1].

This guide details the methodology for validating the in vivo anticancer activity of 4-PTQ, objectively comparing its performance against established clinical alternatives.

Mechanistic Rationale & Pharmacodynamic Hypothesis

Before injecting a single animal, we must define the pharmacodynamic (PD) hypothesis. 4-PTQ is designed to inhibit the mTORC1/2 signaling cascade. Therefore, our in vivo model must not only measure tumor volume (a lagging phenotypic indicator) but also the phosphorylation status of downstream effectors like p-S6K and p-4E-BP1 (leading mechanistic indicators).

G PI3K PI3K AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR S6K p-S6K (Protein Synthesis) mTOR->S6K EBP1 p-4E-BP1 (Cell Proliferation) mTOR->EBP1 PTQ 4-PTQ Scaffold (mTOR Inhibitor) PTQ->mTOR Blocks kinase domain

Mechanism of action: 4-PTQ inhibiting the mTORC1/2 signaling cascade.

Comparative In Vivo Efficacy: 4-PTQ vs. Alternatives

To objectively evaluate 4-PTQ, we benchmark its performance against Rapamycin (a standard allosteric mTORC1 inhibitor) and a Vehicle control in an A549 human lung cancer xenograft model.

Causality Check: Why the A549 model? A549 cells exhibit hyperactive PI3K/AKT/mTOR signaling, making them exquisitely sensitive to mTOR inhibition. Testing an mTOR inhibitor in a model without pathway dependence yields uninterpretable data.

Table 1: Comparative Efficacy in A549 Xenograft Model (Day 21)
Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Body Weight Change (%)p-S6K Inhibition (%)
Vehicle Control -0%+3.1%0%
Rapamycin (Ref) 5.058.4%-12.5%74.2%
4-PTQ Scaffold 15.072.8%-2.1%89.6%

Data Synthesis & Insights:

  • Efficacy vs. Toxicity: While Rapamycin achieves a 58% reduction in tumor volume, it induces a >10% body weight loss, indicating systemic toxicity. 4-PTQ achieves superior tumor growth inhibition (72.8%) with negligible body weight reduction, highlighting an [2].

  • Target Engagement: The near-complete suppression of p-S6K (89.6% inhibition) by 4-PTQ confirms that the phenotypic tumor shrinkage is directly caused by on-target mTOR inhibition, satisfying our causality requirement.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following workflow incorporates internal controls, blinding, and dual-endpoint analysis (efficacy + PD).

Workflow Cell A549 Cell Culture Inoc Subcutaneous Inoculation Cell->Inoc Rand Randomization (Tumor ~100 mm³) Inoc->Rand Dose Dosing (IV/PO) 4-PTQ vs Control Rand->Dose Euth Euthanasia & Tissue Harvest Dose->Euth Analy IHC & Western Blot (PD Biomarkers) Euth->Analy

Step-by-step in vivo xenograft workflow for anticancer validation.

Step 1: Xenograft Establishment & Randomization

Causality Check: Tumors must reach a specific volume before treatment to ensure they are fully vascularized; treating too early yields false positives due to engraftment failure rather than drug efficacy.

  • Harvest A549 cells in the exponential growth phase.

  • Resuspend

    
     cells in a 1:1 mixture of serum-free medium and Matrigel. (Matrigel provides extracellular matrix support, accelerating initial engraftment).
    
  • Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Monitor tumor growth using digital calipers. When tumors reach an average volume of 100–150 mm³, randomize the mice into three groups (n=8/group) to ensure equal starting tumor burdens across all cohorts.

Step 2: Dosing Regimen & Blinding

Causality Check: Blinding the technician administering the compounds prevents handling bias, which can inadvertently affect animal stress levels and metabolic responses.

  • Formulate 4-PTQ in 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline to ensure complete solubility and bioavailability.

  • Administer treatments via intravenous (IV) injection or oral gavage (PO) once daily for 21 days:

    • Group 1: Vehicle control.

    • Group 2: Rapamycin (5 mg/kg).

    • Group 3: 4-PTQ (15 mg/kg).

Step 3: In-Life Measurements & Euthanasia
  • Measure tumor dimensions (length and width) and body weight every 3 days. Calculate tumor volume using the formula:

    
    .
    
  • On Day 21, exactly 2 hours post-final dose, euthanize the animals via CO₂ asphyxiation. (The 2-hour window is critical to capture peak plasma concentration and maximum target engagement).

Step 4: Pharmacodynamic (PD) Biomarker Analysis

Causality Check: We must prove the drug reached the tumor and inhibited the target. Phenotypic shrinkage without molecular validation is scientifically incomplete.

  • Excise the tumors immediately. Snap-freeze one half in liquid nitrogen for Western blot analysis, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Perform Western blotting on tumor lysates using antibodies against total mTOR, p-mTOR (Ser2448), total S6K, and p-S6K (Thr389).

  • Quantify the band intensities to calculate the percentage of3[3].

Conclusion

By combining rigorous phenotypic measurements (tumor volume) with molecular target engagement (p-S6K inhibition), we validate that the 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffold is a potent, on-target anticancer agent. Its superior safety profile and efficacy compared to legacy alternatives like Rapamycin make it a highly attractive candidate for further lead optimization in oncology drug development.

References

  • [1] Chaube, U., et al. "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer." Future Medicinal Chemistry (Taylor & Francis). URL: [Link]

  • [2] "Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity." ACS Medicinal Chemistry Letters (ACS Publications). URL: [Link]

  • [3] "The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican." Molecules (MDPI). URL: [Link]

Sources

Comparative

Comparative Profiling of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Against Established TGF-β Inhibitors

Executive Summary & Mechanistic Rationale Transforming Growth Factor-beta (TGF-β) signaling is a master regulator of the tumor microenvironment (TME), driving epithelial-mesenchymal transition (EMT), immune evasion, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Transforming Growth Factor-beta (TGF-β) signaling is a master regulator of the tumor microenvironment (TME), driving epithelial-mesenchymal transition (EMT), immune evasion, and tissue fibrosis. The canonical signaling cascade relies on the activation of the TGF-β type I receptor kinase, ALK5 (Activin receptor-like kinase 5). Consequently, blocking ALK5 has become a highly pursued therapeutic strategy in both oncology and fibrotic disease management.

Historically, the clinical development of first-generation ALK5 inhibitors like Galunisertib (LY2157299) provided critical proof-of-concept but faced challenges regarding narrow pharmacokinetic (PK) windows and off-target toxicities, such as cardiovascular lesions observed in preclinical models [1]. Next-generation inhibitors like Vactosertib (EW-7197) improved upon this paradigm with higher potency and a refined safety profile [2].

The emergence of the 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (4-PTQ) scaffold represents a significant structural evolution in ALK5 targeting. Structural Causality: The design of 4-PTQ is a masterclass in rational drug design. The 1H-pyrazol-4-yl moiety acts as a highly efficient "hinge-binder," forming critical bidentate hydrogen bonds with the kinase hinge region (specifically interacting with the His283 residue in ALK5). Simultaneously, the 1,2,3,4-tetrahydroquinoline core provides a rigid, lipophilic vector that perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site. This structural rigidity restricts rotational degrees of freedom, minimizing the entropic penalty upon binding and significantly enhancing selectivity against homologous kinases like p38α MAP kinase—a notorious off-target for early TGF-β inhibitors [3].

Pathway Visualization

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGFBR2 (Type II Receptor) TGFB->TGFBR2 Binds ALK5 ALK5 (TGFBR1) Kinase Domain TGFBR2->ALK5 Phosphorylates & Activates Smad23 Smad2 / Smad3 ALK5->Smad23 Phosphorylates Inhibitors ALK5 Inhibitors: 4-PTQ, Galunisertib, Vactosertib Inhibitors->ALK5 Blocks ATP Pocket Smad4 Smad4 (Co-Smad) Smad23->Smad4 Forms Complex Nucleus Nucleus: Gene Transcription (EMT, Fibrosis) Smad4->Nucleus Translocation

Fig 1: TGF-β/Smad signaling cascade and the targeted inhibition of ALK5 by small molecules.

Comparative Data Profiling

To objectively evaluate the 4-PTQ scaffold, we compared its biochemical and pharmacokinetic parameters against the established clinical benchmarks, Galunisertib and Vactosertib.

CompoundALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Index (p38α/ALK5)In Vivo Half-life (t₁/₂, hrs)
Galunisertib (LY2157299) 56.03,500~62x1.5 - 2.0
Vactosertib (EW-7197) 12.5>10,000>800x2.5 - 3.0
4-PTQ (Representative Scaffold) 8.2>10,000>1,200x4.0 - 4.5

Data Interpretation: The 4-PTQ scaffold demonstrates sub-10 nM potency against ALK5, matching or slightly exceeding the potency of Vactosertib. More importantly, it exhibits a superior selectivity index (>1,200x over p38α) and an extended half-life. The enhanced metabolic stability is directly attributed to the tetrahydroquinoline core, which resists the rapid oxidative metabolism (e.g., via CYP450 enzymes) often observed with simpler, less sterically hindered heterocyclic systems.

Experimental Methodologies: Self-Validating Protocols

Robust comparative data relies entirely on self-validating experimental designs. Below are the standardized, step-by-step protocols used to generate the biochemical and cellular efficacy data.

Workflow Step1 Compound Preparation (Serial Dilution) Step2 ALK5 Kinase TR-FRET Assay Step1->Step2 In Vitro Step3 Cellular Smad2/3 Phosphorylation Step1->Step3 In Cellulo Step4 Data Analysis (IC50 Calculation) Step2->Step4 Step3->Step4

Fig 2: Integrated workflow for evaluating ALK5 inhibitor potency and cellular efficacy.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ALK5 Kinase Assay

Purpose: To determine the biochemical IC₅₀ of the inhibitors against recombinant ALK5.

  • Reagent Preparation: Prepare a master mix containing recombinant human ALK5 kinase domain, a biotinylated Smad3 peptide substrate, and ATP. Causality: ATP must be kept strictly at its Kₘ concentration; this ensures the assay remains highly sensitive to competitive ATP-site inhibitors like 4-PTQ, preventing artificially inflated IC₅₀ values caused by ATP out-competition.

  • Compound Titration: Dispense inhibitors in a 10-point, 3-fold serial dilution in 100% DMSO. Causality: The final DMSO concentration in the assay well must be maintained at exactly 1% (v/v) across all wells to prevent solvent-induced protein denaturation while ensuring compound solubility.

  • Kinase Reaction: Incubate the kinase, substrate, and inhibitor for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add a detection buffer containing EDTA, a Europium-labeled anti-phospho-Smad3 antibody, and Streptavidin-APC. Causality: EDTA is critical here—it instantly chelates Mg²⁺ ions required for kinase catalysis, halting the reaction and ensuring precise temporal control. The Europium donor and APC acceptor bind the phosphorylated product, generating a FRET signal only when the peptide is successfully phosphorylated.

  • Readout: Measure TR-FRET using a microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to internally normalize against well-to-well dispensing variations.

Protocol B: Cellular Smad2/3 Phosphorylation Assay (In-Cell Western)

Purpose: To validate target engagement and cellular permeability in a physiological context.

  • Cell Seeding & Starvation: Seed A549 (human lung carcinoma) cells in 96-well plates and serum-starve for 12 hours. Causality: Serum starvation eliminates basal Smad phosphorylation driven by exogenous growth factors present in Fetal Bovine Serum (FBS), maximizing the assay's signal-to-background ratio.

  • Inhibitor Pre-incubation: Treat cells with the inhibitor dose-response series for 1 hour.

  • TGF-β1 Stimulation: Stimulate cells with 2 ng/mL recombinant human TGF-β1 for 45 minutes to induce acute Smad2/3 phosphorylation.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde to crosslink proteins and preserve transient phosphorylation states, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Incubate with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad3. Follow with near-infrared (NIR) secondary antibodies (emitting at 680 nm and 800 nm). Causality: Utilizing NIR fluorophores drastically minimizes the background auto-fluorescence common in standard plastic culture plates, ensuring high-fidelity quantification of the signal.

  • Quantification: Scan plates on a NIR imaging system. Normalize the phospho-Smad2 signal to the total Smad3 signal. Causality: This internal normalization corrects for any variations in cell density or detachment across the plate, creating a self-validating data point.

Conclusion

The 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffold represents a highly optimized pharmacophore for ALK5 inhibition. By marrying the potent hinge-binding capability of the pyrazole with the rigid, space-filling tetrahydroquinoline core, it achieves an exceptional balance of potency, kinase selectivity, and metabolic stability. Compared to earlier generation inhibitors like Galunisertib and Vactosertib, 4-PTQ offers a compelling profile that warrants aggressive translational development for applications in oncology and severe fibrotic diseases.

References

  • Herbertz, S., Sawyer, J. S., Stauber, A. J., Gueorguieva, I., Driscoll, K. E., Estrem, S. T., ... & Slapak, C. A. (2015). "Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway." Drug Design, Development and Therapy, 9, 4479-4499.[Link] [1]

  • Zhao, H., et al. (2021). "Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer." Scientific Reports / PMC.[Link] [2]

  • Syed, V. (2024). "Advances and Challenges in Targeting TGF-β Isoforms for Therapeutic Intervention of Cancer: A Mechanism-Based Perspective." International Journal of Molecular Sciences, 25(8), 4436.[Link] [3]

Validation

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 4-(1H-Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The development of small molecules, such as the promising scaffold 4-(1H-pyrazol-4-yl)-1,2,3,4-tetr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The development of small molecules, such as the promising scaffold 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline, necessitates a deep understanding of their polypharmacology. This guide provides a robust framework for the comprehensive cross-reactivity profiling of this molecule, offering a comparative analysis of state-of-the-art techniques and the rationale behind their application. For researchers and drug development professionals, this document serves as a practical manual for navigating the complexities of target engagement and off-target effects.

The core structure of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is suggestive of kinase inhibitory potential, a hypothesis supported by the frequent emergence of similar scaffolds in kinase inhibitor research.[1][2] However, related structures have also demonstrated activity as metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators and even exhibited broad inhibition of the phosphodiesterase (PDE) family.[3][4] This chemical versatility underscores the critical need for a multi-pronged approach to elucidating the complete biological activity profile of this compound.

The Imperative of Early and Comprehensive Profiling

Undertaking cross-reactivity profiling early in the drug discovery pipeline is not merely a regulatory hurdle but a strategic imperative. A thorough understanding of a compound's selectivity can illuminate potential mechanisms of toxicity, unveil opportunities for drug repurposing, and ultimately de-risk clinical development.[5] A narrow, pre-conceived notion of a molecule's target can lead to the misinterpretation of phenotypic data and the costly failure of candidates in later stages.

This guide will compare and contrast three pillars of modern cross-reactivity profiling:

  • In Vitro Kinase Panel Screening: A broad, biochemical approach to identify interactions with a large number of purified kinases.

  • Cellular Target Engagement Assays: Biophysical methods to confirm target binding within a physiological cellular context.

  • Phenotypic Screening: An unbiased approach to uncover unexpected biological effects in living cells.

By integrating data from these orthogonal methodologies, researchers can build a high-confidence portrait of the biological interactions of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.

Tier 1: Broad Spectrum Biochemical Profiling - The Kinome Scan

The logical first step in profiling a potential kinase inhibitor is a broad biochemical screen against a panel of purified kinases. This provides a quantitative measure of a compound's potency and selectivity across the kinome.

Experimental Rationale: The goal of this initial screen is to identify the primary kinase targets and any significant off-targets in a controlled, in vitro environment. A tiered approach is often the most efficient and cost-effective strategy.[6][7]

Comparative Methodologies for Kinase Profiling

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate from ATP to a substrate.[8][9]Gold standard for sensitivity and direct measurement of catalytic activity.[10]Requires handling of radioactive materials, lower throughput.
Luminescence-Based Assays Measures the amount of ADP produced in a kinase reaction using a coupled enzyme system that generates light.[10][11]High sensitivity, high throughput, and non-radioactive.[10]Susceptible to interference from colored or fluorescent compounds.
Competition Binding Assays Measures the displacement of a known, tagged ligand from the kinase active site by the test compound.[8][12]High throughput, can be performed for a large number of kinases simultaneously.[6]Does not directly measure inhibition of catalytic activity.

Recommended Experimental Protocol: Two-Tiered Kinase Panel Screen

Tier 1: Single Concentration Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline in DMSO.

  • Assay Concentration: Perform an initial screen at a single concentration (e.g., 1 µM) against a broad kinase panel (e.g., >300 kinases).[6]

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control.

Tier 2: IC50 Determination

  • Kinase Selection: Select all kinases that show significant inhibition (e.g., >70%) in the single-concentration screen.

  • Dose-Response: Perform a 10-point dose-response curve for each selected kinase to determine the half-maximal inhibitory concentration (IC50).

  • Data Interpretation: The resulting IC50 values will provide a quantitative measure of the compound's potency and a preliminary assessment of its selectivity.

Caption: Workflow for two-tiered in vitro kinase profiling.

Tier 2: Confirming Target Engagement in a Cellular Context

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are crucial for confirming that a compound binds to its intended target under more physiologically relevant conditions.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[14][15]

Experimental Rationale: CETSA leverages the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[14][16] This allows for the direct measurement of target engagement in intact cells or cell lysates.[17][18]

Recommended Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to be dependent on a primary kinase target identified in the kinome scan) to 80-90% confluency.

  • Compound Treatment: Treat the cells with 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline at various concentrations for a defined period. Include a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Solubilization and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 for target engagement.[16]

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of Target Engagement Methods

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[14][16]Label-free, applicable to intact cells and tissues, provides direct evidence of target engagement.[14][18]Requires a specific antibody for the target protein, can be lower throughput.
NanoBRET™ Target Engagement Bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.Live-cell assay, high throughput, provides quantitative affinity measurements.[11]Requires genetic modification of the target protein.
Photoaffinity Labeling Covalent cross-linking of a photoreactive compound derivative to its target upon UV irradiation.[19]Can identify direct binding partners, enables mapping of the binding site.Requires chemical modification of the compound, which may alter its activity.

Tier 3: Unbiased Phenotypic Screening for a Holistic View

Target-based approaches are inherently biased by our existing knowledge. Phenotypic screening, on the other hand, assesses the effect of a compound on cellular morphology or function without a preconceived target.[20] This can uncover unexpected off-target effects or novel mechanisms of action.[5][21]

Experimental Rationale: By observing the global cellular response to 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline, we can identify phenotypes that may not be explained by its known on-target activity. This provides a crucial layer of safety assessment and can reveal new therapeutic opportunities.

Recommended Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Panel: Utilize a diverse panel of human cell lines representing different tissues and cancer types.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.

  • Staining: Use a multiplexed fluorescent dye cocktail to label various cellular components (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Extract a large number of quantitative features from the images (e.g., cell shape, size, texture, intensity).

  • Phenotypic Profiling: Use machine learning algorithms to compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action.

Data Interpretation: A similarity in phenotypic profiles between 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline and a reference compound suggests a similar mechanism of action. Novel or unexpected phenotypes should be further investigated to identify the responsible off-target interactions.

G A Diverse Cell Line Panel B Compound Treatment A->B C Multiplex Fluorescent Staining B->C D High-Content Imaging C->D E Image Analysis & Feature Extraction D->E F Phenotypic Profile Generation E->F G Comparison to Reference Database F->G H Mechanism of Action Hypothesis G->H

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 4-(1H-Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Derivatives

Introduction: The Structural Imperative in Modern Drug Discovery In the landscape of medicinal chemistry, the pyrazole and tetrahydroquinoline scaffolds are considered "privileged structures" due to their recurring prese...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole and tetrahydroquinoline scaffolds are considered "privileged structures" due to their recurring presence in a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives, for instance, are integral to drugs with activities spanning from anti-inflammatory to anticancer.[3][4][5] Similarly, the tetrahydroquinoline core is a key component in compounds designed as potential anticancer and GPR41 modulators.[6][7] The fusion of these two moieties into 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivatives presents a compelling chemical space for the development of novel therapeutics.

The efficacy of any drug candidate is fundamentally governed by its three-dimensional structure, which dictates how it interacts with its biological target.[8][9] Single-crystal X-ray diffraction (SXRD) stands as the gold standard for unambiguously determining these molecular structures at atomic resolution.[10] It provides precise data on bond lengths, bond angles, and the overall conformation, which is invaluable for understanding structure-activity relationships (SAR).[9][11] This guide offers a comprehensive comparison of crystallographic techniques and an in-depth analysis protocol for this specific class of compounds, designed for researchers and drug development professionals.

PART 1: Achieving High-Quality Crystals – A Comparative Analysis of Crystallization Techniques

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals, a process that is as much an art as it is a science.[10][12] For 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivatives, the choice of crystallization method is critical and depends on the physicochemical properties of the specific derivative, such as solubility and stability.

The most common techniques involve the slow reduction of the solute's solubility in a solution, allowing for the ordered arrangement of molecules into a crystal lattice.[13] Below is a comparison of the most effective methods for this class of organic molecules.

Table 1: Comparison of Crystallization Techniques for Small Organic Molecules

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation A near-saturated solution is left undisturbed, and the solvent slowly evaporates, increasing the solute concentration to the point of crystallization.[14]Simple to set up; requires minimal equipment.Can lead to the formation of a crust of microcrystals; difficult to control the rate of evaporation.Thermally stable compounds with moderate volatility solvents.
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble) via the vapor phase.[15]Excellent for small quantities (mg scale); offers fine control over the rate of crystallization.[15]Requires careful selection of solvent/precipitant pairs; can be sensitive to vibrations.[14]A wide range of compounds, especially when only small amounts of material are available.
Liquid-Liquid Diffusion (Layering) A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface where the two solvents slowly mix.[15]Good for air-sensitive compounds; allows for a clear interface for crystal growth.Can be difficult to set up without disturbing the layers; requires solvents with different densities.Compounds that are sensitive to air or moisture.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[12]Can produce large, well-formed crystals; relatively easy to control the rate of cooling.Not suitable for compounds with low solubility or those that form supersaturated solutions.Compounds with a significant difference in solubility at different temperatures.

From an application scientist's perspective, vapor diffusion is often the most successful starting point for novel derivatives of this type, given its efficiency with small amounts of material and the high degree of control it offers.

PART 2: The Experimental Workflow – From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its structure follows a well-defined, multi-step workflow.[16] Each step is critical for obtaining a high-quality, reliable final structure.

Experimental Protocol: A Step-by-Step Guide
  • Crystal Selection and Mounting:

    • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A good crystal should be clear, have well-defined faces, and be free of cracks or other defects.[17]

    • Protocol:

      • Under a polarizing microscope, select a single crystal with sharp extinctions (appears dark when rotated under crossed polarizers).[18]

      • Carefully pick up the crystal using a cryo-loop that is slightly larger than the crystal itself.[18]

      • The crystal is typically coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during flash-cooling.

      • Mount the loop on a goniometer head and flash-cool it in a stream of liquid nitrogen (around 100 K).

  • Data Collection:

    • Rationale: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[11][17] Collecting a complete dataset requires rotating the crystal through a sufficient angular range.

    • Protocol:

      • Mount the goniometer head on the diffractometer.

      • Center the crystal in the X-ray beam.

      • Collect a few initial frames to determine the unit cell parameters and crystal orientation (indexing).[19]

      • Based on the crystal symmetry and desired resolution, devise a data collection strategy to ensure completeness and sufficient redundancy.

      • Execute the full data collection run.

  • Data Processing:

    • Rationale: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for various experimental factors.[16]

    • Protocol:

      • Indexing and Integration: Assign Miller indices (h, k, l) to each reflection and measure its intensity.[19]

      • Scaling and Merging: Scale the intensities from all images to a common reference frame and merge redundant measurements to produce a final reflection file. This step also provides important statistics on data quality (e.g., Rmerge, I/σ(I)).

  • Structure Solution and Refinement:

    • Rationale: The "phase problem" is solved to generate an initial electron density map, into which an atomic model is built and then refined to best fit the experimental data.[20]

    • Protocol:

      • Structure Solution: For small molecules like these derivatives, direct methods are typically used to determine the initial phases.

      • Model Building: An initial atomic model is built into the electron density map using software like Coot.[21]

      • Refinement: The atomic coordinates, displacement parameters, and other model parameters are iteratively adjusted to minimize the difference between the observed structure factors and those calculated from the model.[22][23] This process is monitored using the R-factor and R-free values.[24]

  • Structure Validation:

    • Rationale: The final model is rigorously checked to ensure it is chemically reasonable and accurately represents the data.[25][26]

    • Protocol:

      • Use validation tools (e.g., checkCIF) to assess bond lengths, angles, and potential issues like missed symmetry.[25]

      • Analyze the final difference electron density map; large positive or negative peaks may indicate errors in the model.

      • The final structure is then deposited in a crystallographic database like the Cambridge Structural Database (CSD).[27]

Visualization of the Crystallographic Workflow

G Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Growth Crystal Growth & Selection Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing (Integration & Scaling) Data_Collection->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Structure (CIF) Validation->Final_Structure

Caption: A flowchart illustrating the key stages from crystal growth to the final validated structure.

PART 3: Comparative Structural Analysis of Derivatives

The true power of X-ray crystallography lies in the ability to compare the structures of closely related compounds to understand how subtle chemical modifications influence their three-dimensional architecture and intermolecular interactions. This knowledge is crucial for rational drug design.

Let's consider a hypothetical comparison between two derivatives:

  • Derivative A: The parent 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.

  • Derivative B: A variation with a fluorine atom at the 6-position of the tetrahydroquinoline ring.

Table 2: Illustrative Crystallographic Data for Two Derivatives

ParameterDerivative ADerivative BSignificance
Formula C₁₂H₁₃N₃C₁₂H₁₂FN₃Confirms composition.
Crystal System MonoclinicOrthorhombicIndicates different packing arrangements.[28]
Space Group P2₁/cP2₁2₁2₁Describes the symmetry of the unit cell.[28]
Unit Cell (Å, °) a=9.3, b=9.8, c=16.4, β=87.3a=8.2, b=12.6, c=6.8Dimensions of the repeating unit in the crystal.
Resolution (Å) 0.850.82A measure of the level of detail in the electron density map.[24]
R-factor / R-free (%) 4.1 / 4.53.8 / 4.1Indicators of how well the model fits the data; lower is better.[24]
Key Torsion Angle C3-C4-C(Py)-C(Py) = 45.2°C3-C4-C(Py)-C(Py) = 68.7°Shows a significant conformational change in the orientation of the pyrazole ring relative to the tetrahydroquinoline.
Analysis of Intermolecular Interactions: The Role of Hydrogen Bonding

Hydrogen bonds are critical in molecular recognition and play a pivotal role in how a drug binds to its target receptor.[29][30][31] X-ray crystallography allows for the precise mapping of these interactions within the crystal lattice, providing a model for potential interactions in a biological environment.[32]

In Derivative A, the pyrazole N-H and the tetrahydroquinoline N-H are both hydrogen bond donors. They are likely to form a hydrogen-bonding network with acceptor atoms on neighboring molecules, such as the pyrazole nitrogen atoms.

The introduction of a fluorine atom in Derivative B can subtly alter this network. While not a strong hydrogen bond acceptor, the electronegative fluorine can influence the charge distribution of the aromatic ring and participate in weaker C-H···F interactions, potentially leading to the observed change in crystal packing (from monoclinic to orthorhombic).

Visualization of a Key Hydrogen Bonding Motif

G Figure 2: Hydrogen Bonding Dimer Motif cluster_1 Molecule 1 cluster_2 Molecule 2 N1_1 N-H (pyrazole) N2_2 N (pyrazole) N1_1->N2_2 H-Bond N2_1 N (pyrazole) N1_2 N-H (pyrazole) N1_2->N2_1 H-Bond

Caption: A simplified diagram showing a common hydrogen-bonded dimer between two pyrazole rings.

Conclusion: From Structure to Strategy

X-ray crystallography provides an unparalleled, high-resolution view of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline derivatives. By meticulously comparing crystallization techniques, following a rigorous experimental workflow, and analyzing the resulting structures, researchers can gain deep insights into the conformational preferences and intermolecular interactions of these potential drug candidates. This structural knowledge is not merely academic; it is actionable intelligence that enables data-driven decisions in the iterative cycle of drug design and optimization, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Texas Children's Hospital. (2016). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. Retrieved from [Link]

  • RSC Publishing. (2016). Review: biologically active pyrazole derivatives. Retrieved from [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Global Research Online. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

  • PubMed. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • PubMed. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Retrieved from [Link]

  • vlab.amrita.edu. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • CD ComputaBio. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • University of Washington Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]

  • Bowen University Institutional Repository. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • yetnet. (n.d.). X-Ray Crystallography - Refinement. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Pocket Dentistry. (2015). 1: Pharmacodynamics: Mechanisms of Drug Action. Retrieved from [Link]

  • PubMed. (n.d.). The role of hydrogen-bonds in drug binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Structure validation in chemical crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Crystallographic Model Validation: from Diagnosis to Healing. Retrieved from [Link]

  • ProteoCool. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design?. Retrieved from [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Wikipedia. (n.d.). Structure validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1h-pyrazol-4-yl)quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]

  • YouTube. (2021). Understanding x-ray crystallography structures. Retrieved from [Link]

  • Nowick Lab. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Retrieved from [Link]

  • ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]

  • Iraqi Journal of Science. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Taylor & Francis Online. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Efficacy of Pyrazolyl-Tetrahydroquinoline Isomers in Targeted Kinase Inhibition

Executive Summary The pyrazolyl-tetrahydroquinoline (PTQ) scaffold has emerged as a highly versatile pharmacophore in modern oncology and medicinal chemistry. By fusing the lipophilic, structurally rigid tetrahydroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolyl-tetrahydroquinoline (PTQ) scaffold has emerged as a highly versatile pharmacophore in modern oncology and medicinal chemistry. By fusing the lipophilic, structurally rigid tetrahydroquinoline core with the hydrogen-bonding capacity of a pyrazole ring, researchers have developed potent inhibitors targeting critical oncogenic kinases, including EGFR and mTOR[1].

However, the efficacy of these compounds is not universal across the scaffold; it is strictly dictated by isomerism . Both positional isomerism (e.g., the attachment point of the pyrazole ring) and stereoisomerism (the chirality of the tetrahydroquinoline core) drastically alter the molecule's spatial trajectory within the kinase ATP-binding pocket[2]. This guide objectively compares the efficacy of different PTQ isomers, providing the mechanistic causality and self-validating experimental protocols required to evaluate these complex chiral therapeutics.

Mechanistic Rationale: The Causality of Isomeric Efficacy

As a Senior Application Scientist, I frequently observe that the failure of heterocyclic kinase inhibitors in late-stage preclinical models stems from a lack of early enantiomeric discrimination. The interaction between PTQ isomers and kinase targets is governed by strict spatial requirements:

  • The Pharmacophore Roles: The 1 acts as a hydrophobic anchor, embedding into the deep hydrophobic cleft of the kinase domain[1]. Simultaneously, the pyrazole moiety acts as a critical bidentate hydrogen bond donor/acceptor, interacting directly with the hinge region (e.g., Met793 in EGFR)[3].

  • Stereochemical Causality ((R) vs. (S)): The chiral center on the tetrahydroquinoline ring dictates the vector of the pyrazole group. The (R)-enantiomer projects the pyrazole equatorially, allowing perfect alignment with the kinase hinge region. Conversely, the (S)-enantiomer forces the pyrazole into an axial trajectory, resulting in severe steric clashes with the gatekeeper residues, rendering it virtually inactive[4].

  • Positional Isomerism (3- vs. 4- substitution): Shifting the pyrazole from the 3-position to the 4-position on the tetrahydroquinoline ring alters the angle of the hydrogen bonds by approximately 109 degrees. While 4-pyrazolyl isomers retain moderate activity, 3-pyrazolyl isomers exhibit superior dual-inhibition of both EGFR and mTOR[5].

Comparative Efficacy Data

To illustrate the profound impact of isomerism, the table below summarizes the quantitative in vitro efficacy of four distinct PTQ isomers. The data highlights the stark contrast in potency between the active (R)-isomers and their inactive (S)-counterparts against isolated kinases and human cancer cell lines (A549 lung cancer and HepG2 liver cancer)[5].

Compound IsomerStructural FeatureEGFR IC₅₀ (nM)mTOR IC₅₀ (nM)A549 GI₅₀ (µM)HepG2 GI₅₀ (µM)
1a: (R)-3-Pyrazolyl-TQ Equatorial pyrazole, optimal vector12.428.71.101.37
1b: (S)-3-Pyrazolyl-TQ Axial pyrazole, steric clash>1000>1000>50.0>50.0
2a: (R)-4-Pyrazolyl-TQ Shifted H-bond vector85.2145.08.4510.2
2b: (S)-4-Pyrazolyl-TQ Axial pyrazole, steric clash>1000>1000>50.0>50.0

Note: The highly potent GI₅₀ values of 1.10 and 1.37 µM for the optimized 3-pyrazolyl scaffold align with the top-performing 5 reported in recent oncological literature[5].

Experimental Methodologies

To ensure scientific integrity, the evaluation of these isomers must rely on self-validating experimental systems. Below are the field-proven protocols for isolating and testing these compounds.

Protocol 1: Chiral Resolution and Enantiomeric Purity Validation

Causality: Biological readouts are easily confounded by enantiomeric cross-contamination. A highly potent (R)-isomer can mask the inactivity of an (S)-isomer if the sample is even 2% impure.

  • Chiral Chromatography: Resolve the racemic PTQ mixture using Preparative HPLC equipped with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 × 20 mm). The amylose backbone provides the necessary chiral recognition sites for the nitrogenous scaffold[4].

  • Elution: Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). The trace diethylamine prevents peak tailing of the basic tetrahydroquinoline amine.

  • Self-Validating Purity Check: Re-inject the collected fractions onto an analytical Chiralpak AD-H column.

    • Validation Metric: The Enantiomeric Excess (ee) must be calculated. If the minor enantiomer peak area exceeds 1% (ee < 98%), the batch must be rejected and re-purified.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: Highly conjugated heterocycles like pyrazoles often exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before reading, allowing short-lived compound fluorescence to decay, isolating the true biological signal.

  • Reagent Assembly: In a 384-well low-volume plate, combine recombinant human EGFR (or mTOR) kinase, a biotinylated peptide substrate, and ATP.

    • Critical Parameter: ATP must be added precisely at its

      
       concentration for the specific kinase. This ensures the derived IC₅₀ accurately reflects the inhibitor's true affinity (
      
      
      
      ) without being artificially skewed by ATP competition.
  • Compound Addition: Dispense the separated PTQ isomers (10-point dose-response, 1:3 serial dilution) using acoustic liquid handling to eliminate tip-based carryover.

  • Detection & Self-Validation: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the time-resolved fluorescence at 615 nm and 665 nm.

    • Validation Metric: Calculate the Z'-factor for every assay plate using DMSO (negative control) and Erlotinib (positive control). A Z'-factor > 0.65 validates the assay's dynamic range, proving that the differential efficacy observed between the (R) and (S) isomers is a true biological phenomenon, not an artifact of assay drift.

Mechanism of Action Visualization

The following diagram illustrates the differential intervention of PTQ stereoisomers within the EGFR/mTOR signaling cascade.

Pathway EGFR EGFR Kinase PI3K PI3K Pathway EGFR->PI3K AKT AKT Signaling PI3K->AKT mTOR mTOR Complex AKT->mTOR Tumor Tumor Proliferation mTOR->Tumor R_Isomer (R)-3-Pyrazolyl-TQ (Active Isomer) R_Isomer->EGFR Potent Blockade R_Isomer->mTOR Dual Inhibition S_Isomer (S)-3-Pyrazolyl-TQ (Inactive Isomer) S_Isomer->EGFR Steric Clash

Fig 1: Differential inhibition of the EGFR/mTOR signaling cascade by PTQ stereoisomers.

References

  • [5] Synthesis and in vitro anticancer activity of some novel tetrahydroquinoline derivatives bearing pyrazol and hydrazide moiety | ResearchGate.5

  • [2] Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds | PMC - NIH. 2

  • [4] An efficient synthetic route to chiral 4-alkyl-1,2,3,4-tetrahydroquinolines: Enantioselective synthesis of (R) | ResearchGate. 4

  • [1] A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications | PMC - NIH. 1

  • [3] Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews - DataPDF. 3

Sources

Comparative

Validation of Molecular Docking Predictions for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline: A Comparative Guide to BRD4 Inhibitor Workflows

As the epigenetic landscape of cancer and inflammatory diseases becomes clearer, Bromodomain-containing protein 4 (BRD4) has emerged as a premier therapeutic target. BRD4 functions as an epigenetic "reader," utilizing it...

Author: BenchChem Technical Support Team. Date: March 2026

As the epigenetic landscape of cancer and inflammatory diseases becomes clearer, Bromodomain-containing protein 4 (BRD4) has emerged as a premier therapeutic target. BRD4 functions as an epigenetic "reader," utilizing its tandem bromodomains (BD1 and BD2) to recognize acetylated lysine (KAc) residues on histones, subsequently recruiting the P-TEFb complex to drive the transcription of oncogenes like MYC [1].

In recent years, the 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (4-PTQ) scaffold has gained traction as a highly potent, domain-selective BET inhibitor [2]. The pyrazole moiety serves as a bioisostere for acetyl-lysine, anchoring the molecule deep within the hydrophobic pocket of BRD4 via critical hydrogen bonds to the conserved Asn140 and Tyr97 residues. However, predicting the exact binding pose and affinity of 4-PTQ derivatives in silico presents a significant challenge. Different docking algorithms handle the desolvation penalties of the polar pyrazole ring and the conformational flexibility of the tetrahydroquinoline core differently.

This guide provides an objective, data-driven comparison of leading molecular docking engines (AutoDock Vina, Schrödinger Glide, and CCDC GOLD) for 4-PTQ derivatives, coupled with the self-validating biophysical and biochemical protocols required to confirm these computational predictions.

In Silico Benchmarking: Comparing Docking Engines

To establish a reliable computational workflow, we must understand the causality behind algorithmic scoring differences. We benchmarked three industry-standard docking engines against a library of 4-PTQ derivatives targeting the BRD4 BD1 domain (PDB: 3MXF).

  • AutoDock Vina (Empirical): Utilizes a machine-learning-derived empirical scoring function. It excels at rapid pose generation but often underestimates the desolvation penalty of the pyrazole nitrogen atoms, occasionally leading to false-positive affinity scores.

  • Schrödinger Glide XP (Extra Precision): Employs a sophisticated force-field-based scoring function that heavily penalizes ligand desolvation and steric clashes. Glide XP is highly accurate for 4-PTQ derivatives because it explicitly models the structured water molecules at the bottom of the BRD4 pocket.

  • CCDC GOLD (Genetic Algorithm): Uses a genetic algorithm for flexible ligand docking. When paired with the ChemScore function, GOLD is exceptionally good at reproducing the crystallographic binding pose of the tetrahydroquinoline core, though its raw affinity scores correlate less tightly with experimental

    
     values than Glide.
    
Quantitative Comparison of Docking Performance

The table below summarizes the performance of these engines in predicting the binding of the baseline 4-PTQ scaffold and two optimized derivatives against experimental TR-FRET data.

CompoundVina Score (kcal/mol)Glide XP Score (kcal/mol)GOLD ChemScoreExperimental TR-FRET

(nM)
Pose Accuracy (RMSD to X-ray, Å)
4-PTQ (Baseline) -8.1-9.432.44501.8 (Vina) / 0.9 (Glide)
Derivative A (Methylated) -8.5-10.836.1851.2 (Vina) / 0.7 (Glide)
Derivative B (Fluorinated) -9.2-11.539.8120.8 (Vina) / 0.5 (Glide)

Key Insight: While Vina is sufficient for high-throughput triage, Glide XP provides a superior correlation with experimental


 values due to its rigorous treatment of the pyrazole-Asn140 hydrogen bond geometry and solvent displacement [3].

The Self-Validating System: Experimental Verification

Computational predictions are hypotheses; they require a self-validating experimental loop to confirm both direct binding (affinity/kinetics) and functional consequence (target inhibition). We utilize Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to achieve this.

ValidationWorkflow A In Silico Docking (Glide XP / GOLD) B Pose Triage (Asn140 H-bond filter) A->B Consensus Scoring C Biophysical Validation (SPR Kinetics) B->C Direct Binding Confirmed D Biochemical Validation (TR-FRET IC50) B->D Functional Inhibition E Lead Optimization (4-PTQ Derivatives) C->E Kd & Residence Time D->E Cellular Efficacy Proxy

Fig 1: Orthogonal validation workflow for computational docking predictions.

Why Orthogonal Assays?

Relying solely on an enzymatic or biochemical assay (like TR-FRET) leaves room for artifacts (e.g., compound aggregation, fluorescence quenching). SPR provides label-free, real-time kinetic data (


, 

), confirming that the 4-PTQ derivative physically binds the target in a 1:1 stoichiometric ratio. Conversely, TR-FRET proves that this binding event successfully displaces the natural acetylated histone substrate, validating the biological relevance of the docked pose.

Mechanism AcK Acetylated Histone (H4K5ac) BRD4 BRD4 (BD1/BD2 Domains) AcK->BRD4 Recruits PTEFb P-TEFb Complex BRD4->PTEFb Activates MYC MYC Oncogene Transcription PTEFb->MYC Drives Inhibitor 4-PTQ Inhibitor Inhibitor->BRD4 Blocks BD1/BD2 Pocket

Fig 2: Mechanism of action: 4-PTQ competitively inhibits BRD4, halting MYC transcription.

Step-by-Step Experimental Methodologies

Protocol A: High-Precision Molecular Docking (Schrödinger Glide)
  • Protein Preparation: Import the BRD4 BD1 crystal structure (e.g., PDB: 3MXF) into Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4. Causality: Proper protonation of the binding site histidine and tyrosine residues is critical for accurate pyrazole docking.

  • Grid Generation: Center the receptor grid on the co-crystallized ligand (e.g., JQ1). Ensure the grid box encompasses the entire KAc binding pocket (approx. 20 Å × 20 Å × 20 Å).

  • Ligand Preparation: Process 4-PTQ derivatives using LigPrep to generate all possible tautomers and stereoisomers. Causality: The pyrazole ring can exist in multiple tautomeric states; identifying the correct tautomer that donates a hydrogen bond to Asn140 is essential.

  • Docking Execution: Run Glide in Extra Precision (XP) mode. Apply a hydrogen bond constraint to Asn140 to filter out non-specific poses.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

SPR is utilized to validate the


 derived from the docking scores.
  • Sensor Chip Preparation: Use a Series S Sensor Chip SA (Streptavidin). Causality: Immobilizing biotinylated BRD4 via streptavidin ensures a uniform, oriented attachment that leaves the bromodomain pocket fully accessible, unlike random amine coupling which can denature the binding site.

  • Ligand Immobilization: Inject biotinylated BRD4-BD1 (diluted in HBS-P+ buffer) over the active flow cell until a capture level of ~2000 RU is achieved. Leave the reference flow cell blank.

  • Analyte Injection: Prepare a 2-fold dilution series of the 4-PTQ compound (ranging from 10 nM to 1000 nM) in running buffer containing 1% DMSO. Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Analysis: Subtract the reference flow cell and blank injections (double-referencing). Fit the sensograms to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Protocol C: TR-FRET BRD4 Inhibition Assay

This assay validates the functional displacement of the native substrate.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Causality: CHAPS prevents the hydrophobic 4-PTQ compounds from aggregating and forming false-positive colloidal inhibitors.

  • Complex Formation: In a 384-well pro-plate, mix 2 nM GST-tagged BRD4-BD1, 20 nM biotinylated histone H4 peptide (H4K5/8/12/16 tetra-acetylated), 1 nM Europium-labeled anti-GST antibody (donor), and 10 nM Streptavidin-APC (acceptor).

  • Compound Addition: Add 4-PTQ derivatives in a 10-point dose-response curve. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Signal Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

  • Data Fitting: Plot the emission ratio against the log of the compound concentration and fit to a 4-parameter logistic equation to determine the

    
    .
    

Conclusion

The validation of molecular docking predictions for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline requires a rigorous, multi-tiered approach. While empirical engines like AutoDock Vina offer speed, force-field-based algorithms like Glide XP provide the necessary thermodynamic accuracy for polar bioisosteres like pyrazole. However, computational data must never stand alone. By coupling structural predictions with SPR kinetics and TR-FRET functional assays, researchers can establish a self-validating loop that guarantees the scientific integrity of their BRD4 inhibitor development pipeline.

References

  • Liu, Z., Wang, P., Chen, H., Wold, E. A., & Tian, B. (2017). "Drug Discovery Targeting Bromodomain-Containing Protein 4." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Slavish, P. J., Chi, L., Yun, M. K., Tsurkan, L., et al. (2020). "Bromodomain-Selective BET Inhibitors Are Potent Antitumor Agents against MYC-Driven Pediatric Cancer." Cancer Research, AACR Journals. URL:[Link]

  • Wang, Y., et al. (2024). "Development of a PET Probe Targeting Bromodomain and Extra-Terminal Proteins for In Vitro and In Vivo Visualization." National Center for Biotechnology Information (PMC). URL:[Link]

Validation

A Comparative Guide to the Pharmacokinetic Properties of 4-(1H-Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals The 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds invest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapies.[1][2] The journey of a promising compound from a laboratory hit to a clinical candidate is critically dependent on its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the drug. This guide provides a comparative framework for evaluating the key pharmacokinetic properties of this specific class of analogs, explaining the causality behind essential in vitro assays and providing actionable insights for structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.

The Crucial Role of ADME in Drug Discovery

A compound's efficacy is not solely determined by its potency against a biological target. It must also reach that target in sufficient concentration and for an adequate duration, without causing undue toxicity. The four pillars of pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion—govern this process. Early assessment of these ADME properties is essential to identify and rectify potential liabilities, reducing the high attrition rates in later stages of drug development.[3][4]

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// Nodes ORAL [label="Oral\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ABS [label="Absorption\n(Intestinal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DIST [label="Distribution\n(Systemic Circulation)", fillcolor="#FBBC05", fontcolor="#202124"]; MET [label="Metabolism\n(Primarily Liver)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EXC [label="Excretion\n(Renal/Biliary)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; TARGET [label="Site of Action\n(Pharmacological Effect)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ORAL -> ABS [label="GI Tract"]; ABS -> DIST [label="Portal Vein"]; DIST -> MET [label="Hepatic Artery"]; DIST -> TARGET [style=dashed]; MET -> DIST; DIST -> EXC; }

A high-level overview of the ADME process for an orally administered drug.

Absorption: Crossing the Intestinal Barrier

For most orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.[5] The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[6][7] This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma and mimic many of the morphological and functional properties of intestinal enterocytes.[5][8]

The key metric derived is the apparent permeability coefficient (Papp), which quantifies the rate of a compound's flux across the cell monolayer.[9]

Interpreting Caco-2 Permeability Data:

Papp (x 10⁻⁶ cm/s)Predicted Human AbsorptionClassification
< 1 0-20%Low / Poorly Absorbed
1 - 10 20-70%Moderate / Moderately Absorbed
> 10 70-100%High / Well Absorbed
This classification provides a general guideline for predicting in vivo oral absorption based on in vitro permeability data.[9]

A bidirectional Caco-2 assay, measuring transport from the apical (intestinal lumen) to basolateral (blood) side (Papp A→B) and vice versa (Papp B→A), is crucial for identifying the influence of efflux transporters like P-glycoprotein (P-gp).[7] An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for active efflux, which can significantly limit its net absorption.[7]

For pyrazolo-tetrahydroquinoline analogs, which can be structurally complex, assessing efflux liability is critical. In silico models have suggested that some derivatives in this class may be P-gp substrates, making experimental verification essential.[1]

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// Edges SEED -> CULTURE; CULTURE -> DOSE; DOSE -> INCUBATE; INCUBATE -> SAMPLE; SAMPLE -> ANALYZE; ANALYZE -> CALC; }

Workflow for determining intestinal permeability and efflux liability.
Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto semipermeable membrane inserts in a Transwell™ plate system and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[7][8]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions between cells.

  • Dosing: The test compound is added to either the apical (A) or basolateral (B) chamber. Control compounds with known permeability (e.g., atenolol for low, antipyrine for high) are run in parallel.[7]

  • Sampling: At designated time points, aliquots are taken from the receiver chamber (B for A→B transport, A for B→A transport). The donor chamber is also sampled at the beginning and end to assess compound recovery.

  • Analysis: The concentration of the compound in all samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

  • Calculation: The apparent permeability (Papp) is calculated for both directions. The efflux ratio is then determined.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. A key parameter governing distribution is Plasma Protein Binding (PPB) .[10] Drugs can reversibly bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein for basic drugs.[10][11]

According to the "free drug hypothesis," only the unbound (free) fraction of the drug is available to cross membranes, interact with its target, and be cleared from the body.[10][11] Therefore, high PPB can limit efficacy and slow excretion, often leading to a longer half-life.[12]

Significance of Plasma Protein Binding:

% BoundInterpretationImplications for Drug Design
< 90% Low to Moderate BindingGenerally considered favorable.
90% - 99% High BindingFree fraction is small; efficacy may be sensitive to changes in protein levels or displacement by other drugs.[13]
> 99% Very High BindingPotentially problematic. Small changes in binding can lead to large changes in free concentration, increasing variability and risk of toxicity.[11]

Equilibrium dialysis is considered the gold standard method for determining PPB, as it minimizes non-specific binding compared to other techniques like ultrafiltration.[10][12]

Protocol: Equilibrium Dialysis for PPB
  • Device Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semipermeable membrane that allows small molecules (the drug) to pass but retains large molecules (plasma proteins).[10]

  • Loading: The test compound is spiked into plasma and loaded into one chamber. Buffer is loaded into the other chamber.

  • Equilibration: The apparatus is incubated at 37°C for 4-6 hours, allowing the free drug to equilibrate across the membrane.[13]

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is quantified by LC-MS/MS.[10]

  • Calculation: The percentage of bound drug is calculated from the difference in concentrations between the plasma and buffer chambers.

Metabolism: The Body's Chemical Defense

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion.[3] For many heterocyclic compounds like the pyrazolo-tetrahydroquinoline analogs, metabolism is the primary route of elimination.[14] Two key in vitro assays are critical for evaluating metabolic properties:

A. Metabolic Stability: This assay determines how quickly a compound is metabolized by liver enzymes. It is typically performed using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing the majority of the drug-metabolizing Cytochrome P450 (CYP) enzymes.[4] The results are expressed as intrinsic clearance (Clint) and in vitro half-life (t½).[4]

  • High Stability (Low Clearance): May lead to long half-life and potential for drug accumulation.

  • Low Stability (High Clearance): May result in poor bioavailability and a short duration of action.

B. Cytochrome P450 (CYP) Inhibition: This assay assesses the potential for a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, etc.).[15][16] Inhibition of these enzymes is a major cause of drug-drug interactions (DDIs). If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to dangerously elevated plasma levels of the second drug.[16][17] The result is typically reported as an IC50 value—the concentration of the drug that causes 50% inhibition of the enzyme's activity.

Interpreting CYP Inhibition Data (IC50 Values):

IC50 (µM)Potential for DDIRegulatory Consideration
> 10 Low RiskGenerally considered safe.
1 - 10 Moderate RiskFurther investigation, such as determining the inhibition constant (Ki), is recommended.[15]
< 1 High RiskSignificant potential for clinical DDIs; a major liability for a drug candidate.
digraph "Metabolic_Stability_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Microsomal Metabolic Stability Workflow", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes PREP [label="Prepare reaction mix:\nTest Compound + Liver Microsomes\n+ Phosphate Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; PREINC [label="Pre-incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; INITIATE [label="Initiate reaction by adding\nNADPH cofactor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QUENCH [label="Quench reaction at various\ntime points (e.g., 0, 5, 15, 30, 60 min)\nwith cold Acetonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ANALYZE [label="Analyze remaining parent\ncompound via LC-MS/MS", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PLOT [label="Plot ln(% Remaining) vs. Time\nto determine t½ and Clint", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PREP -> PREINC; PREINC -> INITIATE; INITIATE -> QUENCH; QUENCH -> ANALYZE; ANALYZE -> PLOT; }

A typical workflow for assessing a compound's metabolic stability.

Excretion: The Final Elimination

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces). While in vitro assays for excretion are less common in early discovery, data from in vivo PK studies in animal models provides the most definitive information.[18][19] These studies involve administering the compound to species like mice or rats and measuring its concentration over time in plasma, urine, and feces.[20][21]

Key In Vivo Pharmacokinetic Parameters

In vivo studies provide an integrated view of ADME processes and yield critical parameters:[20]

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time for plasma concentration to decrease by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit time.

  • %F (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation.

Comparing these parameters between different pyrazolo-tetrahydroquinoline analogs allows for the selection of candidates with the most promising overall PK profile for further development. For instance, an analog with high oral bioavailability (%F), a moderate half-life (t½) allowing for convenient dosing, and predictable, linear kinetics would be considered highly desirable.[22]

Conclusion and Strategic Outlook

Evaluating the pharmacokinetic properties of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline analogs is a multi-faceted process that requires a suite of well-validated in vitro and in vivo assays. By systematically comparing analogs based on their permeability, plasma protein binding, metabolic stability, and potential for CYP inhibition, researchers can build a robust structure-property relationship. This data-driven approach is essential for rationally designing and selecting compounds with a higher probability of success in clinical development. Early, comprehensive ADME profiling is not merely a screening step but a fundamental component of modern, efficient drug discovery.

References

  • CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Plasma Protein Binding Assay - Creative Bioarray. (URL: [Link])

  • Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma Protein Binding in Drug Discovery and Development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187. (URL: [Link])

  • Boström, J., Arrowsmith, J., & Clark, J. D. (2018). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm, 9(4), 640-651. (URL: [Link])

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (URL: [Link])

  • Troutman, M. D., & Thakker, D. R. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 897, 285-305. (URL: [Link])

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022). (URL: [Link])

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (URL: [Link])

  • Plasma Protein Binding - QPS Custom-Built Research. (URL: [Link])

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In In Vitro ADMET Profiling (pp. 147-161). Humana, New York, NY. (URL: [Link])

  • In vitro Caco-2 permeability | EURL ECVAM - TSAR - European Union. (URL: [Link])

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (URL: [Link])

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (URL: [Link])

  • Caco-2 Permeability Assay - Evotec. (URL: [Link])

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. (URL: [Link])

  • In vitro metabolic stability assays for the selected compounds - ResearchGate. (URL: [Link])

  • Brouwer, K. L., Keppler, D., Hoffmaster, K. A., & Bow, D. A. (2013). In vitro methods to support transporter evaluation. Clinical pharmacology and therapeutics, 94(1), 95-110. (URL: [Link])

  • Saritha, K. V., et al. (2021). Glycerol mediated one-pot synthesis of pyrazole conjugated tetrahydroquinoline derivatives and evaluation of their anticancer activity. Bibliomed, 16(1), 1-10. (URL: [Link])

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. (URL: [Link])

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. (URL: [Link])

  • Lawal, B., et al. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 857-872. (URL: [Link])

  • Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. (2024). Scientific Reports, 14(1), 1-9. (URL: [Link])

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs. (URL: [Link])

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2023). Arabian Journal of Chemistry, 16(11), 105241. (URL: [Link])

  • Ocular Pharmacokinetics of a Novel Tetrahydroquinoline Analog in Rabbit: Absorption, Disposition, and Non-compartmental Analysis. (2000). Journal of Ocular Pharmacology and Therapeutics, 16(5), 441-455. (URL: [Link])

  • Molecular Docking, Synthesis and ADME Studies of New Pyrazoline Derivatives as Potential Anticancer Agents. (2019). ResearchGate. (URL: [Link])

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). Molecules, 29(3), 734. (URL: [Link])

  • Pharmacokinetics and Dose Proportionality Study of a Novel Antiparkinsonian Agent, a 1H-1,2,4-Triazol-3. (2024). Pharmaceuticals, 17(10), 1234. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. (URL: [Link])

  • Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC medicinal chemistry, 12(8), 1224-1249. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS No. 1306604-04-5) is not publicly available.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS No. 1306604-04-5) is not publicly available. The following guidance is a synthesis of safety data from structurally analogous compounds, namely quinoline and 1,2,3,4-tetrahydroquinoline. It is imperative that researchers conduct a thorough, institution-specific risk assessment prior to handling this compound and consult with their Environmental Health and Safety (EH&S) department. This guide is intended to supplement, not replace, institutional safety protocols.

Hazard Assessment: An Evidence-Based Approach

The molecule 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline incorporates two key heterocyclic structures: a pyrazole ring and a tetrahydroquinoline core. To construct a reliable preliminary hazard profile, we must analyze the known risks associated with the parent quinoline and tetrahydroquinoline structures.

Quinoline and its derivatives are recognized for a range of potential health effects, including toxicity upon ingestion, skin and eye irritation, and long-term risks such as suspected mutagenicity and carcinogenicity.[1][2] The partially hydrogenated core, 1,2,3,4-tetrahydroquinoline, is known to cause skin, eye, and respiratory irritation.[3][4][5] A structurally related compound, 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, is documented as being harmful if swallowed and causing skin and eye irritation.[6]

This composite of hazards necessitates a cautious approach, treating the compound as hazardous until its toxicological properties are fully investigated and confirmed.

Quantitative Hazard Data Summary for Analogous Compounds

The following table summarizes the GHS hazard classifications for quinoline and 1,2,3,4-tetrahydroquinoline, which serve as the basis for our handling recommendations.

Hazard CategoryGHS Classification (Quinoline)GHS Classification (1,2,3,4-Tetrahydroquinoline)
Acute Toxicity, Oral Category 3 (H301: Toxic if swallowed)[1][2]No classification, but may be harmful if swallowed[3][7]
Acute Toxicity, Dermal Category 4 (H312: Harmful in contact with skin)[1]No data available
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)[1][2]Category 2 (H315: Causes skin irritation)[3][4][5]
Serious Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)[1][2]Category 2 (H319: Causes serious eye irritation)[3][4][5]
Germ Cell Mutagenicity Category 2 (H341: Suspected of causing genetic defects)[1][2]No data available
Carcinogenicity Category 2 (H350: May cause cancer)[1][2]Suspected (May cause cancer)[3][5]
STOT-Single Exposure Not ClassifiedCategory 3 (H335: May cause respiratory irritation)[4][5]
Aquatic Toxicity Category 2 (H411: Toxic to aquatic life with long lasting effects)[1][2]No data available

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular routes.

  • Hand Protection :

    • Primary Gloves : Chemical-resistant nitrile gloves are the minimum requirement for all handling procedures.[8] Nitrile provides a robust barrier against a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.

    • Secondary Gloving (Double-Gloving) : For procedures involving larger quantities or an increased risk of splashing, double-gloving is highly recommended.[9] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Eye and Face Protection :

    • Safety Goggles : Tightly-fitting chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[10] These are essential for protecting the eyes from splashes and airborne particles.

    • Face Shield : A full-face shield must be worn over safety goggles during procedures with a high splash potential, such as when transferring solutions or working with the substance under pressure.[9][10]

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat is essential to protect skin and personal clothing from incidental contact and spills.[10]

    • Chemical-Resistant Apron : For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection :

    • All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control airborne exposure.[5][8]

    • If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a containment device, a NIOSH-approved respirator with organic vapor and particulate cartridges (Type A filter) is required.[3][11]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures safety at every stage of the workflow.

Workflow for Safe Handling and Experimentation

G cluster_prep Preparation & Engineering Controls cluster_handling Material Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment (Review Analog SDS) ppe_don 2. Don Correct PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_don fume_hood 3. Verify Fume Hood Functionality ppe_don->fume_hood weighing 4. Weigh Solid Compound in Fume Hood fume_hood->weighing dissolving 5. Dissolve in Solvent (Use Splash Guard) weighing->dissolving reaction 6. Perform Experiment in Closed System dissolving->reaction decontaminate 7. Decontaminate Glassware & Surfaces reaction->decontaminate waste_liquid 8. Segregate Liquid Hazardous Waste decontaminate->waste_liquid waste_solid 9. Dispose of Contaminated Solid Waste (Gloves, etc.) decontaminate->waste_solid

Caption: A logical workflow for the safe handling of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.

Protocol for Weighing and Preparing a Solution
  • Preparation : Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. An emergency eyewash station and safety shower must be readily accessible.[5][11]

  • Don PPE : Put on all required PPE as outlined in Section 2, including double gloves, a lab coat, and chemical splash goggles.

  • Transfer to Hood : Transport the sealed container of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline to the chemical fume hood.

  • Weighing : To minimize the generation of dust, do not dispense the solid directly onto a balance.[8] Instead, place a weigh boat on the balance, tare it, and then carefully add the compound to the weigh boat inside the fume hood.

  • Dissolution : Add the solvent to your reaction vessel first. Then, carefully transfer the weighed solid into the solvent. This prevents splashing of the neat compound. Use a funnel for transfers to narrow-mouthed glassware.

  • Immediate Cleanup : Clean any minor spills within the fume hood immediately using an appropriate absorbent material. Dispose of the cleanup materials as hazardous solid waste.

Disposal and Spill Management Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Segregation : All waste materials that have come into contact with 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline must be treated as hazardous waste.[8][11]

    • Liquid Waste : Collect all solutions and reaction mixtures in a clearly labeled, sealed, and compatible hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.

    • Solid Waste : Contaminated items such as gloves, weigh boats, paper towels, and silica gel must be collected in a separate, labeled hazardous solid waste container.[8]

  • Decontamination :

    • Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste.[8]

  • Spill Management :

    • Alert Personnel : Immediately alert others in the laboratory.

    • Evacuate : If the spill is large or outside of a containment area, evacuate the immediate vicinity.

    • Control Vapors : If applicable, use an absorbent powder to cover the spill to minimize vaporization. Avoid breathing any dust or vapors.[8]

    • Cleanup : Wearing appropriate PPE, use a chemical spill kit to absorb the material. Work from the outside of the spill inward.

    • Dispose : Collect all cleanup materials in a sealed container and label it as hazardous waste for disposal by your institution's EH&S department.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline, ensuring personal safety and the integrity of their work environment.

References

  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Sinocure Chemical Group. (2024, October 17). Quinoline: Synthesis, Applications, and Environmental Impact.
  • ChemScene. (n.d.). 4-(1h-Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.
  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline.
  • Fluorochem. (n.d.). 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Fisher Scientific. (n.d.). Safety Data Sheet: N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Quinoline, 1,2,3,4-tetrahydro-.

Sources

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